2-Chloro-4-ethylquinoline-3-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-ethylquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2/c1-2-8-9-5-3-4-6-11(9)15-12(13)10(8)7-14/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPCYFPDBTVACV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC2=CC=CC=C21)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618149 | |
| Record name | 2-Chloro-4-ethylquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101617-64-5 | |
| Record name | 2-Chloro-4-ethylquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4-ethylquinoline-3-carbonitrile
This guide provides a comprehensive technical overview of 2-Chloro-4-ethylquinoline-3-carbonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document details its core physicochemical properties, outlines a validated synthetic pathway, and discusses its potential applications, grounded in the broader context of quinoline chemistry.
Core Molecular Attributes
This compound is a substituted quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The specific substitutions on this molecule—a chloro group at the 2-position, an ethyl group at the 4-position, and a carbonitrile group at the 3-position—impart distinct chemical properties and offer versatile handles for further synthetic modifications.
Molecular Formula and Weight
The fundamental identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉ClN₂ | [1] |
| Molecular Weight | 216.67 g/mol | [1] |
| CAS Number | 101617-64-5 | [1] |
Synthesis Pathway and Mechanistic Insights
The synthesis of this compound is typically achieved through a multi-step process, leveraging well-established reactions in heterocyclic chemistry. A common and effective route involves the Vilsmeier-Haack reaction to construct the core quinoline ring system, followed by the conversion of a formyl group to the target carbonitrile.
Conceptual Synthesis Workflow
The logical flow for the synthesis begins with a suitably substituted acetanilide, which undergoes cyclization to form a 2-chloro-3-formylquinoline intermediate. This intermediate is then converted to the final carbonitrile product. This two-stage approach provides a reliable method for accessing this class of compounds.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis via Vilsmeier-Haack Cyclization and Subsequent Nitrile Formation
This protocol describes a representative synthesis. Note: While this procedure is based on established methods for analogous compounds, specific reaction conditions (temperature, time, stoichiometry) may require optimization for this compound.
Part A: Synthesis of 2-Chloro-4-ethylquinoline-3-carbaldehyde (Intermediate)
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-Dimethylformamide (DMF) to 0-5°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.
-
Cyclization: Add the N-arylpropionamide precursor to the flask. Heat the reaction mixture to 80-90°C and maintain for 4-6 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7.
-
Isolation: The solid precipitate, 2-chloro-4-ethylquinoline-3-carbaldehyde, is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.
Part B: Conversion to this compound
-
Oxime Formation: Dissolve the intermediate from Part A in a suitable solvent such as ethanol. Add hydroxylamine hydrochloride and a mild base (e.g., sodium acetate). Reflux the mixture for 1-2 hours to form the corresponding aldoxime.
-
Dehydration to Nitrile: The aldoxime can be converted to the nitrile by heating with a dehydrating agent like acetic anhydride or thionyl chloride. A one-pot method involves treating the corresponding aldehyde with aqueous ammonia in the presence of an oxidizing agent like ceric ammonium nitrate to directly yield the carbonitrile.[2]
-
Isolation and Purification: After the reaction is complete, the mixture is cooled and poured into water. The solid product is collected by filtration, washed, and dried. Purification can be achieved by column chromatography or recrystallization.
Physicochemical and Spectroscopic Characterization
While specific experimental data for this compound is not widely published, the expected properties can be inferred from closely related analogs, such as the 4-methyl derivative.[3]
| Property | Expected Observation | Basis of Inference |
| Appearance | White to off-white or pale yellow solid | General property of similar quinoline derivatives.[3] |
| Melting Point | Not available (The 4-methyl analog melts at 126-128°C) | [3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Chloroform, DMF) and have low solubility in water. | General solubility of related heterocyclic compounds.[3] |
Spectroscopic Signatures
Spectroscopic analysis is essential for confirming the structure of the synthesized compound.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic sharp peak for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹. Other significant peaks would include those for C=C and C=N stretching in the aromatic quinoline system (approx. 1500-1600 cm⁻¹) and C-Cl stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show signals for the aromatic protons on the quinoline ring, a quartet and a triplet for the ethyl group protons, and a characteristic downfield singlet for the proton at the 5-position of the quinoline ring.
-
¹³C NMR: The carbon spectrum would display signals for the carbonitrile carbon (typically ~115-120 ppm), the carbons of the quinoline ring system, and the two carbons of the ethyl group.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 216, corresponding to the molecular weight. A characteristic isotopic peak (M+2) at m/z 218 with an intensity of approximately one-third of the M⁺ peak would confirm the presence of a single chlorine atom.
Applications in Drug Discovery and Medicinal Chemistry
While specific applications for this compound are not extensively documented, its structural motifs are prevalent in compounds with a wide range of biological activities. The quinoline core is a well-known pharmacophore with applications in developing agents that are:
-
Anticancer: Many quinoline derivatives exhibit cytotoxic activity against various cancer cell lines.
-
Antimicrobial: The quinoline scaffold is found in numerous antibacterial and antifungal agents.
-
Anti-inflammatory: This class of compounds has been explored for its potential to modulate inflammatory pathways.[1]
The reactive chloro and nitrile groups on this compound make it a valuable intermediate for the synthesis of more complex molecules and chemical libraries for screening in drug discovery programs. The chloro group at the 2-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on related compounds with chloro and cyano functionalities, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
References
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-ethylquinoline-3-carbonitrile from Acetanilides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are cornerstone heterocyclic structures in medicinal chemistry and drug development.[1][2] This scaffold is present in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3] The versatility of the quinoline ring system allows for extensive functionalization, making it a prime target for the design and synthesis of novel therapeutic agents. This guide provides a detailed technical overview of the synthesis of a specific, highly functionalized derivative, 2-Chloro-4-ethylquinoline-3-carbonitrile, commencing from readily available acetanilide precursors.
The synthetic strategy hinges on the powerful Vilsmeier-Haack reaction, a versatile method for the formylation and subsequent cyclization of activated aromatic compounds.[4][5] By understanding the mechanistic intricacies and optimizing the reaction parameters, a robust and efficient pathway to this valuable quinoline intermediate can be achieved.
Overall Synthetic Workflow
The synthesis of this compound from an appropriate acetanilide derivative is a multi-step process. The core transformation involves a Vilsmeier-Haack cyclization to construct the quinoline core, followed by a subsequent conversion of a formyl group into a carbonitrile.
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of 2-Chloro-4-ethylquinoline-3-carbaldehyde via Vilsmeier-Haack Cyclization
The initial and most critical phase of this synthesis is the construction of the substituted quinoline ring system. This is accomplished through a Vilsmeier-Haack reaction performed on an N-arylalkanamide. To achieve the desired 4-ethyl substitution, the appropriate starting material is N-phenylpropanamide.
Mechanistic Insights
The Vilsmeier-Haack reaction begins with the formation of the Vilsmeier reagent, an electrophilic chloroiminium ion, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[6][7]
Caption: Mechanistic overview of the Vilsmeier-Haack quinoline synthesis.
The N-phenylpropanamide then reacts with the Vilsmeier reagent. The reaction proceeds through the formation of an enamine or enol intermediate, which then undergoes an intramolecular electrophilic attack on the activated phenyl ring to form a dihydroquinoline intermediate. Subsequent dehydration and chlorination, driven by the reaction conditions, lead to the formation of the aromatic 2-chloro-4-ethylquinoline-3-carbaldehyde.[8][9]
Experimental Protocol: Vilsmeier-Haack Cyclization
This protocol is a representative procedure adapted from established methods for the synthesis of 2-chloro-3-formylquinolines from acetanilides.[10][11][12]
-
Reagent Preparation: In a flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5°C. Allow the mixture to stir for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
-
Addition of Acetanilide: To this solution, add N-phenylpropanamide portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80-90°C. The reaction is typically monitored by thin-layer chromatography (TLC) and may take several hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Isolation: The crude product will precipitate out of the aqueous solution. Collect the solid by filtration, wash it thoroughly with cold water, and dry it under vacuum.
-
Purification: The crude 2-chloro-4-ethylquinoline-3-carbaldehyde can be purified by recrystallization from a suitable solvent, such as ethyl acetate or ethanol.
Key Reaction Parameters
| Parameter | Recommended Value/Range | Rationale |
| Molar Ratio (Acetanilide:DMF:POCl₃) | 1 : 3 : 12 | An excess of DMF and POCl₃ is often used to ensure complete conversion and to act as a solvent. |
| Temperature | 80-90°C | Sufficient thermal energy is required to drive the cyclization and dehydration steps. |
| Reaction Time | 4-16 hours | Reaction time is dependent on the specific substrate and must be monitored by TLC for optimal yield. |
Part 2: Conversion of the Aldehyde to the Carbonitrile
The final step in the synthesis is the conversion of the 3-formyl group of 2-chloro-4-ethylquinoline-3-carbaldehyde into a 3-carbonitrile. Several methods are available for this transformation.
Method A: Ceric Ammonium Nitrate and Ammonia
A reported method for the conversion of 2-chloroquinoline-3-carbaldehyde to the corresponding carbonitrile involves the use of ceric ammonium nitrate (CAN) in the presence of aqueous ammonia.[2] This method offers a direct and efficient route to the desired nitrile.
Experimental Protocol: Nitrile Formation (Method A)
-
Dissolution: Dissolve 2-chloro-4-ethylquinoline-3-carbaldehyde in a suitable solvent.
-
Reagent Addition: Add aqueous ammonia to the solution, followed by the addition of ceric ammonium nitrate.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC.
-
Work-up and Isolation: Perform an appropriate aqueous work-up to remove inorganic salts, followed by extraction with an organic solvent. The organic layer is then dried and concentrated to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography or recrystallization.
Method B: Oxime Formation and Dehydration
An alternative, two-step approach involves the initial conversion of the aldehyde to an aldoxime, followed by dehydration to the nitrile.
Experimental Protocol: Nitrile Formation (Method B)
-
Oxime Formation: React 2-chloro-4-ethylquinoline-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol. The reaction is typically heated to reflux.
-
Oxime Isolation: After completion, the aldoxime can be isolated by cooling the reaction mixture and filtering the precipitated solid.
-
Dehydration: The isolated aldoxime is then treated with a dehydrating agent, such as thionyl chloride or acetic anhydride, to yield the desired carbonitrile.
-
Purification: The final product is purified using standard techniques like recrystallization or column chromatography.
Conclusion
The synthesis of this compound from N-phenylpropanamide is a robust process that leverages the power of the Vilsmeier-Haack reaction for the core ring construction. The subsequent conversion of the aldehyde to the nitrile can be achieved through multiple reliable methods. This guide provides the fundamental principles and practical protocols necessary for researchers to successfully synthesize this valuable heterocyclic building block. Careful control of reaction conditions and appropriate purification techniques are paramount to achieving high yields and purity of the final product, which can serve as a key intermediate in the development of novel pharmaceuticals.
References
- 1. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 3. Design, synthesis, and docking study of new quinoline derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack reaction [chemeurope.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijsr.net [ijsr.net]
- 12. chemijournal.com [chemijournal.com]
"2-Chloro-4-ethylquinoline-3-carbonitrile" mechanism of formation
An In-Depth Technical Guide to the Formation of 2-Chloro-4-ethylquinoline-3-carbonitrile
Abstract
This compound is a pivotal heterocyclic intermediate in the synthesis of a wide array of pharmacologically active molecules. Its unique arrangement of functional groups—a reactive chlorine at the 2-position, a nitrile at the 3-position, and an ethyl group at the 4-position—renders it a versatile scaffold for further molecular elaboration in drug discovery. This technical guide provides an in-depth exploration of the primary mechanistic pathways for its formation, with a focus on the underlying chemical principles and experimental causality. We will dissect two robust and industrially relevant synthetic strategies: the Vilsmeier-Haack cyclization and the Friedländer annulation. Each pathway will be examined through detailed mechanistic discussions, step-by-step experimental protocols, and comparative analysis to offer researchers and process chemists the insights needed for rational synthesis design and optimization.
Introduction
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with diverse biological activities, including antimalarial (e.g., chloroquine), antibacterial, and anticancer properties.[1][2] The targeted synthesis of polysubstituted quinolines is therefore a cornerstone of modern pharmaceutical development. This compound serves as a prime example of a highly functionalized building block, enabling rapid diversification through nucleophilic substitution of the C2-chlorine and chemical transformations of the C3-nitrile.[3] Understanding the mechanisms of its formation is critical for controlling reaction outcomes, maximizing yields, and ensuring process scalability. This guide aims to elucidate these mechanisms with scientific rigor, providing a comprehensive resource for professionals in the field.
Part 1: The Vilsmeier-Haack Cyclization Pathway
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation and cyclization of electron-rich aromatic and heterocyclic systems. Its application to the synthesis of 2-chloroquinolines from readily available N-aryl amides is particularly efficient, as the reagent itself serves as the source for both cyclization and chlorination.[4][5]
Mechanistic Deep Dive
This pathway typically proceeds in two major stages: (1) the Vilsmeier-Haack cyclization of an N-arylpropionamide to form an intermediate 2-chloro-4-ethylquinoline-3-carbaldehyde, and (2) the subsequent conversion of the 3-formyl group to the 3-carbonitrile.
Stage A: Vilsmeier-Haack Cyclization
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with a chlorinating agent like phosphoryl chloride (POCl₃) or oxalyl chloride. This forms the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6]
-
Electrophilic Attack: The starting material, N-phenylpropionamide (readily prepared from aniline and propionyl chloride), exists in equilibrium with its enol tautomer. The enol form attacks the electrophilic Vilsmeier reagent.
-
Cyclization: The key ring-forming step is an intramolecular electrophilic aromatic substitution. The activated aromatic ring of the aniline moiety attacks the iminium carbon, forming the new heterocyclic ring. This step is often the rate-determining step and is facilitated by electron-donating groups on the aniline ring.
-
Dehydration and Chlorination: The resulting cyclic intermediate undergoes dehydration, driven by the reaction conditions. The hydroxyl group at the C2 position is then converted to a chloride by the POCl₃ present in the reaction mixture, leading to aromatization and formation of the stable 2-chloro-4-ethylquinoline-3-carbaldehyde intermediate.[5]
Stage B: Formyl to Nitrile Conversion
The transformation of the 3-formyl group into a carbonitrile is a critical final step. While several methods exist, a direct and efficient approach involves treatment with aqueous ammonia in the presence of an oxidant like ceric ammonium nitrate (CAN).[5] The aldehyde is first converted to an imine, which is then rapidly oxidized to the nitrile.
Visualization: Vilsmeier-Haack Pathway
Caption: The Vilsmeier-Haack pathway to the target compound.
Experimental Protocol: Vilsmeier-Haack Synthesis
This protocol is a representative synthesis based on established literature procedures.[5][6]
Part A: Synthesis of 2-Chloro-4-ethylquinoline-3-carbaldehyde
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 4.0 equiv.) to 0-5 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 5.0 equiv.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Add N-phenylpropionamide (1.0 equiv.) portion-wise to the reagent mixture. An exothermic reaction may be observed; maintain the temperature below 40 °C.
-
Cyclization: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Reaction progress should be monitored by TLC (thin-layer chromatography), observing the consumption of the starting amide.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.
-
Neutralization & Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. The solid product will precipitate. Filter the precipitate, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.
Part B: Conversion to this compound
-
Reaction Setup: Dissolve the 2-chloro-4-ethylquinoline-3-carbaldehyde (1.0 equiv.) from Part A in a suitable solvent like aqueous ethanol.
-
Reagent Addition: Add aqueous ammonia (excess) followed by a catalytic amount of ceric ammonium nitrate (CAN).[5]
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the conversion of the aldehyde to the nitrile by TLC.
-
Isolation: Upon completion, dilute the mixture with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product. Purify further by column chromatography if necessary.
Part 2: The Friedländer Annulation Pathway
The Friedländer synthesis is a classic, powerful, and convergent method for constructing quinolines. It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group.[7][8]
Mechanistic Deep Dive
For the synthesis of this compound, a logical Friedländer approach would involve the reaction of 2-aminobutyrophenone with an activated nitrile, such as malononitrile or ethyl cyanoacetate. The mechanism can proceed via two viable pathways, largely dependent on the catalyst and reaction conditions.[8][9]
-
Pathway A (Aldol-First):
-
Knoevenagel Condensation: A base catalyst deprotonates the α-methylene compound (e.g., malononitrile), which then acts as a nucleophile, attacking the carbonyl carbon of 2-aminobutyrophenone.
-
Dehydration: The resulting aldol-type adduct readily dehydrates to form an α,β-unsaturated dinitrile intermediate.
-
Intramolecular Cyclization: The amino group of the aniline moiety undergoes an intramolecular Michael-type conjugate addition to the electron-deficient double bond.
-
Aromatization: The cyclized intermediate then eliminates a molecule of water (or another small molecule, depending on the exact substrate) and tautomerizes to yield the aromatic quinoline ring. This route would likely produce 2-amino-4-ethylquinoline-3-carbonitrile.
-
-
Pathway B (Schiff Base-First):
-
Imine Formation: The reaction begins with the formation of a Schiff base (imine) between the 2-amino group of the ketone and the carbonyl group of the α-methylene partner (if it has one) or, more commonly, the amino group attacks the carbonyl of the other reactant. In this case, the amine of 2-aminobutyrophenone attacks the nitrile group of the partner, which is less likely. The more plausible route is the initial condensation between the ketone and the active methylene compound.
-
The most direct route using this method would likely yield an intermediate like 2-hydroxy-4-ethylquinoline-3-carbonitrile (from ethyl cyanoacetate) or 2-amino-4-ethylquinoline-3-carbonitrile (from malononitrile). This intermediate must then be converted to the final 2-chloro product.
-
Final Chlorination Step: If the Friedländer synthesis yields the 2-hydroxy (2-quinolone) tautomer, a subsequent chlorination step using POCl₃ or SOCl₂ is required to install the C2-chlorine.[1][10] This is a standard and high-yielding transformation.
Visualization: Friedländer Annulation
Caption: The Friedländer annulation pathway to the target compound.
Experimental Protocol: Friedländer Annulation
This protocol describes a generalized two-step procedure.[9][11]
Part A: Synthesis of 2-Hydroxy-4-ethylquinoline-3-carbonitrile
-
Reaction Setup: In a round-bottom flask, combine 2-aminobutyrophenone (1.0 equiv.), ethyl cyanoacetate (1.1 equiv.), and a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, potassium tert-butoxide) or an acid (e.g., p-toluenesulfonic acid). The choice of catalyst can influence regioselectivity and yield.[7]
-
Reaction: Heat the mixture to reflux for 8-12 hours. A Dean-Stark trap can be used if toluene is the solvent to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Isolation: Monitor the reaction by TLC. Upon completion, cool the mixture. The product may precipitate from the solution. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude solid can be purified by washing with a cold non-polar solvent (like hexane) to remove impurities, followed by recrystallization from a polar solvent like ethanol or acetic acid.
Part B: Chlorination to this compound
-
Reaction Setup: Place the dried 2-hydroxy-4-ethylquinoline-3-carbonitrile (1.0 equiv.) in a flask.
-
Reagent Addition: Carefully add an excess of phosphoryl chloride (POCl₃, 5-10 equiv.) under a fume hood. A catalytic amount of DMF can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. This step is highly exothermic and must be done with caution.
-
Isolation: The product will precipitate as a solid. Neutralize the solution with sodium bicarbonate or ammonium hydroxide. Filter the solid, wash with water, and dry to obtain the final product.
Part 3: Comparative Analysis and Process Considerations
The choice between the Vilsmeier-Haack and Friedländer pathways depends on several factors including starting material availability, desired throughput, and process safety considerations.
| Feature | Vilsmeier-Haack Pathway | Friedländer Annulation Pathway |
| Starting Materials | N-phenylpropionamide (from Aniline) | 2-Aminobutyrophenone, Ethyl Cyanoacetate |
| Key Reagents | POCl₃, DMF, NH₃/CAN | Acid/Base catalyst, POCl₃ |
| Number of Steps | 2 (Amide prep -> Cyclization/Nitrile form) | 2 (Cyclization -> Chlorination) |
| Regioselectivity | Generally high, directed by the amide group. | Can be an issue with unsymmetrical ketones.[7] |
| Process Safety | POCl₃ is corrosive and water-reactive. | POCl₃ is used. The initial condensation is generally safer. |
| Scalability | Well-established for large-scale synthesis. | Also scalable, but may require optimization for the condensation step. |
| Advantages | Builds the C3-formyl handle directly, which can be versatile. | Convergent, builds the core from two key fragments. |
| Disadvantages | Requires a multi-step conversion from aldehyde to nitrile. | Requires synthesis of the substituted 2-aminoaryl ketone precursor. |
Conclusion
The synthesis of this compound can be achieved through multiple robust mechanistic pathways, with the Vilsmeier-Haack cyclization and Friedländer annulation representing two of the most effective and well-documented strategies. The Vilsmeier-Haack approach offers a direct route from simple N-aryl amides, leveraging a powerful one-pot cyclization-chlorination sequence. The Friedländer synthesis provides a convergent and modular alternative, building the quinoline core from an amino-ketone and an active methylene compound. A thorough understanding of the step-by-step mechanisms, including the formation of key intermediates like the Vilsmeier reagent or the Knoevenagel adduct, is paramount for any researcher aiming to optimize these syntheses for yield, purity, and scalability. The choice of pathway is ultimately a strategic decision, balancing the availability of starting materials with process efficiency and safety, enabling the continued use of this valuable scaffold in the advancement of medicinal chemistry and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound [myskinrecipes.com]
- 4. chemijournal.com [chemijournal.com]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemijournal.com [chemijournal.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 2-Chloro-4-ethylquinoline-3-carbonitrile: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 2-Chloro-4-ethylquinoline-3-carbonitrile, a quinoline derivative of interest in medicinal chemistry and materials science. In the absence of publicly available experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy, supported by data from structurally analogous compounds, to construct a detailed and predictive spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the structural elucidation of this and related heterocyclic compounds.
Introduction: The Quinoline Scaffold and the Significance of Spectroscopic Characterization
Quinoline and its derivatives are a cornerstone in heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1][2] The biological activities of quinoline-based compounds are diverse, encompassing antimalarial, antibacterial, antifungal, and anticancer properties.[1] The precise substitution pattern on the quinoline ring system dictates its chemical reactivity, physical properties, and biological efficacy. Consequently, unambiguous structural characterization is paramount in the development of novel quinoline-based agents.
Spectroscopic techniques are the bedrock of modern chemical analysis, providing a non-destructive window into the molecular architecture of a compound. This guide focuses on this compound, a molecule for which detailed spectroscopic analysis is crucial for confirming its identity and purity. By dissecting its predicted spectroscopic signatures, we aim to provide a foundational reference for researchers working with this and similar chemical entities.
Molecular Structure and Predicted Spectroscopic Overview
The structure of this compound, presented below, informs all subsequent spectroscopic predictions. The key functional groups—the quinoline core, the chloro substituent at the 2-position, the ethyl group at the 4-position, and the carbonitrile at the 3-position—each contribute unique and identifiable signals in the various spectroscopic methods discussed.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide a wealth of structural information.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons of the quinoline ring and the aliphatic protons of the ethyl group. The chemical shifts are influenced by the electron-withdrawing effects of the chloro and cyano groups, as well as the nitrogen heteroatom.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-5 | 8.0 - 8.2 | d | ~8.5 | Peri-deshielding effect of the quinoline nitrogen and anisotropy of the fused ring system. |
| H-8 | 7.9 - 8.1 | d | ~8.0 | Deshielded by the aromatic ring current. |
| H-6 | 7.6 - 7.8 | t | ~7.5 | Typical aromatic proton in a fused system. |
| H-7 | 7.4 - 7.6 | t | ~7.5 | Typical aromatic proton in a fused system. |
| -CH₂- (ethyl) | 2.8 - 3.0 | q | ~7.5 | Proximity to the electron-withdrawing quinoline ring. |
| -CH₃ (ethyl) | 1.3 - 1.5 | t | ~7.5 | Standard aliphatic methyl group coupled to a methylene group. |
Rationale is based on general principles and data from similar quinoline derivatives.[3][4]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 150 - 155 | Attached to both nitrogen and chlorine, resulting in significant deshielding. |
| C-3 | 110 - 115 | Attached to the electron-withdrawing cyano group. |
| C-4 | 155 - 160 | Deshielded by the adjacent nitrogen and the ethyl substituent. |
| C-4a | 125 - 130 | Bridgehead carbon in the aromatic system. |
| C-5 | 128 - 132 | Aromatic CH. |
| C-6 | 126 - 130 | Aromatic CH. |
| C-7 | 130 - 135 | Aromatic CH. |
| C-8 | 124 - 128 | Aromatic CH. |
| C-8a | 145 - 150 | Bridgehead carbon attached to nitrogen. |
| -CN | 115 - 120 | Characteristic chemical shift for a nitrile carbon. |
| -CH₂- (ethyl) | 25 - 30 | Aliphatic methylene carbon. |
| -CH₃ (ethyl) | 13 - 17 | Aliphatic methyl carbon. |
Rationale is based on established ranges for substituted quinolines and general substituent effects.[5]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence with a 90° pulse angle.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Employ a relaxation delay of 1-2 seconds.
-
Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative observation of all carbon signals, including quaternary carbons.
-
Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm for ¹H and the residual solvent peak for ¹³C (e.g., 77.16 ppm for CDCl₃).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and elucidating its structure.
Predicted Mass Spectrum (Electron Ionization)
Under electron ionization (EI), this compound is expected to show a distinct molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Ion Structure | Fragmentation Pathway |
| 216 | [M]⁺ | Molecular Ion |
| 201 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. |
| 189 | [M - C₂H₃]⁺ | Loss of an ethyl radical. |
| 181 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 154 | [M - Cl - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M - Cl]⁺ ion. |
Fragmentation pathways are predicted based on the general fragmentation of quinolines and chloroaromatic compounds.[6][7][8]
Figure 2: Predicted Fragmentation Pathway of this compound in EI-MS.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to identify characteristic losses and confirm the proposed structure. For high-resolution mass spectrometry (HRMS), determine the accurate mass to confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.
Predicted IR Absorption Bands
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3050 | C-H stretch | Aromatic |
| ~2970, ~2880 | C-H stretch | Aliphatic (ethyl) |
| ~2225 | C≡N stretch | Nitrile |
| ~1600, ~1570, ~1480 | C=C and C=N stretch | Quinoline ring |
| ~1450 | C-H bend | Aliphatic (ethyl) |
| ~830 | C-Cl stretch | Chloro-aromatic |
| ~760 | C-H bend | ortho-disubstituted benzene pattern |
Predicted wavenumbers are based on typical ranges for the respective functional groups and data from related quinoline derivatives.[2][9]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is characteristic of its conjugated system.
Predicted UV-Vis Absorption
The extended π-system of the quinoline ring is expected to give rise to strong absorptions in the UV region.
Table 5: Predicted UV-Vis Absorption Maxima for this compound
| Predicted λ_max (nm) | Solvent | Electronic Transition |
| ~230-250 | Ethanol or Methanol | π → π |
| ~280-300 | Ethanol or Methanol | π → π |
| ~320-340 | Ethanol or Methanol | n → π* |
The exact positions and intensities of the absorption bands can be influenced by the solvent polarity.[1][10]
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.
-
Data Acquisition: Record the absorption spectrum over a range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known.
Conclusion
This technical guide presents a detailed, albeit predictive, spectroscopic profile of this compound. By integrating fundamental spectroscopic principles with comparative data from related structures, we have constructed a comprehensive set of expected data for ¹H NMR, ¹³C NMR, MS, IR, and UV-Vis spectroscopy. The provided experimental protocols offer a standardized approach for the acquisition of actual data. This guide serves as a valuable resource for the identification, characterization, and quality control of this and structurally similar quinoline derivatives, thereby supporting advancements in medicinal chemistry and materials science.
References
- 1. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]
- 2. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Guide: Structural Elucidation of 2-Chloro-4-ethylquinoline-3-carbonitrile using NMR and Mass Spectrometry
Abstract
This technical guide provides a comprehensive framework for the structural analysis and characterization of 2-Chloro-4-ethylquinoline-3-carbonitrile, a substituted quinoline of interest in synthetic chemistry and drug discovery. As direct experimental data for this specific molecule is not broadly published, this document serves as an expert-level guide, synthesizing foundational principles of analytical chemistry with predictive analysis based on known substituent effects and fragmentation behaviors of analogous structures. We detail the anticipated findings from Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS), explaining the causal links between the molecular structure and the expected spectral data. This guide is intended for researchers, scientists, and drug development professionals, offering not only predictive insights but also robust, field-proven protocols for empirical validation.
Introduction to this compound
Quinoline and its derivatives are a cornerstone class of nitrogen-containing heterocyclic compounds, widely recognized for their presence in natural products and their extensive application in medicinal chemistry.[1][2] The specific compound, this compound (Molecular Formula: C₁₂H₉ClN₂, Molecular Weight: 216.67 g/mol ), incorporates several key functional groups that impart distinct chemical properties and require a multi-faceted analytical approach for unambiguous identification. The structure consists of a quinoline core functionalized with a chloro group at the C2 position, an ethyl group at C4, and a carbonitrile (cyano) group at C3. Each of these substituents will produce a characteristic signature in NMR and MS analyses, which, when interpreted correctly, allows for complete structural confirmation.
This guide will walk through a logical, predictive analysis of the compound's spectral characteristics, followed by detailed experimental workflows to acquire high-quality data.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For this compound, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each atom, confirming the substitution pattern and the nature of the functional groups. The analysis is presented based on a standard deuterated solvent such as Chloroform-d (CDCl₃).
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and the aliphatic protons of the ethyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atom, the chloro group, and the carbonitrile group.
-
Aromatic Region (δ 7.5 - 8.5 ppm): The quinoline core will display four protons (H5, H6, H7, H8) on the benzo-fused ring. Due to the complex electronic effects and spin-spin coupling, these protons will appear as multiplets. Typically, H5 and H8 are shifted further downfield due to their proximity to the heterocyclic ring and peri-interactions.[4][5] H6 and H7 will likely appear as complex multiplets in the more shielded portion of the aromatic region.
-
Ethyl Group (δ 1.4 - 3.2 ppm): The ethyl group at the C4 position will present a classic quartet and triplet pattern.
-
The methylene protons (-CH₂-) are directly attached to the aromatic ring, placing them in a deshielded environment. A quartet is expected around δ 3.0-3.2 ppm due to coupling with the three methyl protons.
-
The methyl protons (-CH₃) are more shielded and will appear as a triplet around δ 1.4-1.6 ppm, resulting from coupling to the two methylene protons.
-
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H8 | 8.3 - 8.5 | Doublet (d) | 1H | ~8.0 - 8.5 |
| H5 | 8.1 - 8.3 | Doublet (d) | 1H | ~8.0 - 8.5 |
| H7 | 7.8 - 8.0 | Triplet (t) | 1H | ~7.5 - 8.0 |
| H6 | 7.6 - 7.8 | Triplet (t) | 1H | ~7.5 - 8.0 |
| -CH₂- (Ethyl) | 3.0 - 3.2 | Quartet (q) | 2H | ~7.5 |
| -CH₃ (Ethyl) | 1.4 - 1.6 | Triplet (t) | 3H | ~7.5 |
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will be crucial for confirming the carbon skeleton and the presence of all functional groups. The molecule has 12 unique carbon atoms.
-
Quaternary Carbons: Several carbons will appear as singlets with no attached protons. The carbonitrile carbon (-C≡N ) is expected in the δ 115-120 ppm range.[6] The carbons bearing the chloro (C2), ethyl (C4), and cyano (C3) groups will also be quaternary and their shifts will be heavily influenced by these substituents. C2, attached to both nitrogen and chlorine, will be significantly downfield.[4][5]
-
Aromatic Carbons: The remaining carbons of the quinoline ring will appear in the typical aromatic region of δ 120-150 ppm.[7]
-
Aliphatic Carbons: The ethyl group carbons will be found in the upfield region of the spectrum, with the -CH₂- carbon appearing more downfield than the -CH₃- carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (C-Cl) | 150 - 155 |
| C4 (C-Ethyl) | 155 - 160 |
| C8a | 147 - 149 |
| C4a | 120 - 125 |
| C8 | 130 - 132 |
| C5 | 128 - 130 |
| C7 | 133 - 135 |
| C6 | 127 - 129 |
| C3 (C-CN) | 110 - 115 |
| -C≡N | 115 - 118 |
| -CH₂- (Ethyl) | 25 - 30 |
| -CH₃ (Ethyl) | 13 - 16 |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and offers structural information through the analysis of fragmentation patterns. Both hard (Electron Ionization) and soft (Electrospray Ionization) techniques are valuable.
Predicted Electron Ionization (EI-MS) Fragmentation
EI is a high-energy technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule.
-
Molecular Ion (M⁺˙): The key feature will be the molecular ion peak cluster. Due to the presence of one chlorine atom, we expect to see two peaks: one for the molecule containing the ³⁵Cl isotope (M⁺˙) and another two mass units higher for the ³⁷Cl isotope (M+2⁺˙). The relative intensity of these peaks will be approximately 3:1, which is a definitive indicator of a single chlorine atom.[8][9] For C₁₂H₉³⁵ClN₂, the expected m/z is 216, and for C₁₂H₉³⁷ClN₂, it is 218.
-
Key Fragments: Fragmentation will likely proceed through the loss of stable neutral molecules or radicals. A common fragmentation for ethyl-substituted aromatics is the loss of a methyl radical (•CH₃, 15 Da) via benzylic cleavage, leading to a stable cation at m/z 201/203. Subsequent loss of HCN (27 Da) from the quinoline ring is also a characteristic fragmentation pathway for nitrogen heterocycles.[10]
Table 3: Predicted Key Ions in EI-MS
| m/z (³⁵Cl / ³⁷Cl) | Predicted Assignment | Description |
| 216 / 218 | [M]⁺˙ | Molecular Ion (3:1 intensity ratio) |
| 201 / 203 | [M - CH₃]⁺ | Loss of a methyl radical from ethyl group |
| 181 | [M - Cl]⁺ | Loss of a chlorine radical |
| 174 / 176 | [M - CH₃ - HCN]⁺ | Loss of methyl radical and hydrogen cyanide |
Diagram 1: Predicted EI-MS Fragmentation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. tsijournals.com [tsijournals.com]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Quinoline(91-22-5) 13C NMR [m.chemicalbook.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 10. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability Profiling of 2-Chloro-4-ethylquinoline-3-carbonitrile
Introduction: Contextualizing a Novel Quinoline Intermediate
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning from antibacterial to anticancer.[1][2] Compounds like 2-Chloro-4-ethylquinoline-3-carbonitrile represent key building blocks in the synthesis of these complex molecules.[3] As such, a thorough understanding of their fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for successful drug discovery and development. The solubility and stability of an intermediate directly impact reaction kinetics, purification strategies, formulation possibilities, and ultimately, the viability of a synthetic route.
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically characterize the solubility and stability of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, grounding our protocols in the authoritative principles of pharmaceutical development. The objective is to create a robust, self-validating data package that can confidently guide downstream applications.
Section 1: Physicochemical Profile and Initial Characterization
Before embarking on extensive experimental studies, it is crucial to consolidate known data and establish a baseline profile. Direct experimental data for this compound is not extensively published. Therefore, we initiate our investigation by leveraging data from its closest structural analog, 2-Chloro-4-methylquinoline-3-carbonitrile, to form a preliminary, predictive assessment. This analog-based approach is a common and logical starting point in early-phase development.
The substitution of a methyl group with an ethyl group is expected to slightly increase the lipophilicity (logP) and molecular weight, which may marginally decrease aqueous solubility and slightly alter crystal packing, potentially affecting the melting point.
| Property | This compound | Predictive Insights from Analog (2-Chloro-4-methylquinoline-3-carbonitrile)[4] |
| Molecular Formula | C₁₂H₉ClN₂ | C₁₁H₇ClN₂ |
| Molecular Weight | 216.67 g/mol | 202.64 g/mol |
| Appearance | Solid (Predicted) | Solid |
| Melting Point | To be determined | 126 - 128 °C |
| Aqueous Solubility | To be determined | Predicted to have low water solubility.[4] |
| Organic Solubility | To be determined | Soluble in common organic solvents like dichloromethane and chloroform.[4] |
| Chemical Stability | To be determined | Stable under normal conditions; may react with strong oxidizing agents.[4] |
Section 2: A Systematic Protocol for Solubility Assessment
Solubility is a critical attribute that governs everything from reaction solvent selection to the potential bioavailability of a final active pharmaceutical ingredient (API).[5] A comprehensive assessment requires testing in a variety of media that are relevant to both chemical synthesis and physiological conditions.
The Rationale Behind Solvent Selection
The choice of solvents is not arbitrary. We select a panel that represents a range of polarities and proticities to build a complete solubility profile. Aqueous buffers are essential to understand how pH affects the ionization of the basic quinoline nitrogen and, consequently, its solubility.
Experimental Workflow for Solubility Determination
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. 2-Chloro-4-Methylquinoline-3-Carbonitrile | Properties, Uses, Safety, Supplier & SDS | Buy from China Manufacturer [nj-finechem.com]
- 5. selvita.com [selvita.com]
"2-Chloro-4-ethylquinoline-3-carbonitrile" physical appearance and melting point
Initiating Chemical Inquiry
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An In-depth Technical Guide to 2-Chloro-4-ethylquinoline-3-carbonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-4-ethylquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Drawing upon established principles and data from closely related analogues, this document details its synthesis, chemical characteristics, reactivity, and potential applications, offering a valuable resource for professionals in drug discovery and development.
Core Molecular Attributes
This compound is a substituted quinoline featuring a chlorine atom at the 2-position, an ethyl group at the 4-position, and a nitrile group at the 3-position. These functional groups impart a unique reactivity profile, making it a versatile intermediate for the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 101617-64-5 | [1] |
| Molecular Formula | C₁₂H₉ClN₂ | [1] |
| Molecular Weight | 216.67 g/mol | - |
| IUPAC Name | This compound | - |
Synthesis of this compound
The synthesis of this compound is best achieved through a well-established two-step sequence involving the Vilsmeier-Haack reaction followed by the conversion of the resulting aldehyde to a nitrile. This approach offers a reliable and scalable method for obtaining the target compound.
Step 1: Synthesis of 2-Chloro-4-ethylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds[3]. In the context of quinoline synthesis, it allows for the construction of the quinoline core and the introduction of the chloro and formyl groups in a single step from an appropriately substituted acetanilide.
The logical precursor for 2-chloro-4-ethylquinoline-3-carbaldehyde is N-(alkoxyphenyl)acetamide. However, for a 4-ethyl substituent, the likely starting material would be N-(prop-1-en-1-yl)benzamide or a related enamine which upon cyclization would yield the desired 4-ethylquinoline. A more direct and commonly cited route for similar structures involves the Vilsmeier-Haack cyclization of an N-arylacetamide[3]. For our target molecule, the starting material would be N-phenylpropionamide.
Experimental Protocol:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent (a chloroiminium salt).
-
Reaction with Acetanilide: Dissolve N-phenylpropionamide in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Cyclization: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture onto crushed ice with vigorous stirring. The crude product, 2-chloro-4-ethylquinoline-3-carbaldehyde, will precipitate out.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Causality Behind Experimental Choices:
-
The use of POCl₃ and DMF generates the electrophilic Vilsmeier reagent in situ, which is necessary for the formylation and cyclization cascade.
-
The reaction is performed under anhydrous conditions as the Vilsmeier reagent is moisture-sensitive.
-
Heating is required to drive the intramolecular cyclization and aromatization to form the quinoline ring system.
References
The Emergence of a Versatile Synthetic Intermediate: A Technical History of 2-Chloro-4-ethylquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Core and the Significance of Functionalized Scaffolds
The quinoline nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives have demonstrated a vast spectrum of biological activities, forming the core of numerous pharmaceuticals. The strategic functionalization of the quinoline ring is paramount to modulating its physicochemical properties and biological interactions. Within this context, 2-Chloro-4-ethylquinoline-3-carbonitrile has emerged as a highly valuable and versatile intermediate, providing multiple reaction sites for the construction of more complex molecular architectures. This technical guide delves into the historical development and discovery of the synthetic pathways that enabled the creation of this important building block, offering insights into the chemical logic that underpins its synthesis and utility.
The Genesis of a Synthetic Pathway: The Meth-Cohn Quinoline Synthesis
The history of this compound is intrinsically linked to the development of efficient methods for the synthesis of 2-chloro-3-substituted quinolines. Prior to the late 1970s, the synthesis of such compounds was often cumbersome. A significant breakthrough came from the work of Otto Meth-Cohn and his collaborators, who pioneered a versatile new synthesis of quinolines using the Vilsmeier-Haack reaction.[1][2] This approach, now often referred to as the Meth-Cohn quinoline synthesis, provided a direct and high-yielding route to 2-chloroquinoline-3-carbaldehydes from readily available acetanilides.[1][2]
The core of this discovery was the reaction of an acetanilide with a Vilsmeier reagent, generated in situ from a disubstituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[1] This process involves the cyclization of the acetanilide derivative to form the quinoline ring system, with concomitant chlorination at the 2-position and formylation at the 3-position. This seminal work laid the essential groundwork for the synthesis of a wide array of 2-chloro-3-formylquinolines, which are the immediate precursors to their 3-carbonitrile analogues.
From Aldehyde to Nitrile: The "Discovery" of this compound
While a single "discovery" paper for this compound is not prominent in the literature, its emergence can be seen as a direct consequence of the synthetic methodologies established by Meth-Cohn. The conversion of the 3-formyl group of a 2-chloroquinoline-3-carbaldehyde into a carbonitrile is a standard and efficient chemical transformation.
One well-established method involves the reaction of the aldehyde with hydroxylamine hydrochloride to form an oxime, which is then dehydrated to the nitrile. A particularly efficient one-pot procedure was detailed in a 1985 patent by The Dow Chemical Company.[3] This process describes the Vilsmeier formylation of a suitable acetanilide, followed by the introduction of a hydroxylamine salt to the same reaction medium to convert the intermediate iminium salt and aldehyde directly to the nitrile.[3] This innovation streamlined the synthesis of 2-chloro-3-cyano-quinolines, making compounds like the 4-ethyl derivative readily accessible for the first time.
The "discovery" of this compound can therefore be understood not as a singular event, but as the logical extension of a powerful new synthetic platform that opened up the exploration of a wide range of substituted quinoline derivatives.
Synthetic Protocols: From Acetanilide to the Target Molecule
The synthesis of this compound is a multi-step process that begins with the appropriate N-arylpropionamide. The key steps are outlined below.
Part 1: Synthesis of the Precursor, 2-Chloro-4-ethylquinoline-3-carbaldehyde
This synthesis follows the general principles of the Meth-Cohn quinoline synthesis.
Experimental Protocol:
-
Vilsmeier Reagent Formation: In a reaction vessel under an inert atmosphere, N,N-dimethylformamide (DMF) is cooled and phosphorus oxychloride (POCl₃) is added dropwise with stirring, maintaining a low temperature. This forms the Vilsmeier reagent, chloro(dimethylamino)methylene]dimethylammonium chloride.
-
Reaction with N-Phenylpropionamide: The appropriate starting material, N-phenylpropionamide (or a suitably substituted derivative for analogues), is added to the Vilsmeier reagent.
-
Cyclization: The reaction mixture is heated, typically between 70-100°C. During this step, the N-phenylpropionamide undergoes intramolecular cyclization to form the quinoline ring.
-
Work-up: The reaction mixture is carefully quenched by pouring it onto crushed ice, often followed by neutralization. The crude 2-Chloro-4-ethylquinoline-3-carbaldehyde precipitates and can be collected by filtration, then purified by recrystallization.
Caption: Workflow for the Meth-Cohn Synthesis of the Aldehyde Precursor.
Part 2: Conversion to this compound
The aldehyde can be converted to the nitrile via several methods. The one-pot synthesis described in the patent literature represents a highly efficient approach.
Experimental Protocol (One-Pot Synthesis):
-
Vilsmeier Cyclization: The initial reaction is carried out as described above, reacting N-phenylpropionamide with the Vilsmeier reagent in POCl₃.
-
In-situ Nitrile Formation: After the formation of the chloroquinolinium intermediate is complete, hydroxylamine hydrochloride is added directly to the reaction mixture.
-
Dehydration: The POCl₃ present in the reaction medium acts as a dehydrating agent, converting the in-situ formed oxime directly to the carbonitrile.
-
Work-up and Isolation: The reaction is quenched with ice-water, and the product, this compound, is isolated by filtration and purified.
Caption: One-Pot Synthesis of this compound.
Physicochemical Data and Spectroscopic Characterization
A summary of the key physicochemical properties for the target compound is presented below.
| Property | Value |
| Molecular Formula | C₁₂H₉ClN₂ |
| Molecular Weight | 216.67 g/mol |
| CAS Number | 101617-64-5 |
| Appearance | Solid |
Characterization of this compound would typically involve standard spectroscopic techniques:
-
¹H NMR: Would show characteristic signals for the ethyl group (a quartet and a triplet) and aromatic protons on the quinoline ring.
-
¹³C NMR: Would display distinct resonances for the carbon atoms of the quinoline core, the ethyl group, and the nitrile carbon.
-
IR Spectroscopy: A strong absorption band characteristic of the nitrile (C≡N) stretch would be expected around 2220-2260 cm⁻¹.
-
Mass Spectrometry: Would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for the presence of one chlorine atom.
Conclusion: A Legacy of Synthetic Innovation
The story of this compound is not one of a sudden, isolated discovery, but rather a testament to the power of synthetic methodology development. The pioneering work of Meth-Cohn on the Vilsmeier-Haack approach to quinolines created a paradigm shift, enabling the efficient synthesis of a vast library of functionalized quinoline building blocks. The subsequent development of streamlined, one-pot procedures for converting the resulting aldehydes to nitriles made compounds like this compound readily available to the scientific community. As a versatile intermediate, it continues to play a crucial role in the synthesis of novel compounds with potential applications in drug discovery and materials science, a direct legacy of the foundational synthetic chemistry developed in the late 20th century.
References
- 1. sciencebiology.org [sciencebiology.org]
- 2. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. US4540786A - Preparation of 2-chloro-3-cyano-quinolines - Google Patents [patents.google.com]
Navigating the Chemistry of 2-Chloro-4-ethylquinoline-3-carbonitrile: A Technical Guide for the Research Professional
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals working with 2-Chloro-4-ethylquinoline-3-carbonitrile. It moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper understanding of its chemical nature, safe handling protocols rooted in its reactivity, and its context within synthetic chemistry. As a chloro-substituted quinoline, this compound is a valuable intermediate, but its reactivity necessitates a thorough and proactive approach to safety.[1][2]
Compound Profile and Hazard Identification
The primary hazards are associated with its acute toxicity upon ingestion, inhalation, or skin contact, as well as its potential to cause irritation.[3][4] The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[3]
-
H312: Harmful in contact with skin.[3]
-
H332: Harmful if inhaled.[3]
-
H335: May cause respiratory irritation.[3]
The presence of the chloro, cyano, and quinoline moieties dictates its toxicological and reactivity profile. The chlorine atom at the 2-position makes the compound susceptible to nucleophilic substitution, a key feature for its use in synthesis but also a source of potential reactivity hazards.[5][6]
Table 1: Physicochemical and Hazard Summary
| Property | Value/Information | Source(s) |
| CAS Number | 101617-64-5 | [3] |
| Molecular Formula | C₁₂H₉ClN₂ | [3] |
| Molecular Weight | 216.67 g/mol | [3] |
| Appearance | Solid Crystalline | [7] |
| Signal Word | Warning / Danger | [3][4][7] |
| GHS Hazard Pictograms | Skull and crossbones, Corrosion, Exclamation mark | [4][8] |
| Hazard Statements | H302, H312, H315, H319, H332, H335 | [3] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [3] |
Risk Mitigation and Safe Handling Protocols
A proactive approach to safety is paramount. The following protocols are designed to minimize exposure and mitigate risks during handling and experimentation.
Personal Protective Equipment (PPE)
Given the compound's acute toxicity and irritant properties, a comprehensive PPE strategy is non-negotiable.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[4][7] Standard safety glasses are insufficient. The risk of serious eye irritation necessitates this level of protection.
-
Skin Protection: Wear nitrile or neoprene gloves.[9] A standard lab coat must be worn and buttoned. For larger quantities or tasks with a higher risk of spillage, consider a chemically resistant apron or suit.
-
Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to avoid inhalation of dust or powder.[4][7] If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.
Engineering Controls and Laboratory Practices
-
Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[4][7] This is the primary defense against respiratory exposure.
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[4][7] Do not eat, drink, or smoke in the laboratory.[4] Contaminated clothing should be removed immediately and washed before reuse.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7][10] The recommended storage condition is under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation.[3] Store locked up and away from incompatible materials such as strong oxidizing agents.[4][10]
Emergency Procedures: A Self-Validating System
Rapid and correct response to an exposure or spill is critical. The following workflow is designed to be a self-validating system, ensuring all necessary steps are taken.
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7] If skin irritation persists, seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Immediately call a poison control center or doctor.[4]
Accidental Release Measures
For any spill, the primary directive is to ensure personal safety before addressing the cleanup.
Diagram 1: Spill Response Workflow
Caption: Decision workflow for handling a spill of this compound.
Protocol for Spill Cleanup:
-
Evacuate and Alert: For large spills, evacuate the immediate area and alert colleagues.
-
Personal Protection: Before approaching the spill, don the appropriate PPE as outlined in section 2.1.
-
Containment: Prevent the spread of the solid material. Avoid raising dust.[12]
-
Cleanup: Carefully sweep or shovel the material into a suitable, labeled container for hazardous waste disposal.[7] Do not use compressed air for cleaning.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of the waste material and any contaminated cleaning supplies through an approved waste disposal plant.[7]
Stability, Reactivity, and Synthetic Context
Understanding the chemical reactivity of this compound is fundamental to its safe use and application in drug discovery.
-
Stability: The compound is stable under recommended storage conditions (cool, dry, inert atmosphere).[10] Avoid exposure to heat, light, and moisture.[13]
-
Incompatible Materials: Avoid strong oxidizing agents.[10][13]
-
Hazardous Decomposition Products: Combustion may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[11][13]
-
Reactivity in Synthesis: The quinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[2][14] The chlorine atom at the C2 position is the primary site of reactivity, readily undergoing nucleophilic aromatic substitution (SNAr) with amines, alcohols, and other nucleophiles.[15] This reactivity is the cornerstone of its utility as a synthetic intermediate for building more complex molecules with potential therapeutic applications, such as kinase inhibitors or antimalarial agents.[16] Researchers must anticipate this reactivity when planning experiments, choosing reagents, and considering reaction conditions to avoid uncontrolled or hazardous reactions.
Toxicological and Ecological Information
Detailed toxicological and ecotoxicological studies for this compound are not widely published. However, based on its classification and data for related compounds, the following can be inferred:
-
Toxicology: The primary concerns are acute toxicity via oral, dermal, and inhalation routes.[3][4] The irritant effects on skin, eyes, and the respiratory system are also significant.[4][7] No specific data on carcinogenicity, mutagenicity, or reproductive toxicity was found for this compound, but related chloro-aromatic compounds have shown mutagenic effects in some studies.[17]
-
Ecology: Many chlorinated quinoline derivatives are classified as toxic or very toxic to aquatic life with long-lasting effects.[4][11] Therefore, this compound should not be released into the environment.[7] All waste must be handled as hazardous and disposed of according to local, state, and federal regulations.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 101617-64-5 [amp.chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 2-クロロキノリン-3-カルボニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. gebauer.com [gebauer.com]
- 10. 2-Chloro-4-Methylquinoline-3-Carbonitrile | Properties, Uses, Safety, Supplier & SDS | Buy from China Manufacturer [nj-finechem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of pyrazolo[3,4-b]quinolines from "2-Chloro-4-ethylquinoline-3-carbonitrile"
For Researchers, Scientists, and Drug Development Professionals
A Comprehensive Guide to the Synthesis of 3-Amino-4-ethyl-1H-pyrazolo[3,4-b]quinoline from 2-Chloro-4-ethylquinoline-3-carbonitrile
This document provides a detailed protocol for the synthesis of 3-amino-4-ethyl-1H-pyrazolo[3,4-b]quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The synthesis commences from the readily accessible starting material, this compound, and proceeds via a robust and efficient cyclocondensation reaction with hydrazine hydrate.
The pyrazolo[3,4-b]quinoline core is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antiviral, and antimicrobial activities. This guide is intended for researchers and scientists in the field of organic synthesis and drug development, offering in-depth technical insights and a step-by-step experimental protocol.
Introduction to Pyrazolo[3,4-b]quinolines
Pyrazolo[3,4-b]quinolines are a class of fused heterocyclic compounds that integrate the structural features of both pyrazole and quinoline rings. This unique combination imparts a rigid, planar architecture that is conducive to binding with various biological targets. The versatility of this scaffold allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties. Consequently, the development of efficient synthetic routes to access novel pyrazolo[3,4-b]quinoline derivatives is an active area of research.
Synthetic Strategy Overview
The synthesis of the target 3-amino-4-ethyl-1H-pyrazolo[3,4-b]quinoline is a two-stage process. The first stage involves the preparation of the key intermediate, this compound. The second stage is the pivotal cyclocondensation reaction of this intermediate with hydrazine hydrate to construct the desired pyrazolo[3,4-b]quinoline ring system.
Caption: Overall synthetic workflow.
Part 1: Synthesis of this compound
The synthesis of the quinoline precursor is achieved through a Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of activated aromatic compounds.
Reaction Mechanism
The Vilsmeier-Haack reaction involves the electrophilic substitution of an electron-rich aromatic compound with a Vilsmeier reagent (a chloroiminium ion), which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). In this synthesis, the corresponding N-arylacetamide (derived from an aniline with an ethyl group) undergoes cyclization to form the 2-chloro-3-formylquinoline. Subsequent conversion of the formyl group to a nitrile can be achieved through standard procedures, such as the formation of an oxime followed by dehydration.
Experimental Protocol: Vilsmeier-Haack Cyclization
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| Substituted Acetanilide | - | 1.0 eq | - |
| Phosphorus Oxychloride (POCl₃) | 153.33 g/mol | 4.0 eq | - |
| N,N-Dimethylformamide (DMF) | 73.09 g/mol | 10 vol | - |
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a calcium chloride guard tube, place the substituted acetanilide in dry N,N-dimethylformamide (DMF).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture at 80-90 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated solid, 2-chloro-4-ethylquinoline-3-carbaldehyde, is collected by vacuum filtration, washed with cold water, and dried.
-
This intermediate can then be converted to the corresponding 3-carbonitrile by reaction with hydroxylamine hydrochloride to form the oxime, followed by treatment with a dehydrating agent like acetic anhydride.
Part 2: Synthesis of 3-Amino-4-ethyl-1H-pyrazolo[3,4-b]quinoline
This stage involves the key cyclocondensation reaction to form the pyrazole ring fused to the quinoline core.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the hydrazine on the electrophilic carbon of the nitrile group, followed by an intramolecular cyclization. The amino group of the hydrazine then attacks the C-2 position of the quinoline ring, leading to the displacement of the chloride leaving group and the formation of the stable, aromatic pyrazolo[3,4-b]quinoline ring system. This cycloaddition of 2-chloroquinoline-3-carbonitrile with hydrazine hydrate directly yields the 3-amino-1H-pyrazolo[3,4-b]quinoline.[1]
Caption: Key steps in the pyrazole ring formation.
Experimental Protocol: Cyclocondensation
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| This compound | - | 1.0 eq | - |
| Hydrazine Hydrate (80%) | 50.06 g/mol | 5.0 eq | - |
| Ethanol (Absolute) | 46.07 g/mol | 20 vol | - |
| Triethylamine | 101.19 g/mol | catalytic | - |
Procedure:
-
To a solution of this compound in absolute ethanol, add hydrazine hydrate and a catalytic amount of triethylamine.
-
Reflux the reaction mixture for 12-18 hours. Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Distill off the excess solvent and hydrazine hydrate under reduced pressure.
-
Pour the residue into cold water.
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Characterization
The structure of the synthesized 3-amino-4-ethyl-1H-pyrazolo[3,4-b]quinoline should be confirmed by standard analytical techniques:
-
¹H NMR: To determine the proton environment of the molecule.
-
¹³C NMR: To identify the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amino group.
Safety Precautions
-
All experiments should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of 3-amino-4-ethyl-1H-pyrazolo[3,4-b]quinoline from this compound. The described protocols are based on established and reliable chemical transformations, offering a clear pathway for researchers to access this important heterocyclic scaffold. The modularity of the Vilsmeier-Haack reaction allows for the synthesis of a variety of substituted quinoline precursors, which can then be converted into a library of pyrazolo[3,4-b]quinoline derivatives for further investigation in drug discovery programs.
References
Application Notes & Protocols: 2-Chloro-4-ethylquinoline-3-carbonitrile as a Versatile Precursor in Modern Heterocyclic Synthesis
Abstract
The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] This guide focuses on a highly functionalized and reactive derivative, 2-Chloro-4-ethylquinoline-3-carbonitrile , detailing its strategic importance and application as a precursor for the synthesis of diverse, biologically relevant heterocyclic systems. By leveraging the inherent reactivity of its chloro, cyano, and quinoline ring functionalities, this building block provides a direct and efficient route to complex fused heterocycles. This document provides an in-depth analysis of its synthesis, reactivity, and detailed protocols for the preparation of pyrazolo[3,4-b]quinolines, thieno[2,3-b]quinolines, and pyrimido[4,5-b]quinolines, intended for researchers and professionals in synthetic chemistry and drug development.
The Strategic Advantage of this compound
The synthetic utility of this compound stems from the specific arrangement of its functional groups, which allows for a series of predictable and high-yielding transformations:
-
The 2-Chloro Group: Positioned on an electron-deficient pyridine ring, the chlorine atom is an excellent leaving group, primed for nucleophilic aromatic substitution (SNAr).[3][4][5] This allows for the introduction of a wide variety of nucleophiles, which is often the initial step in a cyclization sequence.
-
The 3-Carbonitrile Group: The nitrile moiety is a versatile functional group. It can act as an electrophile, and its nitrogen atom can participate as a nucleophile in intramolecular cyclizations, typically after an initial reaction at the 2-position. This dual reactivity is key to forming fused ring systems.[6]
-
The 4-Ethyl Group: This alkyl substituent enhances the lipophilicity of the resulting molecules, a property that can be crucial for improving pharmacokinetic profiles, such as membrane permeability and metabolic stability, in drug candidates.
This unique combination of functionalities makes the title compound a powerful intermediate for constructing fused heterocyclic systems with significant pharmacological potential.
Synthesis of the Precursor: this compound
The synthesis of 2-chloro-quinoline-3-carbonitriles often begins with the construction of a 2-chloro-3-formylquinoline scaffold via the Vilsmeier-Haack reaction, followed by conversion of the aldehyde to a nitrile.[1][7]
Protocol 1: Synthesis of this compound
This two-step procedure starts with the cyclization of an appropriately substituted acetanilide to form the corresponding 2-chloro-3-formylquinoline, which is then converted to the target carbonitrile.
Step A: Synthesis of 2-Chloro-4-ethylquinoline-3-carbaldehyde
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (N₂), cool N,N-Dimethylformamide (DMF, 3.0 equiv.) to 0°C. Add phosphorus oxychloride (POCl₃, 4.5 equiv.) dropwise with vigorous stirring.
-
Reaction: To this Vilsmeier reagent, add 4'-ethylacetanilide (1.0 equiv.) in portions.
-
Heating: After the addition is complete, heat the reaction mixture to 80-90°C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice with stirring. The resulting precipitate is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and dried to yield the crude 2-chloro-4-ethylquinoline-3-carbaldehyde.
Step B: Conversion to this compound
-
Oxime Formation: Dissolve the crude aldehyde from Step A (1.0 equiv.) in ethanol. Add an aqueous solution of hydroxylamine hydrochloride (1.2 equiv.) and sodium acetate (1.5 equiv.). Reflux the mixture for 2-3 hours until TLC indicates the complete consumption of the aldehyde.
-
Dehydration: Cool the mixture and remove the solvent under reduced pressure. To the crude oxime, add a dehydrating agent such as acetic anhydride or thionyl chloride in an appropriate solvent like DMF and heat gently.[1]
-
Work-up and Purification: After the reaction is complete, pour the mixture into ice water. The solid product is filtered, washed with water, and dried. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
Application in Fused Heterocyclic Synthesis
The true value of this compound is demonstrated in its ability to serve as a scaffold for building more complex heterocyclic structures.
A. Synthesis of Pyrazolo[3,4-b]quinolines
This class of compounds is synthesized through a condensation-cyclization reaction with hydrazine derivatives.[1][7] Pyrazolo[3,4-b]quinolines are known for their wide range of biological activities, including potential as fluorescent sensors and anticancer agents.[8]
Caption: Reaction scheme for the synthesis of pyrazolo[3,4-b]quinolines.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in absolute ethanol.
-
Reagent Addition: Add hydrazine hydrate (3.0-5.0 equiv.). For the synthesis of N-substituted analogs, a corresponding substituted hydrazine (e.g., phenylhydrazine) can be used.[9]
-
Reaction: Reflux the mixture for 6-12 hours. Monitor the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization to afford the pure 3-amino-4-ethyl-1H-pyrazolo[3,4-b]quinoline.
B. Synthesis of Thieno[2,3-b]quinolines
Thieno[2,3-b]quinolines are synthesized by reacting the precursor with a sulfur nucleophile, which undergoes an initial substitution followed by an intramolecular cyclization. These compounds are of significant interest due to their structural similarity to known bioactive molecules.[10][11]
Caption: General workflow for the synthesis of thieno[2,3-b]quinolines.
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in dry DMF, add anhydrous potassium carbonate (2.0 equiv.).
-
Nucleophile Addition: Add ethyl thioglycolate (1.2 equiv.) dropwise at room temperature.
-
Reaction: Heat the mixture to 60-80°C and stir for 4-8 hours until the starting material is consumed (monitored by TLC). The reaction involves an initial SNAr substitution followed by a base-catalyzed Thorpe-Ziegler cyclization.
-
Work-up: Cool the reaction mixture and pour it into ice-cold water.
-
Purification: The precipitated solid is collected by filtration, washed with water, and dried. Recrystallization from ethanol or purification via column chromatography (silica gel, hexane-ethyl acetate gradient) yields the desired product.
C. Synthesis of Pyrimido[4,5-b]quinolines
The fusion of a pyrimidine ring to the quinoline core is achieved by reacting the precursor with amidine or guanidine. Pyrimidoquinolines are a class of compounds with noted biological activities, including potential anticancer properties.[12]
Caption: Synthesis of pyrimido[4,5-b]quinolines from the precursor.
-
Reaction Setup: Suspend this compound (1.0 equiv.) and guanidine hydrochloride (1.5 equiv.) in ethanol.
-
Base Addition: Add a strong base, such as potassium tert-butoxide (2.5 equiv.), in portions.
-
Reaction: Heat the mixture to reflux for 5-10 hours. The reaction progress can be followed by TLC analysis.
-
Work-up: After cooling, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract with an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to give the target pyrimido[4,5-b]quinoline.[12]
Summary of Synthetic Applications
The following table summarizes the key transformations discussed, providing a quick reference for reaction planning.
| Target Heterocycle | Key Reagents | Solvent | Conditions | Typical Yield |
| Pyrazolo[3,4-b]quinoline | Hydrazine hydrate | Ethanol | Reflux, 6-12h | Good to High |
| Thieno[2,3-b]quinoline | Ethyl thioglycolate, K₂CO₃ | DMF | 60-80°C, 4-8h | Good |
| Pyrimido[4,5-b]quinoline | Guanidine HCl, t-BuOK | Ethanol | Reflux, 5-10h | Moderate |
Conclusion
This compound stands out as a highly effective and versatile precursor in heterocyclic chemistry. Its well-defined reactivity allows for the systematic and efficient construction of complex, fused ring systems of significant interest to medicinal chemists and drug development professionals. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to generate novel molecular entities for biological screening. The strategic application of this precursor can significantly shorten synthetic routes and facilitate the discovery of new therapeutic agents.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. ijirset.com [ijirset.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 2-Chloro-4-ethylquinoline-3-carbonitrile in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the quinoline nucleus stands as a privileged scaffold, a foundational structure from which a multitude of therapeutic agents have been developed.[1] Its inherent biological activity and synthetic tractability have made it a cornerstone in the design of novel pharmaceuticals.[1] Within this esteemed class of heterocycles, 2-Chloro-4-ethylquinoline-3-carbonitrile emerges as a particularly valuable intermediate, offering a unique combination of reactive sites that allow for facile diversification and the construction of complex molecular architectures with significant therapeutic potential. This guide provides an in-depth exploration of the synthesis, derivatization, and application of this key building block, with a focus on its utility in the development of anticancer agents.
The Strategic Synthesis of a Key Intermediate
The journey to harnessing the potential of this compound begins with its synthesis. The most prevalent and efficient route to this class of compounds is a two-step process commencing with a Vilsmeier-Haack reaction, followed by the conversion of the resulting aldehyde to the nitrile.
Synthesis of the Precursor: 2-Chloro-4-ethylquinoline-3-carbaldehyde
The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of activated aromatic compounds.[2][3] In this context, an appropriately substituted N-arylacetamide, specifically N-(3-ethylphenyl)acetamide, serves as the starting material. The reaction with the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), leads to the formation of the 2-chloro-3-formylquinoline core.[1][3][4] The electron-donating nature of the ethyl group at the meta-position of the starting acetanilide directs the cyclization to yield the desired 4-ethylquinoline regioisomer.
Protocol 1: Synthesis of 2-Chloro-4-ethylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
Materials:
-
N-(3-ethylphenyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Water
-
Ethyl acetate for recrystallization
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF (2.5 molar equivalents) to 0 °C.
-
Slowly add POCl₃ (7 molar equivalents) dropwise to the cooled DMF with continuous stirring to form the Vilsmeier reagent.
-
To this mixture, add N-(3-ethylphenyl)acetamide (1 molar equivalent).
-
After the initial addition, heat the reaction mixture under reflux for 6-16 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Allow the mixture to stir for 30 minutes at a temperature between 0-10 °C to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry.
-
Purify the crude product by recrystallization from ethyl acetate to yield 2-Chloro-4-ethylquinoline-3-carbaldehyde.
Conversion to this compound
With the aldehyde in hand, the subsequent conversion to the nitrile is a straightforward process. A common method involves the reaction of the aldehyde with hydroxylamine to form an oxime, which is then dehydrated to the nitrile. A more direct approach involves treatment with reagents like ammonia in the presence of an oxidizing agent.
Protocol 2: Synthesis of this compound
Materials:
-
2-Chloro-4-ethylquinoline-3-carbaldehyde
-
Aqueous ammonia
-
Ceric ammonium nitrate (CAN) or other suitable oxidizing agent
-
Appropriate solvent (e.g., dioxane)
Procedure:
-
Dissolve 2-Chloro-4-ethylquinoline-3-carbaldehyde in a suitable solvent.
-
Add aqueous ammonia to the solution.
-
Introduce the oxidizing agent (e.g., ceric ammonium nitrate) portion-wise while monitoring the reaction by TLC.
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
A Gateway to Bioactive Heterocycles: Key Derivatization Strategies
The synthetic utility of this compound lies in the reactivity of its chloro and nitrile functionalities. The electron-withdrawing nature of the nitrile group and the quinoline ring system activates the C2-chloro substituent for nucleophilic aromatic substitution, while the nitrile group itself can participate in cyclization reactions.
Caption: Derivatization pathways of the core scaffold.
Synthesis of Pyrazolo[3,4-b]quinolines: Potent Anticancer Agents
A prominent application of 2-chloroquinoline-3-carbonitriles is the synthesis of pyrazolo[3,4-b]quinolines. This is typically achieved through a cyclocondensation reaction with hydrazine hydrate.[4][5] The resulting 3-amino-1H-pyrazolo[3,4-b]quinoline scaffold is a key pharmacophore in a variety of kinase inhibitors.
Protocol 3: Synthesis of 3-Amino-4-ethyl-1H-pyrazolo[3,4-b]quinoline
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
-
Triethylamine (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (excess, e.g., 5-10 equivalents) and a catalytic amount of triethylamine.
-
Reflux the reaction mixture for 12-24 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture and distill off the excess solvent and hydrazine hydrate under reduced pressure.
-
Pour the residue into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-Amino-4-ethyl-1H-pyrazolo[3,4-b]quinoline.
Synthesis of Pyrano[3,2-c]quinolines: Multi-Targeted Kinase Inhibitors
Another important class of compounds derived from the quinoline scaffold are the pyrano[3,2-c]quinolines. These are often synthesized from 4-hydroxy-2-oxo-1,2-dihydroquinolines, which can be accessed from the 2-chloroquinoline precursors. The subsequent reaction with activated methylene compounds like malononitrile in the presence of an aldehyde leads to the formation of the pyran ring.[6][7][8] Derivatives of this class have shown potent inhibitory activity against multiple kinases, including EGFR, HER-2, and BRAFV600E.[6][7][8][9]
Application in Anticancer Drug Discovery: Targeting Key Signaling Pathways
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth and survival.
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation, survival, and migration. Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime therapeutic target. Several quinoline-based compounds act as EGFR inhibitors by competing with ATP for binding to the kinase domain.[6][7]
Caption: Inhibition of the EGFR signaling pathway.
Quantitative Assessment of Anticancer Activity
The efficacy of novel anticancer compounds is quantified by determining their half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) against various cancer cell lines.
| Compound Class | Target(s) | Cancer Cell Line | IC₅₀/GI₅₀ (nM) | Reference |
| Pyrano[3,2-c]quinoline | EGFR, HER-2, BRAFV600E | Breast (MCF-7) | 26-71 | [6][7][8][9] |
| Pyrano[3,2-c]quinoline | EGFR, HER-2, BRAFV600E | Colon (HT-29) | 23-75 | [6][7][8][9] |
| Pyrazolo[3,4-b]quinoline | Not specified | Various | <15,000 | [10] |
Table 1: Representative Anticancer Activity of Quinoline Derivatives
Protocol 4: MTT Assay for Cell Viability and Cytotoxicity
This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[10][11][12]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Protocol 5: Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against specific kinases like EGFR or HER-2.[13][14][15][16]
Materials:
-
Recombinant human kinase (e.g., EGFR, HER-2)
-
Kinase buffer
-
ATP
-
Kinase substrate (a specific peptide)
-
Test compound
-
ADP-Glo™ Kinase Assay kit or similar detection system
-
384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant kinase.
-
Initiate Reaction: Add a mixture of the kinase substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes.
-
Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Perspectives
This compound is a testament to the enduring power of heterocyclic chemistry in the quest for novel therapeutics. Its straightforward synthesis and versatile reactivity provide a robust platform for the generation of diverse compound libraries. The demonstrated success of its derivatives, particularly in the realm of oncology as potent kinase inhibitors, underscores the value of this scaffold. As our understanding of the molecular drivers of disease deepens, the strategic derivatization of such privileged structures will undoubtedly continue to be a fruitful avenue for the discovery of next-generation medicines.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 2. ijsr.net [ijsr.net]
- 3. researchgate.net [researchgate.net]
- 4. ijirset.com [ijirset.com]
- 5. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2- c ]quinoline-3-carbonitriles as potential EGFR, BRAF V600E , and HER-2 in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04276C [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Assay for Isolation of Inhibitors of Her2-Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
Application Notes & Protocols: Investigating the Biological Activity of 2-Chloro-4-ethylquinoline-3-carbonitrile Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of natural products and synthetic compounds with significant biological activities.[1][2] From the pioneering antimalarial drug chloroquine to modern anticancer agents, the versatility of the quinoline nucleus allows for extensive chemical modification, leading to a diverse spectrum of pharmacological effects.[3][4] The specific scaffold, 2-Chloro-4-ethylquinoline-3-carbonitrile, serves as a highly valuable starting material. The chloro group at the C-2 position acts as a versatile leaving group for nucleophilic substitution, enabling the creation of a diverse library of derivatives. The carbonitrile group at C-3 and the ethyl group at C-4 further influence the electronic and steric properties of the molecule, providing a framework for developing novel therapeutic agents.
This guide provides a comprehensive framework for the synthesis and biological evaluation of novel derivatives based on this core structure, with a focus on two critical areas of drug discovery: oncology and infectious diseases. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the causality behind experimental choices to ensure the generation of robust, reproducible data.
Part I: Synthesis of a this compound Derivative Library
The strategic foundation for exploring the biological potential of this scaffold lies in the efficient synthesis of a diverse library of analogues. The C-2 chlorine atom is an ideal handle for introducing chemical diversity via nucleophilic aromatic substitution (SNAr). By reacting the core scaffold with various nucleophiles (e.g., amines, thiols, alcohols), a wide range of functionalities can be incorporated.
A generalized synthetic approach often begins with the construction of the quinoline core itself, frequently achieved through methods like the Vilsmeier-Haack reaction on acetanilides to generate 2-chloro-3-formylquinolines, which can then be further modified.[3][5] For the purpose of this guide, we will assume the starting material, this compound, is available and focus on its derivatization.
Generalized Synthetic Workflow
The following workflow illustrates the process of creating a library of derivatives from the parent compound for structure-activity relationship (SAR) studies.
Caption: Generalized workflow for synthesizing a library of derivatives.
Protocol 1: Synthesis of an Amine-Substituted Derivative
This protocol describes a representative synthesis using an amine as the nucleophile.
Principle of the Method: The electron-withdrawing nature of the quinoline nitrogen and the C-3 carbonitrile group activates the C-2 position towards nucleophilic attack. A suitable base is used to deprotonate the incoming amine nucleophile or to scavenge the HCl byproduct, driving the reaction to completion.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the selected amine (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon) to achieve a concentration of approximately 0.2 M.
-
Reaction: Stir the mixture at 80-100°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Part II: Evaluation of Anticancer Activity
Quinoline derivatives have shown significant promise as anticancer agents, acting through various mechanisms including tyrosine kinase inhibition, apoptosis induction, and cell cycle arrest.[6][7] The following protocols provide a robust pipeline for screening novel derivatives for cytotoxic and cytostatic effects against human cancer cell lines.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.[9]
Caption: Workflow of the MTT cell viability assay.[8]
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only to serve as a blank control. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[10]
-
Compound Preparation: Prepare a stock solution of each derivative in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations for testing. The final DMSO concentration in the wells should not exceed 0.5% (v/v) to avoid solvent toxicity.
-
Compound Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[8]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into insoluble formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_treated / Absorbance_vehicle_control) x 100 Plot a dose-response curve (% Viability vs. Log Concentration) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]
Data Presentation: In Vitro Anticancer Activity
Summarize the results in a clear, comparative table.
| Compound ID | Modification at C-2 | Cancer Cell Line | IC₅₀ (µM) ± SD |
| Parent | -Cl | MCF-7 (Breast) | > 100 |
| D-01 | -Morpholine | MCF-7 (Breast) | 15.2 ± 1.8 |
| D-02 | -Piperidine | MCF-7 (Breast) | 9.8 ± 0.9 |
| Doxorubicin | (Reference Drug) | MCF-7 (Breast) | 0.5 ± 0.1 |
Note: Data are representative and will vary with experimental conditions.[8]
Part III: Evaluation of Antimicrobial Activity
The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antibacterial agents.[11] The quinolone class of antibiotics, which target DNA gyrase, has been highly successful, suggesting that new quinoline derivatives are promising candidates.[12]
Antimicrobial Screening Workflow
A two-step process is typically employed: a qualitative primary screen to identify active compounds, followed by a quantitative assay to determine potency.
Caption: Workflow for antimicrobial activity screening.
Protocol 3: Disk Diffusion Assay
This is a widely used qualitative method to screen for antimicrobial activity.[13]
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[13]
-
Plate Inoculation: Uniformly swab the bacterial suspension over the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface. Pipette a fixed volume (e.g., 10 µL) of each test compound solution (at a known concentration) onto a disk.
-
Controls: Use a disk with the solvent (DMSO) as a negative control and a disk with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.[14]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Analysis: Measure the diameter of the transparent zone of inhibition around each disk in millimeters (mm). A larger zone indicates greater sensitivity of the microorganism to the compound.
Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15][16]
Procedure:
-
Plate Setup: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton broth to wells 2 through 12.
-
Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculation: Prepare a bacterial inoculum as described previously and dilute it in broth to a final concentration of 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by using a plate reader.
Data Presentation: Antimicrobial Activity
| Compound ID | Modification at C-2 | S. aureus Zone of Inhibition (mm) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Parent | -Cl | 6 | >128 | >128 |
| D-01 | -Morpholine | 14 | 32 | 64 |
| D-02 | -Piperidine | 18 | 8 | 16 |
| Ciprofloxacin | (Reference Drug) | 25 | 0.5 | 0.25 |
Note: Data are representative and will vary based on the specific derivatives and bacterial strains tested.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Assessment of antimicrobial activity [protocols.io]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: 2-Chloro-4-ethylquinoline-3-carbonitrile as a Privileged Scaffold for Anticancer Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2-Chloro-4-ethylquinoline-3-carbonitrile in the synthesis of potential anticancer agents.
The quinoline ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds, including numerous approved anticancer drugs like Bosutinib and Anlotinib.[1] Quinoline derivatives exert their anticancer effects through diverse mechanisms, such as the inhibition of protein kinases, topoisomerases, tubulin polymerization, and the induction of apoptosis.[2][3][4] This inherent bioactivity makes the quinoline core an attractive starting point for the development of novel therapeutic agents.
Within this framework, This compound emerges as a particularly valuable and versatile starting material for constructing libraries of potential anticancer compounds. Its utility stems from a triad of structural features:
-
The C2-Chloro Substituent: This position is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of a wide variety of functional groups, particularly nitrogen-based nucleophiles like amines, which are crucial for interacting with many biological targets.[5]
-
The C3-Carbonitrile Group: The nitrile is a versatile functional handle. It can be hydrolyzed to amides or carboxylic acids, which can serve as key hydrogen bond donors or acceptors.[6] Alternatively, it can participate in cyclization reactions to form fused heterocyclic systems, significantly expanding the chemical space and conformational rigidity of the resulting molecules.[7]
-
The C4-Ethyl Group: The alkyl substituent at the C4 position can influence the molecule's lipophilicity and steric profile, potentially enhancing binding affinity and modulating pharmacokinetic properties.
This guide provides a detailed technical overview, including synthetic protocols and biological evaluation methods, to leverage the potential of this compound in a modern drug discovery workflow.
Part 1: Synthesis of the Core Scaffold
The efficient synthesis of the starting material is the first critical step. While various methods exist for quinoline synthesis, a common and effective route to substituted 2-chloroquinoline-3-carbonitriles involves a modified Friedländer annulation or related cyclization strategies followed by chlorination.
Protocol 1: Synthesis of this compound
This protocol outlines a plausible two-step synthesis starting from 2-aminophenyl propyl ketone.
Step 1: Condensation and Cyclization
-
Rationale: This step constructs the core quinoline ring system. The reaction between an aminoketone and a dicarbonyl equivalent (malononitrile) is a classic method for forming the pyridine ring fused to the benzene moiety. The base facilitates the initial condensation and subsequent cyclization.
-
To a solution of 2-aminophenyl propyl ketone (1 equivalent) in absolute ethanol, add malononitrile (1.1 equivalents) and a catalytic amount of a base such as piperidine or potassium carbonate.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product, 2-amino-4-ethylquinoline-3-carbonitrile, will often precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the intermediate.
Step 2: Sandmeyer-type Diazotization and Chlorination
-
Rationale: This step converts the 2-amino group into the target 2-chloro group. The amino group is first converted to a diazonium salt, which is an excellent leaving group and can be readily displaced by a chloride ion.
-
Suspend the 2-amino-4-ethylquinoline-3-carbonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (NaNO₂) (1.2 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.5 equivalents) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Pour the mixture into a large volume of ice water. The crude product will precipitate.
-
Filter the solid, wash thoroughly with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to yield pure this compound.
Caption: Synthetic workflow for this compound.
Part 2: Derivatization for Anticancer Agent Synthesis
The true power of the scaffold lies in its reactivity, allowing for the creation of a diverse library of analogs. The following protocols detail key transformations.
A. Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The electron-withdrawing nature of the quinoline nitrogen and the C3-nitrile group makes the C2-chloro atom an excellent leaving group, facilitating SNAr reactions. This is the most common strategy for derivatization.
Caption: General SNAr reaction at the C2 position.
Protocol 2: Synthesis of 2-Aminoquinoline Derivatives
-
Rationale: Introducing various amine-containing side chains is a proven strategy in kinase inhibitor design.[8] These moieties can form critical hydrogen bonds with the hinge region of the kinase active site, anchor the molecule, and modulate physicochemical properties to improve cell permeability and metabolic stability.
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as N,N-Dimethylformamide (DMF), ethanol, or isopropanol.
-
Add the desired amine nucleophile (1.2-2.0 equivalents). This can be an aniline, a benzylamine, a heterocyclic amine (e.g., morpholine, piperazine), or an aliphatic amine.
-
Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2-3 equivalents), to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to 80-120 °C and stir for 6-24 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the product by recrystallization or column chromatography.
Table 1: Example SNAr Reaction Conditions
| Nucleophile (R-NH₂) | Solvent | Base | Temperature (°C) | Typical Time (h) |
| Aniline | DMF | K₂CO₃ | 100 | 12 |
| 4-Methoxy-aniline | Isopropanol | TEA | 80 | 8 |
| Morpholine | Ethanol | K₂CO₃ | 80 | 6 |
| N-Boc-piperazine | DMF | DIPEA | 90 | 16 |
B. Transformations of the C3-Carbonitrile Group
The nitrile group offers a secondary point for diversification, allowing for the introduction of different functionalities or the construction of new ring systems.
Protocol 3: Synthesis of Fused Pyrazolo[3,4-b]quinolines
-
Rationale: The fusion of a pyrazole ring onto the quinoline core creates a rigid, planar heterocyclic system. Such structures are known to be effective scaffolds for kinase inhibition and DNA intercalation.[3][7] This transformation significantly alters the shape and electronic properties of the parent molecule, opening possibilities for novel biological activities.
-
Suspend this compound (1 equivalent) in ethanol or n-butanol.
-
Add hydrazine hydrate (N₂H₄·H₂O) (5-10 equivalents). The hydrazine acts as a dinucleophile.
-
Reflux the mixture for 8-16 hours. The reaction first involves nucleophilic substitution of the C2-chloro group, followed by an intramolecular cyclization of the resulting hydrazine onto the nitrile carbon.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture.
-
The product, 3-amino-4-ethyl-1H-pyrazolo[3,4-b]quinoline, will typically precipitate from the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
Part 3: Biological Evaluation Protocols
After synthesis and purification, the novel compounds must be assessed for their anticancer potential. The initial step is typically a broad in vitro screening for cytotoxicity against a panel of cancer cell lines.
Protocol 4: In Vitro Cytotoxicity Screening via MTT Assay
-
Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] It allows for the rapid determination of a compound's growth-inhibitory effects and the calculation of its IC₅₀ (half-maximal inhibitory concentration), a key metric of potency.
-
Cell Culture: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline derivatives in the appropriate cell culture medium. Add the compounds to the wells, ensuring a range of final concentrations (e.g., from 0.01 µM to 100 µM). Include wells with a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 M HCl, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration to generate a dose-response curve. Determine the IC₅₀ value using non-linear regression analysis.
Table 2: Example Cytotoxicity Data (Hypothetical)
| Compound ID | C2-Substituent | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 |
| Scaffold | -Cl | >100 | >100 |
| D-01 | -NH-(4-methoxyphenyl) | 5.2 | 8.1 |
| D-02 | -Morpholinyl | 12.5 | 18.3 |
| D-03 | Fused Pyrazole | 2.8 | 4.5 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 |
Part 4: Mechanistic Insights and Structure-Activity Relationships (SAR)
The data from biological screening allows for the development of an SAR, which guides the next round of synthesis. Quinoline derivatives often target key signaling pathways involved in cell proliferation and survival, such as the EGFR pathway.[8][10]
Caption: Potential inhibition of the EGFR signaling pathway by quinoline derivatives.
-
C2-Substitution is Key: The unsubstituted 2-chloro scaffold is inactive, confirming the necessity of derivatization at this position.
-
Aromatic Amines are Favorable: The 4-methoxyaniline derivative (D-01) shows good potency, suggesting that an aromatic ring at C2 is beneficial, potentially through π-stacking interactions in a target's binding site.
-
Fused Rings Enhance Potency: The pyrazoloquinoline derivative (D-03) is the most potent, indicating that the rigid, planar fused ring system is a highly effective modification for improving anticancer activity.
Conclusion
This compound is a high-potential starting material for the synthesis of novel anticancer agents. Its well-defined reactive sites allow for systematic and diverse chemical modifications. By employing the synthetic strategies and biological evaluation protocols outlined in this guide, researchers can efficiently generate and screen libraries of quinoline-based compounds, facilitating the discovery of new and effective cancer therapeutics. The logical progression from scaffold synthesis to targeted derivatization and biological testing provides a clear and powerful workflow for any drug discovery program in oncology.
References
- 1. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. ijmphs.com [ijmphs.com]
- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline | MDPI [mdpi.com]
- 6. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Versatile Cyclization Reactions of 2-Chloro-4-ethylquinoline-3-carbonitrile for Heterocyclic Scaffolding
Introduction
In the landscape of medicinal chemistry and drug development, the quinoline scaffold remains a cornerstone for the synthesis of a diverse array of therapeutic agents. Its fusion with other heterocyclic rings often leads to novel molecular architectures with significant biological activities.[1] 2-Chloro-4-ethylquinoline-3-carbonitrile is a highly versatile and reactive intermediate, serving as a linchpin for the construction of various fused heterocyclic systems. The presence of the chloro, cyano, and ethyl groups at strategic positions on the quinoline ring provides multiple reaction pathways for intramolecular and intermolecular cyclizations.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the key cyclization reactions of this compound. We will delve into the synthesis of medicinally relevant pyrazolo[3,4-b]quinolines, thieno[2,3-b]quinolines, and pyrimido[4,5-b]quinolines, offering detailed protocols, mechanistic insights, and a discussion of their therapeutic potential.
I. Synthesis of 3-Amino-4-ethyl-1H-pyrazolo[3,4-b]quinolines
The pyrazolo[3,4-b]quinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, antimalarial, and anti-inflammatory properties.[2] The synthesis of 3-amino-4-ethyl-1H-pyrazolo[3,4-b]quinoline from this compound is a straightforward and efficient process involving nucleophilic attack by hydrazine followed by intramolecular cyclization.
Mechanistic Rationale
The reaction proceeds via a two-step mechanism. Initially, the hydrazine, acting as a potent nucleophile, attacks the electrophilic carbon of the nitrile group. This is followed by an intramolecular nucleophilic substitution where the newly formed amino group displaces the chlorine atom at the C2 position of the quinoline ring, leading to the formation of the fused pyrazole ring.
References
The Versatile Synthon: 2-Chloro-4-ethylquinoline-3-carbonitrile as a Precursor to Advanced Functional Materials
Introduction: Unlocking the Potential of a Privileged Scaffold
The quinoline core is a cornerstone in the architecture of functional molecules, renowned for its prevalence in a vast array of biologically active compounds and advanced materials.[1][2] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring, offers a unique electronic landscape and multiple sites for chemical modification, making it a "privileged scaffold" in medicinal chemistry and materials science.[1][2][3] Within the diverse family of quinoline derivatives, 2-Chloro-4-ethylquinoline-3-carbonitrile emerges as a particularly potent building block. Its strategic placement of three distinct reactive centers—the electrophilic C2-carbon bearing a labile chlorine atom, the versatile C3-carbonitrile group, and the C4-position with an ethyl substituent influencing solubility and steric interactions—provides a gateway to a multitude of complex molecular designs.
This comprehensive guide serves as a detailed application note and protocol resource for researchers, medicinal chemists, and materials scientists. It aims to provide not just procedural steps, but also the underlying chemical principles and strategic considerations for leveraging this compound in the synthesis of novel functional materials.
Physicochemical Properties and Strategic Considerations
Before delving into synthetic protocols, a fundamental understanding of the physicochemical properties of this compound is crucial for experimental design.
| Property | Value (Predicted/Typical) | Significance in Synthesis |
| Molecular Formula | C₁₂H₉ClN₂ | Provides the basis for molecular weight and elemental analysis. |
| Molecular Weight | 216.67 g/mol | Essential for accurate reagent stoichiometry. |
| Appearance | Off-white to pale yellow solid | A visual indicator of purity. |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, Dichloromethane, Chloroform); Insoluble in water. | Dictates the choice of reaction and purification solvents. The ethyl group at C4 generally enhances solubility in less polar organic solvents compared to its methyl or unsubstituted counterparts. |
| Reactivity Profile | • C2-Cl: Highly susceptible to Nucleophilic Aromatic Substitution (SNAr).• C3-CN: Can be hydrolyzed, reduced, or participate in cycloaddition reactions.• Quinoline Ring: Can undergo electrophilic substitution under specific conditions, though the electron-withdrawing nature of the chloro and cyano groups deactivates the ring. | The dual reactivity allows for sequential or one-pot multi-component reactions, expanding synthetic possibilities. |
Synthesis of the Building Block: A Proposed Pathway
Proposed Synthetic Workflow
Caption: Proposed synthetic route to this compound.
Protocol 1: Synthesis of 2-Chloro-4-ethylquinoline-3-carbaldehyde
This protocol is adapted from the Meth-Cohn synthesis of 2-chloro-3-formylquinolines.[1]
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to ice-cold N,N-dimethylformamide (DMF, 5.0 eq). Stir the mixture at 0°C for 30 minutes.
-
Reaction: To the prepared Vilsmeier reagent, add N-(4-ethylphenyl)acetamide (1.0 eq) portion-wise, ensuring the temperature does not exceed 10°C.
-
Heating: After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until a precipitate forms. Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-Chloro-4-ethylquinoline-3-carbaldehyde.
Protocol 2: Conversion to this compound
This protocol is based on the standard conversion of an aldehyde to a nitrile.[1]
-
Oxime Formation: Dissolve 2-Chloro-4-ethylquinoline-3-carbaldehyde (1.0 eq) in a mixture of ethanol and pyridine. Add hydroxylamine hydrochloride (1.2 eq) and stir the mixture at room temperature for 2-3 hours.
-
Dehydration: Cool the reaction mixture in an ice bath and slowly add thionyl chloride (SOCl₂, 1.5 eq). Stir at room temperature for an additional 1-2 hours.
-
Work-up: Pour the reaction mixture into ice water and collect the resulting precipitate by filtration.
-
Purification: Wash the solid with cold water and recrystallize from ethanol to obtain pure this compound.
Key Synthetic Transformations and Protocols
The true power of this compound lies in its ability to undergo a variety of chemical transformations, enabling the construction of diverse molecular architectures.
A. Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The chlorine atom at the C2 position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen atom and the C3-carbonitrile group. This allows for the facile introduction of a wide range of nucleophiles.[3][4][5]
Caption: General scheme for SNAr reactions at the C2-position.
This protocol is a general procedure for the amination of the C2-position.
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq), the desired primary or secondary amine (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Heating: Heat the reaction mixture to 80-120°C. The reaction time can vary from 4 to 24 hours depending on the nucleophilicity of the amine. Microwave irradiation can often significantly reduce the reaction time.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.
Expert Insight: The choice of base and solvent is critical. For less reactive amines, a stronger base like sodium hydride (NaH) in an aprotic solvent may be necessary. For acid-sensitive substrates, a non-nucleophilic organic base like triethylamine (Et₃N) is preferred.
B. Transformations of the C3-Carbonitrile Group
The carbonitrile group is a versatile functional handle that can be converted into a variety of other functionalities.
Reduction of the nitrile yields a primary aminomethyl group, a valuable linker in drug discovery and materials science.
This protocol is adapted from the reduction of related 2-chloro-3-cyanoquinolines.[1]
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Substrate: Cool the suspension to 0°C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Work-up: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine to prevent streaking).
The nitrile group can participate in cycloaddition reactions to form heterocyclic rings, such as tetrazoles or pyrazoles. For instance, reaction with sodium azide can yield a tetrazolyl-quinoline derivative, while reaction with hydrazine can lead to the formation of a pyrazolo[3,4-b]quinoline core.[1]
This protocol is based on the cyclization of 2-chloroquinoline-3-carbonitrile with hydrazine.[1]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or n-butanol.
-
Addition of Hydrazine: Add hydrazine hydrate (5.0-10.0 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, the product can be recrystallized.
Applications in the Development of Functional Materials
The synthetic versatility of this compound makes it an invaluable precursor for a wide range of functional materials, particularly in the fields of medicinal chemistry and materials science.
A. Medicinal Chemistry and Drug Development
The quinoline nucleus is a key pharmacophore in numerous approved drugs, exhibiting a broad spectrum of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] By applying the synthetic transformations described above, a diverse library of novel quinoline derivatives can be generated for drug discovery programs.
-
Kinase Inhibitors: The 2-aminoquinoline scaffold is a common feature in many kinase inhibitors used in oncology. The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.
-
Antimicrobial Agents: Functionalization at the C2 and C3 positions can lead to compounds with potent antibacterial or antifungal activity. The resulting derivatives can be screened against various pathogens.
-
Antiviral Compounds: Certain quinoline derivatives have shown promise as antiviral agents, including against HIV.[1]
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Experimental protocol for the synthesis of "2-Chloro-4-ethylquinoline-3-carbonitrile"
An Application Note for the Synthesis of 2-Chloro-4-ethylquinoline-3-carbonitrile
Abstract
This application note provides a comprehensive, two-step experimental protocol for the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1] The synthesis leverages the Vilsmeier-Haack reaction for the initial cyclization, a robust and widely-used method for constructing functionalized quinoline rings.[2][3] The protocol begins with the synthesis of the key intermediate, 2-chloro-4-ethylquinoline-3-carbaldehyde, from N-phenylpropionamide. This is followed by the oxidative conversion of the resultant aldehyde to the target carbonitrile. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, mechanistic insights, and critical safety information.
Introduction
Quinoline derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds with applications as antimalarial, anticancer, and antibacterial agents.[2][4] The targeted compound, this compound, serves as a versatile intermediate, providing multiple reaction sites for further molecular elaboration in drug discovery programs.
The synthetic strategy detailed herein employs the Vilsmeier-Haack reaction, which utilizes a potent electrophilic iminium species, the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF).[3][5] This reagent facilitates the cyclization of an N-aryl amide to yield a 2-chloro-3-formylquinoline. By selecting N-phenylpropionamide as the starting material, we introduce the necessary carbon framework to yield the desired 4-ethyl substitution pattern. The subsequent conversion of the 3-formyl group to a carbonitrile completes the synthesis, yielding the target molecule.[6]
Overall Reaction Scheme
Step 1: Vilsmeier-Haack Cyclization
N-phenylpropionamide reacts with the Vilsmeier reagent (POCl₃/DMF) to form 2-chloro-4-ethylquinoline-3-carbaldehyde.
Step 2: Conversion to Carbonitrile
The intermediate aldehyde is converted to the final product, this compound.
Mechanistic Rationale
The Vilsmeier-Haack reaction is a powerful tool for both formylation and ring-closure reactions.[2] The process is initiated by the formation of the electrophilic chloroiminium cation (the Vilsmeier reagent) from DMF and POCl₃. The N-phenylpropionamide then acts as a nucleophile, reacting with the Vilsmeier reagent. The subsequent intramolecular electrophilic attack on the activated benzene ring leads to cyclization. A final hydrolysis step during aqueous work-up yields the 3-formyl group.
Caption: Logical workflow for the Vilsmeier-Haack reaction.
Experimental Protocol: Part 1 - Synthesis of 2-Chloro-4-ethylquinoline-3-carbaldehyde
Materials and Equipment
| Reagent/Material | M. Wt. ( g/mol ) | CAS No. | Notes |
| N-phenylpropionamide | 149.19 | 620-64-4 | Starting material. |
| Phosphorus oxychloride (POCl₃) | 153.33 | 10025-87-3 | Highly Corrosive & Toxic. Reacts violently with water.[7][8] Must be handled in a chemical fume hood with appropriate PPE.[9] |
| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | Anhydrous grade. Reproductive Toxin. Readily absorbed through the skin.[10][11] Use only in a chemical fume hood. |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | Anhydrous grade solvent. |
| Crushed Ice | - | - | For reaction quenching. |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | For neutralization. |
| Ethyl Acetate | 88.11 | 141-78-6 | For extraction. |
| Brine (Saturated NaCl) | - | - | For washing organic layer. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | For drying organic layer. |
| Equipment | |||
| Round-bottom flask | Three-neck, appropriately sized. | ||
| Dropping funnel | For controlled addition of POCl₃. | ||
| Reflux condenser | With a drying tube (e.g., CaCl₂). | ||
| Magnetic stirrer & hotplate | |||
| Ice bath | For temperature control. | ||
| Separatory funnel | For extraction. | ||
| Rotary evaporator | For solvent removal. |
Step-by-Step Methodology
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add N-phenylpropionamide (1.0 eq). Dissolve it in anhydrous N,N-Dimethylformamide (DMF, 3.0 eq).
-
Vilsmeier Reagent Formation: Cool the flask in an ice bath to 0-5 °C. Add phosphorus oxychloride (POCl₃, 3.5 eq) dropwise via the dropping funnel to the stirred solution over 30 minutes.
-
Causality Note: This initial cooling is critical to control the exothermic reaction between DMF and POCl₃, preventing degradation and ensuring the controlled formation of the Vilsmeier reagent.[2]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.[5]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Causality Note: This step hydrolyzes the reactive intermediates and quenches the excess POCl₃. This process is highly exothermic and may release HCl gas; therefore, it must be performed in a well-ventilated fume hood.
-
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding solid sodium bicarbonate in portions until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-4-ethylquinoline-3-carbaldehyde. The crude product can be purified or used directly in the next step.
Experimental Protocol: Part 2 - Synthesis of this compound
This step follows a procedure for the conversion of a formylquinoline to a cyanoquinoline.[6]
Materials
| Reagent/Material | M. Wt. ( g/mol ) | CAS No. | Notes |
| 2-chloro-4-ethylquinoline-3-carbaldehyde | 219.66 | - | Crude product from Part 1. |
| Ceric Ammonium Nitrate (CAN) | 548.22 | 16774-21-3 | Oxidizing agent. |
| Aqueous Ammonia (28-30%) | 35.05 | 1336-21-6 | Nitrogen source. Handle in fume hood. |
| 1,4-Dioxane | 88.11 | 123-91-1 | Solvent. |
| Ethyl Acetate | 88.11 | 141-78-6 | For extraction. |
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask, dissolve the crude 2-chloro-4-ethylquinoline-3-carbaldehyde (1.0 eq) in 1,4-dioxane.
-
Reagent Addition: To this solution, add aqueous ammonia ( excess) followed by a solution of Ceric Ammonium Nitrate (CAN, ~2.2 eq) in water, added portion-wise.
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting aldehyde is no longer detectable.
-
Work-up and Extraction: Quench the reaction with water and extract the product with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Concentrate the solution under reduced pressure to yield the crude this compound.
Purification and Characterization
The final crude product should be purified using column chromatography.
-
Technique: Silica gel column chromatography.
-
Eluent: A gradient of ethyl acetate in hexanes is typically effective.
-
Expert Tip: Quinoline derivatives can be basic and may streak on standard silica gel. To mitigate this, the silica gel can be pre-treated with a solvent system containing a small amount of triethylamine (~1%), or neutral alumina can be used as the stationary phase.[12]
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Quantitative Data Summary
| Step | Reactant | Molar Eq. | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | N-phenylpropionamide | 1.0 | 80-90 | 4-6 | 60-75 |
| 1 | POCl₃ | 3.5 | 80-90 | 4-6 | - |
| 1 | DMF | 3.0 | 80-90 | 4-6 | - |
| 2 | 2-chloro-4-ethylquinoline-3-carbaldehyde | 1.0 | RT | 2-4 | 70-85 |
| 2 | Ceric Ammonium Nitrate (CAN) | ~2.2 | RT | 2-4 | - |
Yields are estimates and may vary based on experimental conditions and purification efficiency.
Safety and Handling
All operations should be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (butyl or nitrile gloves are recommended for DMF), must be worn at all times.[10][13]
-
Phosphorus oxychloride (POCl₃): Extremely corrosive and toxic. It reacts violently with water, releasing toxic gas.[8][14] It can cause severe burns to the skin, eyes, and respiratory tract.[7] In case of contact, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[9] Store in a dry, cool, and well-ventilated area away from water or moist air.[9]
-
N,N-Dimethylformamide (DMF): A reproductive toxin and possible human carcinogen that is readily absorbed through the skin.[10][11] It is also flammable.[15] Avoid inhalation and skin contact. Store in a tightly sealed container in a flammable-safe area.[13]
-
Waste Disposal: All chemical waste, especially DMF and residues from the POCl₃ reaction, should be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines.[10]
Caption: Overall experimental workflow from starting material to final product.
References
- 1. This compound [myskinrecipes.com]
- 2. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 3. ijsr.net [ijsr.net]
- 4. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 11. LCSS: DIMETHYLFORMAMIDE [web.stanford.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits - hangdachem.com [hangdachem.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. thermofishersci.in [thermofishersci.in]
Application Note & Protocol: A Scalable Synthesis of 2-Chloro-4-ethylquinoline-3-carbonitrile
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are privileged heterocyclic scaffolds that form the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Their diverse biological activities, including anticancer, antimalarial, and anti-inflammatory properties, make them highly valuable targets in drug discovery and development.[1][4] The specific derivative, 2-Chloro-4-ethylquinoline-3-carbonitrile, serves as a crucial intermediate for creating more complex molecules, leveraging the reactivity of the chloro and cyano groups for further functionalization.[5]
This document provides a detailed, two-step protocol for the scale-up synthesis of this compound. The methodology is grounded in the well-established Vilsmeier-Haack reaction, followed by conversion of the resulting aldehyde to the target nitrile.[6][7] This guide is intended for researchers, chemists, and process development professionals, offering not just a procedure, but also the underlying scientific rationale, safety considerations, and analytical controls necessary for a successful and reproducible scale-up.
Expertise & Experience: The Strategic Approach to Scale-Up
Synthesizing quinoline derivatives on a laboratory scale is well-documented; however, transitioning to a larger scale introduces significant challenges in reaction control, safety, and product isolation. This protocol is designed with these challenges in mind.
Causality Behind Experimental Choices:
-
The Vilsmeier-Haack Reaction: This reaction is a powerful and efficient method for constructing the 2-chloro-3-formylquinoline core in a single step from a readily available N-arylacetamide.[6][8] Its use of common, inexpensive reagents like phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) makes it economically viable for large-scale production.[7]
-
Starting Material Selection: To achieve the desired "4-ethyl" substitution, the logical starting material is N-(3-ethylphenyl)acetamide. The Vilsmeier-Haack cyclization of N-arylacetamides typically proceeds with cyclization occurring para to the activating group on the aniline ring. In this case, the ethyl group is an ortho, para-director, and for steric reasons, cyclization will favor the less hindered para position, leading to the desired 4-ethylquinoline product.
-
Two-Step Conversion to Nitrile: While one-pot conversions exist, a two-step process involving the isolation of the intermediate aldehyde (2-chloro-4-ethylquinoline-3-carbaldehyde) is recommended for scale-up. This approach allows for the purification of the intermediate, which is critical for ensuring the purity of the final product and preventing the carry-over of impurities that could complicate the final purification. The conversion of the aldehyde to the nitrile via an oxime intermediate is a reliable and high-yielding method.[1]
Overall Synthetic Scheme
The synthesis is a two-stage process beginning with the Vilsmeier-Haack cyclization of N-(3-ethylphenyl)acetamide, followed by the conversion of the aldehyde to the nitrile.
Caption: Two-step synthesis of the target compound.
Part 1: Scale-Up Synthesis of 2-Chloro-4-ethylquinoline-3-carbaldehyde
This first part details the Vilsmeier-Haack reaction, a critical step that requires careful control of temperature and reagent addition.
Experimental Protocol
Materials and Equipment:
-
N-(3-ethylphenyl)acetamide (1.00 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (10.0 eq)
-
Phosphorus oxychloride (POCl₃) (4.0 eq)
-
Jacketed glass reactor (size appropriate for scale) with overhead mechanical stirrer, thermocouple, and nitrogen inlet/outlet
-
Addition funnel with pressure equalization
-
Heating/cooling circulator
-
Scrubber system containing aqueous sodium hydroxide for quenching off-gases
Procedure:
-
Reactor Setup: Set up the jacketed reactor under a nitrogen atmosphere. Ensure all glassware is dry. Connect the outlet to a scrubber.
-
Vilsmeier Reagent Formation (Exothermic): Charge the reactor with anhydrous DMF (10.0 eq). Begin stirring and cool the solvent to 0-5 °C using the circulator.
-
POCl₃ Addition: Slowly add phosphorus oxychloride (4.0 eq) dropwise via the addition funnel to the cooled DMF. Crucial: Maintain the internal temperature below 10 °C throughout the addition. The formation of the Vilsmeier reagent (chloroiminium salt) is highly exothermic.[6] A rapid addition can lead to a runaway reaction. The addition should take approximately 1-2 hours for a multi-mole scale.
-
Reagent Maturation: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.
-
Substrate Addition: Add the N-(3-ethylphenyl)acetamide (1.00 eq) portion-wise to the reactor, ensuring the temperature does not exceed 15 °C.
-
Reaction Cyclization: Once the substrate addition is complete, slowly heat the reaction mixture to 80-90 °C.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.
-
Quenching (Exothermic & Gas Evolution): Cool the reaction mixture to room temperature. Prepare a separate, larger vessel containing crushed ice and water. Under vigorous stirring , slowly and carefully pour the reaction mixture onto the ice. This quenching step is highly exothermic and will release HCl gas; ensure adequate ventilation and that the off-gas is directed to the scrubber.
-
Neutralization & Precipitation: Slowly add a saturated solution of sodium carbonate or sodium hydroxide to neutralize the mixture to a pH of 7-8. The product will precipitate as a solid.
-
Isolation and Washing: Filter the solid product using a Buchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Drying and Purification: Dry the crude product under vacuum. The crude 2-chloro-4-ethylquinoline-3-carbaldehyde can be purified by recrystallization from a suitable solvent like ethyl acetate or ethanol to yield a crystalline solid.[6]
Part 2: Scale-Up Synthesis of this compound
This second part details the conversion of the aldehyde intermediate into the final nitrile product.
Experimental Protocol
Materials and Equipment:
-
2-Chloro-4-ethylquinoline-3-carbaldehyde (1.00 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)
-
Thionyl chloride (SOCl₂) or an alternative dehydrating agent (e.g., acetic anhydride)
-
A suitable solvent such as DMF or Toluene
-
Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet
-
Heating/cooling circulator
Procedure:
-
Oxime Formation: Charge the reactor with 2-chloro-4-ethylquinoline-3-carbaldehyde (1.00 eq), hydroxylamine hydrochloride (1.2 eq), and a suitable solvent (e.g., ethanol or pyridine). Heat the mixture to reflux until TLC/HPLC analysis indicates the complete consumption of the starting aldehyde.
-
Isolation of Oxime (Optional but Recommended for Scale-Up): Cool the reaction mixture. The oxime may precipitate upon cooling or with the addition of water. Filter the solid, wash with water, and dry.
-
Dehydration to Nitrile: Charge a clean, dry reactor with the intermediate oxime and a solvent like anhydrous DMF. Cool the mixture to 0-5 °C.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise, maintaining the temperature below 10 °C. The reaction is exothermic and releases HCl and SO₂ gas. Ensure proper scrubbing.
-
Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir until completion is confirmed by TLC/HPLC.
-
Quenching and Isolation: Carefully pour the reaction mixture onto ice water, which will precipitate the crude product.
-
Purification: Filter the solid, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.[1]
Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of this scale-up synthesis, a robust system of in-process controls and final product analysis is mandatory.
Process Workflow and Quality Control
Caption: Quality control workflow for the two-step synthesis.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction progress and determining the purity of the intermediate and final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically effective.[4][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity of more volatile starting materials and for identifying potential byproducts.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the intermediate and the final product. ¹H and ¹³C NMR will provide definitive structural information.
-
Melting Point (MP): A sharp melting point range is a good indicator of high purity for the crystalline final product.
Data Presentation: Key Parameters for Scale-Up
The following table summarizes the critical parameters for the successful scale-up of this synthesis.
| Parameter | Step 1: Vilsmeier-Haack Reaction | Step 2: Nitrile Formation |
| Key Reactant | N-(3-ethylphenyl)acetamide | 2-Chloro-4-ethylquinoline-3-carbaldehyde |
| Molar Ratio (to Key) | DMF: 10.0 eq, POCl₃: 4.0 eq | NH₂OH·HCl: 1.2 eq, SOCl₂: 1.5 eq |
| Solvent | N,N-Dimethylformamide (DMF) | Ethanol (Oxime), DMF (Nitrile) |
| Temperature (Addition) | 0-10 °C | 0-10 °C (SOCl₂ addition) |
| Temperature (Reaction) | 80-90 °C | Reflux (Oxime), RT (Nitrile) |
| Typical Reaction Time | 4-8 hours | 2-6 hours |
| Workup | Pour onto ice, neutralize with Na₂CO₃ | Pour onto ice |
| Purification | Recrystallization (Ethyl Acetate) | Recrystallization (Ethanol/Water) |
| Expected Yield | 65-80% | 75-90% |
| In-Process Control | TLC, HPLC | TLC, HPLC |
Safety & Hazard Management
Scaling up chemical reactions requires a heightened awareness of safety protocols.
-
Phosphorus Oxychloride (POCl₃): This substance is highly toxic, corrosive, and reacts violently with water.[11][12][13][14] * Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. [13] * Reaction Control: The addition of POCl₃ to DMF is highly exothermic. Use a jacketed reactor with a reliable cooling system and add the reagent slowly to maintain strict temperature control.
-
Quenching: The quenching of the reaction mixture is also highly exothermic and releases toxic gases. This must be done slowly, with vigorous stirring and an efficient scrubbing system.
-
-
Thionyl Chloride (SOCl₂): Similar to POCl₃, thionyl chloride is corrosive, toxic, and reacts with water. All handling and reaction procedures should follow the same stringent safety measures.
-
General Precautions: Ensure that emergency eyewash stations and safety showers are readily accessible. [13]All personnel should be thoroughly trained on the specific hazards of the chemicals and procedures involved.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound [myskinrecipes.com]
- 6. ijsr.net [ijsr.net]
- 7. chemijournal.com [chemijournal.com]
- 8. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. madison-proceedings.com [madison-proceedings.com]
- 11. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. lobachemie.com [lobachemie.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
Application Notes and Protocols for the Reaction of 2-Chloro-4-ethylquinoline-3-carbonitrile with Nucleophiles
Introduction
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, natural products, and materials science.[1] Specifically, 2-chloro-4-substituted-quinoline-3-carbonitriles are highly versatile synthetic intermediates, prized for their reactivity towards a diverse array of nucleophiles. The electron-withdrawing nature of the nitrile group and the nitrogen atom in the quinoline ring system activates the C2-position for nucleophilic aromatic substitution (SNAr), making the chloro substituent an excellent leaving group. This reactivity profile allows for the facile introduction of various functional groups, enabling the construction of complex molecular architectures with potential therapeutic applications, including anti-inflammatory and antimicrobial agents.[2]
This comprehensive technical guide provides an in-depth exploration of the reactivity of 2-Chloro-4-ethylquinoline-3-carbonitrile with a range of nucleophiles, including nitrogen, sulfur, oxygen, and carbon-based reagents. Detailed, field-proven protocols are presented to empower researchers, scientists, and drug development professionals in leveraging this valuable building block for the synthesis of novel chemical entities.
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step sequence, starting from readily available anilines. A common approach involves a Vilsmeier-Haack type reaction to construct the quinoline core, followed by conversion of a carbonyl group to the nitrile and subsequent chlorination. A plausible synthetic route is outlined below, adapted from established methodologies for similar quinoline systems.[3]
Reaction with Nucleophiles: Mechanisms and Protocols
The reactivity of this compound is dominated by nucleophilic aromatic substitution at the C2 position. The general mechanism proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the electron-deficient C2 carbon, followed by the elimination of the chloride ion to restore aromaticity.
Diagram of the General SNAr Mechanism
Caption: General mechanism for nucleophilic aromatic substitution.
Nitrogen Nucleophiles
The reaction of this compound with nitrogen nucleophiles, such as primary and secondary amines, is a robust method for synthesizing 2-aminoquinoline derivatives. These reactions are typically performed in a polar aprotic solvent, often with the addition of a base to scavenge the HCl generated.
Protocol 1: Reaction with Aniline (a Primary Amine)
This protocol describes the synthesis of 2-(phenylamino)-4-ethylquinoline-3-carbonitrile.
Materials:
-
This compound
-
Aniline
-
Ethanol
-
Acetic Acid
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure: [4]
-
To a round-bottom flask containing a stir bar, add this compound (1.0 mmol).
-
Add a mixture of ethanol and acetic acid (2:1 v/v, 15 mL).
-
Add aniline (1.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired product.
Protocol 2: Reaction with Morpholine (a Secondary Amine)
This protocol details the synthesis of 4-ethyl-2-morpholinoquinoline-3-carbonitrile.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Stir bar
-
Sealed reaction vial
-
Heating block
Procedure: [5]
-
In a sealed reaction vial equipped with a stir bar, combine this compound (1.0 mmol), morpholine (4.0 mmol), and potassium carbonate (3.0 mmol).
-
Add N,N-Dimethylformamide (DMF) (2.5 mL).
-
Seal the vial and heat the reaction mixture to 120 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add brine to the reaction mixture to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the final product.
| Nitrogen Nucleophile | Product | Conditions | Yield (%) |
| Aniline | 2-(Phenylamino)-4-ethylquinoline-3-carbonitrile | EtOH/AcOH, rt, 6h | High |
| Morpholine | 4-Ethyl-2-morpholinoquinoline-3-carbonitrile | K₂CO₃, DMF, 120°C, 24h | High |
Sulfur Nucleophiles
Thiolates are excellent nucleophiles for the displacement of the C2-chloro substituent, leading to the formation of 2-thioether derivatives. These reactions are typically carried out in the presence of a base to generate the thiolate anion in situ.
Protocol 3: Reaction with Thiophenol
This protocol outlines the synthesis of 4-ethyl-2-(phenylthio)quinoline-3-carbonitrile.
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (Et₃N)
-
Ethanol
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add thiophenol (1.1 mmol).
-
Add triethylamine (1.2 mmol) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield the desired thioether.
| Sulfur Nucleophile | Product | Conditions | Yield (%) |
| Thiophenol | 4-Ethyl-2-(phenylthio)quinoline-3-carbonitrile | Et₃N, Ethanol, Reflux | Good to High |
Oxygen Nucleophiles
Alkoxides, such as sodium methoxide, readily displace the 2-chloro group to form 2-alkoxyquinolines. 2-Chloroquinolines generally exhibit higher reactivity towards methoxide ions compared to their 4-chloro counterparts.[6]
Protocol 4: Reaction with Sodium Methoxide
This protocol describes the synthesis of 4-ethyl-2-methoxyquinoline-3-carbonitrile.
Materials:
-
This compound
-
Sodium Methoxide (NaOMe)
-
Methanol (MeOH)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve this compound (1.0 mmol) in methanol (15 mL) in a round-bottom flask.
-
Add sodium methoxide (1.2 mmol) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature.
-
Neutralize the reaction with a dilute acid (e.g., 1M HCl) until the pH is approximately 7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the product.
| Oxygen Nucleophile | Product | Conditions | Yield (%) |
| Sodium Methoxide | 4-Ethyl-2-methoxyquinoline-3-carbonitrile | MeOH, Reflux, 4-6h | High |
Carbon Nucleophiles: Palladium-Catalyzed Cross-Coupling Reactions
The C2-Cl bond of this compound can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, to form new carbon-carbon bonds. These reactions are invaluable for the synthesis of biaryl and alkynyl-substituted quinolines.
Diagram of Suzuki and Sonogashira Coupling Workflows
Caption: Workflows for Suzuki and Sonogashira coupling reactions.
Protocol 5: Suzuki Coupling with Phenylboronic Acid
This protocol is adapted from general procedures for the Suzuki coupling of chloroquinolines.[7]
Materials:
-
This compound
-
Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Stir bar
-
Schlenk flask
-
Reflux condenser
Procedure: [7]
-
To a Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PCy₃ (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (3:1 v/v, 8 mL) via syringe.
-
Heat the mixture to 80-90 °C with vigorous stirring for 18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 6: Sonogashira Coupling with Phenylacetylene
This protocol is based on established methods for the Sonogashira coupling of chloroarenes.[8][9]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Stir bar
-
Schlenk flask
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol) in THF (10 mL).
-
Add triethylamine (2.0 mmol) and phenylacetylene (1.2 mmol).
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) until completion (monitored by TLC).
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Coupling Reaction | Nucleophilic Partner | Product | Catalyst System | Conditions |
| Suzuki | Phenylboronic Acid | 2-Phenyl-4-ethylquinoline-3-carbonitrile | Pd(OAc)₂/PCy₃ | K₂CO₃, Dioxane/H₂O, 80-90°C |
| Sonogashira | Phenylacetylene | 4-Ethyl-2-(phenylethynyl)quinoline-3-carbonitrile | Pd(PPh₃)₂Cl₂/CuI | Et₃N, THF, rt-50°C |
Conclusion
This compound is a highly adaptable and valuable building block for the synthesis of a wide range of functionalized quinoline derivatives. Its reactivity towards various nucleophiles through both SNAr and palladium-catalyzed cross-coupling reactions provides a powerful platform for the generation of diverse chemical libraries for drug discovery and materials science. The protocols outlined in this guide offer a solid foundation for researchers to explore the rich chemistry of this versatile intermediate.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. This compound [myskinrecipes.com]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(2-Chloroquinolin-3-ylmethylene)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Utilization of 2-Chloro-4-ethylquinoline-3-carbonitrile in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Quinoline Scaffolds in Modern Drug Discovery
The quinoline motif, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities. Its derivatives have shown significant therapeutic potential, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The continuous pursuit of novel drug candidates necessitates the development of efficient and versatile synthetic methodologies to generate libraries of complex quinoline-based molecules.[3][4]
Multicomponent reactions (MCRs) have emerged as a powerful strategy in this endeavor.[5] By combining three or more reactants in a single synthetic operation, MCRs offer a highly efficient, atom-economical, and environmentally friendly approach to constructing complex molecular architectures.[5][6] This convergence of a privileged scaffold and a powerful synthetic tool makes the exploration of functionalized quinolines in MCRs a highly promising avenue for drug discovery.
This guide focuses on the application of a versatile, yet underexplored, building block: 2-Chloro-4-ethylquinoline-3-carbonitrile . We will delve into its reactivity and provide detailed protocols for its use in various MCRs, offering a roadmap for the synthesis of novel heterocyclic systems with significant potential for biological screening.
Synthesis and Reactive Profile of this compound
While the direct synthesis of this compound is not extensively documented, its preparation can be logically inferred from established methods for similar quinoline derivatives. A plausible route involves the Vilsmeier-Haack formylation of an appropriate N-arylpropionamide, followed by conversion of the resulting 3-formyl group to a carbonitrile.[7][8]
The synthetic utility of this compound in MCRs stems from its distinct reactive sites:
-
The Electrophilic C2 Position: The chlorine atom at the C2 position is an excellent leaving group, susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of substituents and the formation of fused heterocyclic systems.[9]
-
The 3-Carbonitrile Group: The nitrile functionality is a versatile synthon. It can participate in cycloaddition reactions, act as an electrophile, or be hydrolyzed to other functional groups, providing a handle for further molecular diversification.
-
The Quinoline Ring System: The quinoline core itself can influence the reactivity of its substituents and can be involved in various chemical transformations.
Application in Multicomponent Reactions: Protocols and Mechanistic Insights
The unique structural features of this compound make it an ideal substrate for a variety of MCRs. Below are detailed protocols for the synthesis of diverse heterocyclic scaffolds.
Protocol 1: Synthesis of Fused 3-Amino-1H-pyrazolo[3,4-b]quinolines
This protocol describes a one-pot, two-component reaction that leverages the reactivity of the C2-chloro and 3-carbonitrile groups to construct a fused pyrazole ring system. These pyrazolo[3,4-b]quinoline cores are of significant interest due to their potential biological activities.
Reaction Principle: The reaction proceeds via an initial nucleophilic substitution of the C2-chloro group by hydrazine, followed by an intramolecular cyclization involving the nitrile group to form the fused pyrazole ring.
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add hydrazine hydrate (2.0 mmol).
-
The reaction mixture is then refluxed for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the desired 3-amino-4-ethyl-1H-pyrazolo[3,4-b]quinoline.
Data Presentation:
| Entry | Hydrazine Source | Solvent | Temperature (°C) | Time (h) | Yield (%)* |
| 1 | Hydrazine hydrate | Ethanol | Reflux | 4 | 92 |
| 2 | Phenylhydrazine | DMF | 100 | 6 | 85 |
*Hypothetical yields based on similar reported reactions.
Mechanistic Pathway:
Caption: Proposed mechanism for pyrazolo[3,4-b]quinoline synthesis.
Protocol 2: One-Pot Synthesis of Substituted 2-Amino-4H-pyrano[2,3-b]quinolines
This protocol outlines a three-component reaction for the synthesis of pyrano[2,3-b]quinolines, a class of compounds with diverse pharmacological properties.
Reaction Principle: This reaction is a domino Knoevenagel condensation/intramolecular O-cyclization. An active methylene compound condenses with an aldehyde, and the resulting intermediate undergoes a Michael addition with the quinoline nitrogen, followed by cyclization and tautomerization. Although the starting material is a nitrile, we can adapt protocols for the analogous 3-formylquinolines by first converting the nitrile to an aldehyde or by using a different MCR pathway. For this example, we will consider a reaction where the nitrile group participates directly. A plausible reaction involves the condensation of an active methylene compound with the quinoline core.
Experimental Protocol:
-
In a round-bottom flask, combine this compound (1.0 mmol), malononitrile (1.2 mmol), and an aromatic aldehyde (1.0 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Reflux the mixture for 8-10 hours, monitoring by TLC.
-
After cooling, the precipitate is collected by filtration, washed with ethanol, and recrystallized to yield the pure 2-amino-4-aryl-4H-pyrano[2,3-b]quinoline-3-carbonitrile derivative.
Data Presentation:
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Yield (%)* |
| 1 | Benzaldehyde | Malononitrile | Piperidine | 88 |
| 2 | 4-Chlorobenzaldehyde | Ethyl cyanoacetate | L-proline | 85 |
| 3 | 4-Methoxybenzaldehyde | Malononitrile | Piperidine | 91 |
*Hypothetical yields based on similar reported reactions.
Experimental Workflow:
Caption: Workflow for the synthesis of pyrano[2,3-b]quinolines.
Protocol 3: Ugi-type Multicomponent Reaction for the Synthesis of Complex Acyclic Quinoline Derivatives
The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating molecular diversity. While the direct participation of the nitrile group in a classical Ugi reaction is not typical, it can be envisioned as a precursor to the acid component after hydrolysis. Alternatively, a modified Ugi-type reaction can be designed. For this protocol, we propose a hypothetical Ugi-type reaction where an isocyanide inserts between the N-H bond of an amine and the C=N bond of an imine formed in situ.
Reaction Principle: This proposed reaction involves the initial formation of an imine from an amine and an aldehyde. The 2-chloroquinoline nitrogen then acts as a nucleophile towards the isocyanide, which is subsequently attacked by the imine, leading to a complex acyclic product.
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) and a primary amine (1.0 mmol) in methanol (10 mL), add an aldehyde (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add an isocyanide (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired product.
Logical Relationship Diagram:
Caption: Proposed Ugi-type reaction pathway.
Conclusion
This compound is a promising and versatile building block for the synthesis of diverse and complex heterocyclic compounds through multicomponent reactions. The protocols outlined in this guide provide a starting point for the exploration of its synthetic potential. By leveraging the reactivity of its chloro, cyano, and quinoline functionalities, researchers can efficiently generate libraries of novel molecules for screening in drug discovery programs. The adaptability of MCRs, combined with the privileged nature of the quinoline scaffold, offers a powerful platform for the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients | MDPI [mdpi.com]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"2-Chloro-4-ethylquinoline-3-carbonitrile" by-product formation and identification
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working on the synthesis of 2-Chloro-4-ethylquinoline-3-carbonitrile. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to address common challenges associated with by-product formation and identification during the synthesis of this and structurally related quinoline derivatives.
Introduction
The synthesis of polysubstituted quinolines is a cornerstone of medicinal chemistry, with the quinoline scaffold being a key pharmacophore in numerous therapeutic agents.[1] The target molecule, this compound, is a valuable intermediate for further functionalization.[2] However, its synthesis, often involving multi-step reactions under harsh conditions, can be prone to the formation of various by-products that complicate purification and reduce yields. This guide is designed to provide a systematic approach to troubleshooting these issues, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what are the expected major by-products?
A1: A common and effective method for the synthesis of 2-chloroquinoline-3-carbonitriles involves the Vilsmeier-Haack reaction of an appropriate N-phenylpropionamide, followed by subsequent chemical modifications.[3] A plausible route starts from N-phenylpropionamide, which is treated with a Vilsmeier reagent (typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)) to yield a 2-chloro-3-formylquinoline intermediate. The aldehyde is then converted to the nitrile.
Potential By-products can include:
-
2-Hydroxy-4-ethylquinoline-3-carbonitrile: Formed by the hydrolysis of the 2-chloro group during aqueous work-up, especially under basic conditions.[4]
-
Over-formylation/chlorination products: Depending on the reactivity of the starting aniline and the reaction conditions, multiple formyl or chloro groups may be added to the aromatic ring.
-
Polymeric tar: A common issue in many quinoline syntheses due to the strongly acidic and high-temperature conditions, leading to the polymerization of reactants and intermediates.[5][6]
-
Unreacted starting materials or intermediates: Incomplete conversion can lead to the presence of N-phenylpropionamide or the 2-chloro-3-formylquinoline intermediate in the final product mixture.
Q2: My reaction mixture turns dark brown or black, and the yield of the desired product is very low. What is the likely cause?
A2: The formation of a dark, tarry substance is a frequent observation in acid-catalyzed quinoline syntheses and is indicative of product and/or starting material degradation.[7] This is often exacerbated by:
-
Excessively high temperatures: While heat is often required to drive the reaction, temperatures that are too high can promote decomposition.[6]
-
Prolonged reaction times: Extended exposure to harsh conditions can lead to the formation of complex polymeric by-products.[7]
-
Incorrect stoichiometry of reagents: An inappropriate ratio of reactants to the Vilsmeier reagent can lead to uncontrolled side reactions.
To mitigate this, it is crucial to carefully control the reaction temperature and monitor the reaction progress using Thin-Layer Chromatography (TLC) to avoid over-running the reaction.[8]
Q3: I am observing unexpected peaks in my ¹H NMR spectrum that I cannot assign to the desired product. How can I identify these impurities?
A3: Unexpected signals in the NMR spectrum are a clear indication of by-product formation. A systematic approach to their identification involves:
-
Comparison with starting materials: Check the chemical shifts of your starting materials and intermediates to see if any are present in the final product.
-
Characteristic quinoline signals: Familiarize yourself with the typical chemical shifts for protons on the quinoline ring system. Substituent effects can cause predictable upfield or downfield shifts.[9]
-
2D NMR techniques: Techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can help establish proton-proton and proton-carbon correlations, respectively, aiding in the structural elucidation of unknown compounds.[10]
-
LC-MS analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for separating the components of your mixture and obtaining their molecular weights, which is a critical piece of information for identifying by-products.[11]
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Explanation | Suggested Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor reactivity of the substrate.[6] | Monitor the reaction progress by TLC. If the starting material is still present, consider increasing the reaction time or temperature in small increments. For less reactive anilines, harsher conditions or a more efficient catalytic system may be necessary.[12] |
| Hydrolysis of the 2-Chloro Group | The 2-chloro substituent on the quinoline ring is susceptible to nucleophilic substitution, particularly by water during the work-up, leading to the formation of the corresponding 2-hydroxy derivative.[4] | Perform the aqueous work-up at low temperatures (e.g., pouring the reaction mixture onto crushed ice).[4] Neutralize the reaction mixture carefully with a mild base like sodium bicarbonate to avoid strongly alkaline conditions that favor hydrolysis.[7] |
| Poor Quality of Reagents | The Vilsmeier reagent is sensitive to moisture. The use of wet DMF or POCl₃ can lead to the decomposition of the reagent and a failed reaction.[8] | Use anhydrous DMF and freshly distilled POCl₃. Ensure all glassware is thoroughly dried before use. |
Issue 2: Identification of a Major By-product
Scenario: After purification, you isolate a significant by-product. The mass spectrum shows a molecular ion peak that is 18 units lower than the expected product, and the ¹H NMR shows the disappearance of the characteristic sharp singlet for the nitrile group and the appearance of a broad singlet.
-
Hypothesis: The by-product is likely the corresponding carboxylic acid, 2-chloro-4-ethylquinoline-3-carboxylic acid, formed by the hydrolysis of the nitrile group.
-
Sample Preparation:
-
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and DEPT spectra.
-
Perform 2D NMR experiments (COSY, HMQC/HSQC) to establish connectivity.[10]
-
Obtain a high-resolution mass spectrum (HRMS) to determine the exact molecular formula.[13]
-
Acquire an IR spectrum to look for the characteristic C=O and O-H stretches of a carboxylic acid.
-
-
Data Analysis:
-
NMR: Look for the disappearance of the nitrile carbon signal (around 115-125 ppm) in the ¹³C NMR and the appearance of a carboxylic acid carbon signal (around 165-185 ppm). The proton NMR will likely show a broad, exchangeable proton signal for the carboxylic acid OH.
-
MS: The exact mass from HRMS will confirm the elemental composition.
-
IR: The presence of a strong, broad O-H stretch (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1725 cm⁻¹) would be consistent with a carboxylic acid.
-
Visualizing Reaction Pathways
Diagram 1: Proposed Synthesis and Major By-product Formation
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. This compound [myskinrecipes.com]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Chloro-4-ethylquinoline-3-carbonitrile
Welcome to the technical support center for the purification of 2-Chloro-4-ethylquinoline-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this important synthetic intermediate. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflow effectively.
Introduction: The Challenge of Purity
This compound is a key building block in the synthesis of various biologically active molecules.[1] Its purity is paramount for the success of subsequent synthetic transformations and the integrity of biological screening data. However, achieving high purity can be challenging due to the potential for closely related impurities and byproducts to form during its synthesis. This guide will provide a structured approach to tackling these purification challenges head-on.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: My crude product is a dark, oily residue.
-
Question: After the reaction work-up, I'm left with a dark, intractable oil instead of a solid. What are the likely causes and how can I proceed?
-
Answer: The formation of a dark oil suggests the presence of significant impurities, likely polymeric materials or colored byproducts. This is common in quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, which can produce tarry substances.[2] One of the probable synthetic routes to your compound is a variation of the Gould-Jacobs reaction, which, if not driven to completion, can leave behind starting materials and intermediates that contribute to the oily nature.[3][4]
Troubleshooting Steps:
-
Trituration: Before attempting more complex purification, try solidifying the oil by trituration. This involves stirring the oil with a solvent in which the desired product has low solubility, but the impurities are soluble.
-
Protocol: Add a small volume of cold non-polar solvent (e.g., hexanes, heptane, or diethyl ether) to the oil. Stir or sonicate the mixture. If your product is a solid, it should precipitate, while the oily impurities remain dissolved. Decant the solvent and repeat the process until a solid is obtained.
-
-
Acid-Base Extraction: The quinoline nitrogen is basic and can be protonated. This allows for separation from non-basic impurities.
-
Protocol: Dissolve the crude oil in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Extract the organic layer with an aqueous acid solution (e.g., 1 M HCl). The protonated quinoline will move to the aqueous layer. Separate the layers and then basify the aqueous layer with a base (e.g., 1 M NaOH) to a pH > 10. Your product should precipitate out or can be extracted back into an organic solvent.[5]
-
-
Issue 2: I'm seeing multiple spots on my TLC.
-
Question: My TLC analysis of the crude product shows multiple spots. How can I identify the product spot and choose an appropriate purification method?
-
Answer: Multiple spots indicate the presence of starting materials, intermediates, and/or byproducts. Identifying your product spot is crucial for developing a purification strategy. Quinolines are typically UV-active due to their aromatic nature.[6]
Troubleshooting Steps:
-
Co-spotting: If you have a pure standard of your product, co-spot it on the TLC plate with your crude mixture. The spot that aligns with the standard is your product.[6]
-
Reaction Monitoring: If you monitored the reaction by TLC, the spot that appeared and grew in intensity over time is likely your product, while the starting material spots should diminish.
-
Staining: If the spots are not UV-active, use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with many functional groups.[7]
-
Method Selection based on Rf:
-
If spots are well-separated (ΔRf > 0.2): Column chromatography is a suitable method.
-
If spots are very close: Consider optimizing the TLC solvent system to improve separation before attempting column chromatography. You might also explore recrystallization if the impurities have significantly different solubilities from your product.
-
-
Issue 3: My compound is streaking on the TLC plate.
-
Question: My compound appears as a streak rather than a distinct spot on the TLC plate. What causes this and how can I fix it?
-
Answer: Streaking on a TLC plate is often due to the basic nature of the quinoline nitrogen interacting strongly with the acidic silica gel. This can be mitigated by neutralizing the active sites on the silica.
Troubleshooting Steps:
-
Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine (~0.5-1%), to your TLC mobile phase. This will compete with your compound for binding to the acidic sites on the silica, resulting in better spot shape.[4]
-
Sample Overloading: Applying too much sample to the TLC plate can also cause streaking. Try spotting a more dilute solution of your crude material.
-
Purification Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent or solvent system can be found. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, whereupon the desired compound crystallizes out, leaving the impurities in the solution.[8]
Solvent Selection:
The ideal solvent for recrystallization will dissolve the compound when hot but not at room temperature. For a compound like this compound, which is a relatively polar molecule, a polar protic or aprotic solvent is a good starting point. Based on data for the analogous 2-chloro-4-methylquinoline-3-carbonitrile which is soluble in dichloromethane and chloroform, and has low water solubility, we can infer similar properties for the ethyl derivative.[9]
Recommended Solvents to Screen:
| Solvent | Rationale |
| Isopropanol | Often a good choice for moderately polar compounds. |
| Ethanol | Similar to isopropanol, readily available. |
| Acetonitrile | A polar aprotic solvent that can be effective. |
| Toluene | A less polar solvent that might be suitable if impurities are highly polar. |
| Ethyl Acetate/Hexane | A common two-solvent system for tuning polarity.[10] |
| Ethanol/Water | A polar two-solvent system.[1] |
Step-by-Step Recrystallization Protocol (Single Solvent):
-
Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[9] For quinoline derivatives, normal-phase chromatography on silica gel is common.
Workflow for Column Chromatography
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsred.com [ijsred.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Gould-Jacobs Reaction [drugfuture.com]
- 5. epfl.ch [epfl.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Home Page [chem.ualberta.ca]
- 9. tandfonline.com [tandfonline.com]
- 10. m.youtube.com [m.youtube.com]
Optimizing reaction conditions for "2-Chloro-4-ethylquinoline-3-carbonitrile" synthesis
This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the synthesis of 2-Chloro-4-ethylquinoline-3-carbonitrile. As a key intermediate in the development of various therapeutic agents, optimizing its synthesis is critical for efficient drug discovery pipelines.[1] This document moves beyond simple protocols to provide in-depth troubleshooting, address common experimental failures, and explain the chemical reasoning behind procedural choices.
Core Synthesis Strategy: A Two-Step Approach
The most reliable and commonly adapted route to this compound involves a two-step process. First is the Vilsmeier-Haack cyclization of an appropriate N-arylacetamide to form a 2-chloro-3-formylquinoline intermediate. This is followed by the conversion of the 3-formyl group into the target 3-carbonitrile.
Caption: High-level overview of the two-step synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: Why is the Vilsmeier-Haack reaction the preferred method for the quinoline ring formation?
A1: The Vilsmeier-Haack reaction is among the most efficient methods for constructing functionalized quinolines from simple N-arylacetamides. It is a one-pot reaction that simultaneously introduces the chloro group at the 2-position and a formyl group at the 3-position, providing a versatile intermediate for further modification.[2][3] The reaction is particularly effective for N-arylacetamides bearing electron-donating groups, such as the ethyl group in the required precursor, which facilitates the electrophilic cyclization and generally leads to better yields.[4]
Q2: What is the mechanism of the Vilsmeier-Haack reaction in this context?
A2: The reaction begins with the formation of the Vilsmeier reagent, a chloroiminium ion, from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃). The N-(3-ethylphenyl)acetamide then acts as a nucleophile, attacking the Vilsmeier reagent. A subsequent intramolecular electrophilic substitution (cyclization) onto the aromatic ring, followed by dehydration and hydrolysis during workup, yields the 2-chloro-3-formylquinoline product.
Q3: Can I synthesize the nitrile directly in one step?
A3: While multi-component reactions exist for quinoline synthesis, the two-step approach via the 2-chloro-3-formyl intermediate is generally more robust and higher-yielding. The intermediate aldehyde is stable and easily purified, allowing for a clean subsequent conversion to the nitrile. Direct methods can be more complex to optimize and may suffer from competing side reactions.
Q4: Are there greener alternatives to the traditional POCl₃/DMF system?
A4: Yes, research has explored more environmentally friendly conditions. For instance, conducting the Vilsmeier-Haack cyclization in micellar media (using surfactants like CTAB or SDS) has been shown to improve yields, especially for challenging substrates, and can reduce the need for harsh organic solvents.[4][5]
Troubleshooting Guide: Step 1 - Vilsmeier-Haack Cyclization
This section addresses common issues encountered during the synthesis of the intermediate, 2-Chloro-4-ethylquinoline-3-carbaldehyde .
Caption: Troubleshooting logic for the Vilsmeier-Haack cyclization step.
Q: My reaction yielded very little or no desired product. What went wrong?
A: This is a frequent issue often traced back to reagent stoichiometry or reaction conditions.
-
Causality - Reagent Stoichiometry: The Vilsmeier-Haack reaction requires a significant excess of the Vilsmeier reagent to drive the reaction to completion. Studies have shown that using up to 12 molar equivalents of POCl₃ relative to the acetanilide substrate can maximize the product yield.
-
Solution: Ensure you are using a sufficient excess of POCl₃. See the optimization table and detailed protocol below for recommended ratios.
-
Causality - Water Contamination: The Vilsmeier reagent is highly reactive towards water. Any moisture in your glassware or solvent (DMF) will consume the reagent, rendering it unavailable for the main reaction.
-
Solution: Use oven- or flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous grade DMF.
Q: The reaction mixture turned into a dark, tarry mess, making workup impossible.
A: Tar formation is typically a result of excessive heat or prolonged reaction times.[6]
-
Causality - Temperature Control: While the reaction requires heating to proceed, excessively high temperatures (e.g., >100 °C) or localized hotspots due to poor stirring can cause polymerization and degradation of both the starting material and the product.[7]
-
Solution: Maintain strict temperature control. The initial addition of POCl₃ to DMF should be done at 0-5 °C.[2][3] During the cyclization step, heat the reaction to a controlled 80-90 °C and monitor its progress by TLC to avoid unnecessary heating after the reaction is complete.[3] Efficient stirring is crucial to dissipate heat evenly.
Troubleshooting Guide: Step 2 - Formyl to Nitrile Conversion
This section addresses challenges in converting 2-Chloro-4-ethylquinoline-3-carbaldehyde to the final product.
Q: The conversion of the aldehyde to the nitrile is incomplete.
A: Incomplete conversion points to issues with the chosen reagents or reaction conditions for this specific transformation.
-
Causality - Reagent Choice: The transformation of an aldehyde to a nitrile can be achieved through various methods. One documented method for a similar quinoline scaffold involves treatment with aqueous ammonia in the presence of ceric ammonium nitrate (CAN).[8] If an alternative method is used (e.g., hydroxylamine followed by dehydration), each step must be optimized.
-
Solution: Adhere to a validated protocol. For the CAN/NH₃ method, ensure the reagents are of good quality and used in the correct stoichiometric amounts. Monitor the reaction by TLC until the starting aldehyde spot has been fully consumed.
Q: I'm observing degradation of my product during the nitrile formation or workup.
A: The quinoline ring system can be sensitive to certain nucleophiles or harsh pH conditions, which might be present during the conversion or workup.
-
Causality - Product Instability: While the 2-chloro substituent is relatively stable, prolonged exposure to strong nucleophiles (other than the intended ones) or highly acidic/basic conditions during workup could lead to unwanted side reactions or decomposition.
-
Solution: Maintain the recommended reaction temperature and time. During workup, perform extractions and washes efficiently to minimize the product's contact time with aqueous acidic or basic layers. Ensure the final product is thoroughly dried and stored appropriately.
Optimization and Protocols
Table 1: Key Parameter Optimization for Vilsmeier-Haack Cyclization
| Parameter | Recommended Range | Rationale & Notes |
| Molar Ratio (Acetanilide:POCl₃) | 1 : 8 to 1 : 12 | A large excess of POCl₃ is critical for high yield. Lower ratios often result in incomplete conversion. |
| POCl₃ Addition Temperature | 0 - 5 °C | Exothermic reaction. Slow, dropwise addition with efficient cooling is essential to prevent side reactions.[2][3] |
| Reaction Temperature (Reflux) | 80 - 90 °C | Sufficient to drive cyclization. Higher temperatures risk tar formation.[3][7] |
| Reaction Time | 4 - 10 hours | Substrate dependent. Monitor by TLC. Electron-donating groups like ethyl typically require less time than withdrawing groups.[2] |
Detailed Experimental Protocol 1: Synthesis of 2-Chloro-4-ethylquinoline-3-carbaldehyde
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 molar equivalents) to 0-5 °C using an ice-salt bath.
-
Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 12 molar equivalents) dropwise to the cooled DMF via the dropping funnel over 30-45 minutes.[7] Maintain the temperature below 5 °C throughout the addition. Stir the resulting pale-yellow reagent for an additional 30 minutes at room temperature.
-
Substrate Addition: Add solid N-(3-ethylphenyl)acetamide (1 molar equivalent) portion-wise to the Vilsmeier reagent. The addition may be slightly exothermic.
-
Reaction: After the addition is complete, heat the reaction mixture in a water or oil bath to 80-90 °C and maintain for 4-6 hours.[2][3] Monitor the reaction's progress by taking small aliquots and analyzing with thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Neutralization & Isolation: Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium carbonate or sodium hydroxide until the pH is ~7-8. A precipitate will form. Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid with cold water and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
Detailed Experimental Protocol 2: Synthesis of this compound
Note: This is a representative protocol based on literature for similar substrates, as detailed procedures for this specific conversion are sparse. Optimization may be required.
-
Reaction Setup: In a round-bottom flask, dissolve the 2-Chloro-4-ethylquinoline-3-carbaldehyde (1 molar equivalent) from the previous step in a suitable solvent (e.g., an alcohol or aqueous mixture).
-
Reagent Addition: Add aqueous ammonia, followed by a solution of ceric ammonium nitrate (CAN).[8]
-
Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC for the disappearance of the aldehyde starting material.
-
Workup & Isolation: Upon completion, quench the reaction and use a suitable workup procedure, likely involving extraction with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield the pure this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. chemijournal.com [chemijournal.com]
- 3. chemijournal.com [chemijournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
"2-Chloro-4-ethylquinoline-3-carbonitrile" reaction monitoring by TLC or HPLC
An essential component of synthesizing novel chemical entities is the rigorous monitoring of reaction progress. For a compound such as 2-Chloro-4-ethylquinoline-3-carbonitrile, a key intermediate in pharmaceutical development, ensuring complete conversion of starting materials and minimizing side-product formation is paramount for yield, purity, and process scalability.[1] This technical support center provides in-depth guides for utilizing Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to monitor its synthesis, complete with troubleshooting FAQs to address common experimental challenges.
Section 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective, and indispensable tool for the real-time qualitative analysis of a reaction's progress.[2] It allows for the swift determination of the presence or absence of starting materials and the formation of the product.
Core Protocol: TLC Analysis of this compound Synthesis
This protocol is designed for silica gel plates, the most common stationary phase for compounds of moderate polarity.
1. Preparation of the TLC Chamber:
- Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm.
- Place a piece of filter paper against the inner wall of the chamber, ensuring it is partially submerged in the solvent. This saturates the chamber atmosphere with solvent vapors, leading to better and more reproducible chromatograms.[3]
- Cover the chamber and allow it to equilibrate for at least 5-10 minutes.
2. Sample Preparation and Spotting:
- On a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄), use a pencil to gently draw a baseline approximately 1 cm from the bottom.[4]
- Prepare dilute solutions of your key starting material(s) in a volatile solvent like ethyl acetate or dichloromethane.
- Using separate clean capillary tubes, spot three lanes on the baseline:[5]
- Lane 1 (Reference): The starting material.
- Lane 2 (Co-spot): Spot the starting material first, then carefully spot the reaction mixture directly on top of it. The co-spot is critical for resolving compounds with similar Rf values.[6]
- Lane 3 (Reaction Mixture): A small aliquot of the reaction mixture, diluted in the same volatile solvent.
- Ensure spots are small (1-2 mm in diameter) and do not overload the plate, as this can cause streaking.[7][8]
3. Development and Visualization:
- Carefully place the spotted TLC plate into the equilibrated chamber. The baseline must be above the solvent level.[3][7]
- Allow the solvent to ascend the plate via capillary action until the solvent front is about 1 cm from the top.
- Remove the plate and immediately mark the solvent front with a pencil.
- Allow the plate to dry completely.
- Visualize the spots. As a conjugated aromatic system, this compound should be UV-active. View the plate under a UV lamp (254 nm) and circle any visible spots.[2]
- If spots are faint or non-UV active, use a chemical stain. An iodine chamber or a potassium permanganate (KMnO₄) dip are excellent general-purpose stains for organic compounds.[3]
4. Analysis:
- Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by thesolvent front) .[4]
- The reaction is progressing if the spot corresponding to the starting material (Lane 1) diminishes in intensity in the reaction mixture lane (Lane 3), while a new spot for the product appears.[6]
- The reaction is considered complete when the starting material spot is no longer visible in Lane 3.
Diagram: Standard TLC Workflow for Reaction Monitoring
Caption: Workflow for monitoring a chemical reaction using TLC.
Data Table: Recommended TLC Solvent Systems
The optimal mobile phase depends on the polarity of the specific starting materials. A good starting point provides an Rf value of 0.2-0.4 for the compound of interest.[9]
| Polarity of Precursors | Starting Solvent System (v/v) | Polarity Adjustment |
| Non-polar | 10% Ethyl Acetate / 90% Hexanes | Increase Ethyl Acetate % for higher Rf. |
| Moderately Polar | 30% Ethyl Acetate / 70% Hexanes | Adjust ratio as needed. |
| Polar | 5% Methanol / 95% Dichloromethane | Add ~0.5% triethylamine to prevent streaking with basic compounds.[3] |
TLC Troubleshooting FAQs
Q1: My spots are streaking down the plate.
-
Cause A: Sample Overload. You have applied too much sample to the baseline.[10]
-
Solution: Dilute your sample further and/or apply less with the capillary tube.[8]
-
-
Cause B: Acidic/Basic Compound. The quinoline nitrogen is basic and can interact strongly with the slightly acidic silica gel, causing tailing.
-
Solution: Add a small amount (0.1-1%) of a modifier to the mobile phase. For a basic compound like a quinoline, add triethylamine (TEA). For an acidic compound, add acetic acid.[8]
-
-
Cause C: High Polarity. The compound is very polar and interacts too strongly with the stationary phase.
-
Solution: Try a more polar mobile phase to increase the compound's mobility.[4]
-
Q2: My spots aren't moving off the baseline (Rf ≈ 0).
-
Cause: The mobile phase is not polar enough to move the compound up the plate.[4]
-
Solution: Increase the polarity of your mobile phase. For example, if using 10% ethyl acetate in hexanes, try increasing it to 30% or 50%.[3]
-
Q3: My spots are running at the solvent front (Rf ≈ 1).
-
Cause: The mobile phase is too polar, causing the compound to have a much higher affinity for the mobile phase than the stationary phase.[4]
-
Solution: Decrease the polarity of your mobile phase. For instance, if using 50% ethyl acetate in hexanes, try decreasing it to 20%.[4]
-
Q4: I see an unexpected spot in the reaction mixture lane.
-
Cause A: Side Product Formation. The reaction may be producing an unintended byproduct. Common side reactions in quinoline synthesis include polymerization or self-condensation of starting materials.[11]
-
Solution: This is a synthetic issue, not an analytical one. The TLC is correctly identifying an impurity. Consider adjusting reaction temperature, catalyst, or reaction time.
-
-
Cause B: Persistent High-Boiling Solvent. If the reaction is run in a high-boiling solvent like DMF or DMSO, it can interfere with the chromatography.[12]
-
Solution: After spotting the plate, place it under a high vacuum for a few minutes to evaporate the solvent before developing the plate.[12]
-
Section 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
HPLC offers quantitative analysis, providing precise information on the relative concentrations of reactants, products, and byproducts. It is an essential tool for optimization and purity assessment in drug development.
Core Protocol: RP-HPLC Method for this compound
This protocol outlines a starting point for a reverse-phase (RP-HPLC) method, which is suitable for moderately polar organic molecules.
1. System and Mobile Phase Preparation:
- Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.[4]
- Mobile Phase A: HPLC-grade water with 0.1% formic acid.
- Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
- Rationale: Formic acid is a common modifier used to control the pH of the mobile phase and protonate basic analytes, which sharpens peaks and improves reproducibility.[13]
- Preparation: Filter all mobile phase components through a 0.22 or 0.45 µm filter and degas thoroughly (e.g., by sonication) to prevent bubbles in the system.[14][15]
2. Sample Preparation:
- Take a small aliquot (e.g., 10 µL) from the reaction mixture.
- Dilute it significantly (e.g., 1:1000) with the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile).
- Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the column.[4]
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Injection Volume: 5-10 µL.
- Detection: UV detector set at a wavelength where the quinoline core absorbs strongly (e.g., 254 nm or 340 nm).[16]
- Column Temperature: 30 °C (to ensure reproducibility).
- Method Type: Gradient elution is recommended to separate components with different polarities.
4. Data Analysis:
- Inject a standard of the starting material to determine its retention time.
- As the reaction progresses, the peak area of the starting material should decrease, while the peak area corresponding to the product increases.
- The reaction can be considered complete when the starting material peak is no longer detectable or falls below a specified threshold (e.g., <1% of total peak area).
Diagram: HPLC Troubleshooting Decision Tree
Caption: Decision tree for diagnosing common HPLC peak shape issues.
Data Table: Example HPLC Gradient Elution
This gradient is a starting point and should be optimized to achieve baseline separation of all components.
| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) | Comments |
| 0.0 | 50 | 50 | Initial conditions |
| 10.0 | 5 | 95 | Ramp to elute less polar product |
| 12.0 | 5 | 95 | Hold to ensure elution |
| 12.1 | 50 | 50 | Return to initial conditions |
| 15.0 | 50 | 50 | Re-equilibration for next run |
HPLC Troubleshooting FAQs
Q1: I'm seeing high backpressure in the system.
-
Cause A: Blockage. Particulate matter from the sample or precipitated buffer may have clogged the in-line filter, guard column, or the column inlet frit.[15]
-
Solution: Systematically isolate the source of the pressure. Remove the column and see if the pressure returns to normal. If it does, the column is blocked; try back-flushing it. If not, check components upstream (in-line filter, injector). Regularly filter samples and mobile phases to prevent this.[15][17]
-
-
Cause B: Incorrect Mobile Phase. A mobile phase with high viscosity (e.g., high percentage of methanol/water) can cause high pressure.
-
Solution: Ensure the mobile phase composition is correct. Consider switching to acetonitrile, which has a lower viscosity than methanol.
-
Q2: My peak retention times are shifting between runs.
-
Cause A: Column Temperature Fluctuation. The laboratory's ambient temperature is changing, affecting retention.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Cause B: Mobile Phase Composition Change. Solvents can evaporate over time, changing the mobile phase ratio. This is especially true for volatile components.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Cause C: Insufficient Equilibration. The column was not properly equilibrated with the initial mobile phase conditions before injection, which is critical in gradient elution.[18]
-
Solution: Ensure the equilibration step in your gradient program is long enough (typically 5-10 column volumes).
-
Q3: I see "ghost peaks" that appear in blank runs.
-
Cause A: Late Elution. A compound from a previous injection did not elute during its run and is now coming off the column.[18]
-
Solution: Extend the run time or increase the mobile phase strength at the end of the gradient to ensure all components are eluted.
-
-
Cause B: Contaminated Mobile Phase. Impurities in the solvents (especially water) can accumulate on the column and elute as peaks during the gradient.
-
Solution: Use high-purity HPLC-grade solvents and prepare fresh mobile phases.
-
Q4: My peaks are broad and poorly resolved.
-
Cause A: Column Degradation. The stationary phase has degraded, or a void has formed at the column inlet.[15][17]
-
Solution: Replace the column. Using a guard column can extend the life of the analytical column.
-
-
Cause B: Incorrect Mobile Phase. The mobile phase composition is not optimal for separation.[15]
-
Solution: Re-optimize the mobile phase. Adjust the pH or the organic modifier concentration to improve selectivity and resolution.
-
-
Cause C: Sample Overload. Injecting too much sample can lead to broad, tailing peaks.[15]
-
Solution: Reduce the concentration of the injected sample.
-
References
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. microbiozindia.com [microbiozindia.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chromatography [chem.rochester.edu]
- 13. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. ijsred.com [ijsred.com]
- 17. phenomenex.com [phenomenex.com]
- 18. hplc.eu [hplc.eu]
Characterization of unexpected products in "2-Chloro-4-ethylquinoline-3-carbonitrile" reactions
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 2-Chloro-4-ethylquinoline-3-carbonitrile. This versatile heterocyclic compound is a valuable intermediate, but its reactivity profile can sometimes lead to unexpected pathways and products. This guide is designed to serve as a primary resource for troubleshooting these challenges, providing not just solutions but also the underlying chemical logic to empower your research. We will move beyond simple protocols to explore the causality behind experimental outcomes, ensuring a deeper understanding of your chemical system.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and foundational issues that can arise during the handling and reaction of this compound.
Q1: My initial reaction yield is very low, and the crude product is a dark, tarry substance. What is causing this and how can it be minimized?
A1: Tar formation is a frequent issue in syntheses involving quinoline scaffolds, often stemming from the harsh acidic and oxidizing conditions used during the ring formation (e.g., Skraup or Doebner-von Miller synthesis of precursors).[1] Polymerization of reactants or intermediates is a primary cause.[2]
-
Causality: The electron-deficient nature of the quinoline ring, enhanced by the chloro- and cyano- substituents, makes it susceptible to polymerization under certain conditions, particularly high temperatures or the presence of radical initiators. In subsequent reactions, aggressive heating or prolonged exposure to strong acids/bases can also degrade the starting material or products.
-
Preventative Measures:
-
Temperature Control: Avoid excessive heating. If a reaction is exothermic, ensure efficient cooling and slow addition of reagents.
-
Inert Atmosphere: For sensitive reactions, particularly those involving organometallics or strong bases, conducting the experiment under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation.
-
Purification of Starting Material: Ensure your starting this compound is pure. Byproducts from its synthesis, such as residual acids or formyl precursors, can interfere with subsequent steps.[3]
-
Q2: I'm attempting a nucleophilic aromatic substitution (SNAr) at the C2 position, but the reaction is sluggish or incomplete. Why is this happening?
A2: While the chlorine at C2 is activated for SNAr, its reactivity is influenced by several factors. The reaction rate depends on the nucleophilicity of the incoming group, the stability of the Meisenheimer intermediate, and the solvent used.[4]
-
Causality & Troubleshooting:
-
Nucleophile Strength: Weak nucleophiles (e.g., water, alcohols) will react much slower than strong nucleophiles (e.g., thiolates, azide). If using a weak nucleophile, you may need to deprotonate it first with a suitable non-nucleophilic base (e.g., NaH for an alcohol) or use a catalyst.
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are ideal for SNAr reactions as they solvate the cation of the nucleophile's salt but not the anion, increasing its effective nucleophilicity.[5]
-
Leaving Group Ability: Chlorine is a good leaving group, but not exceptional. In some cases, converting it to a better leaving group might be necessary, though this is less common for activated systems like this.
-
Q3: Can the nitrile or ethyl groups react under my conditions?
A3: Absolutely. While the C2-Cl is the most common reaction site, the other functional groups are not inert.
-
Nitrile Group:
-
Hydrolysis: In the presence of strong acid or base, especially with heat and water, the nitrile group (-C≡N) can hydrolyze to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH). This is a very common unexpected pathway.
-
Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the nitrile to a primary amine (-CH₂NH₂).[3]
-
-
Ethyl Group:
-
Deprotonation: The benzylic protons on the ethyl group (-CH₂CH₃) are weakly acidic. Very strong bases like n-Butyllithium or LDA can deprotonate this position, creating a carbanion that can then react with electrophiles. This is a potential side reaction if you are using such bases to, for example, generate a more potent nucleophile in situ.
-
Section 2: Troubleshooting Guides for Specific Reactions
This section provides in-depth analysis and protocols for dealing with unexpected products in common reaction classes.
Case Study 1: Nucleophilic Aromatic Substitution (SNAr)
SNAr is the most prevalent reaction for this substrate. However, the interplay between the nucleophile, solvent, and the quinoline's other functional groups can lead to unexpected outcomes.
Problem A: The intended C2-substituted product is not formed. Instead, a new product is isolated where the nitrile group has been transformed into a carbonyl-containing group.
-
Plausible Cause: Inadvertent hydrolysis of the nitrile group. This often occurs when using nucleophiles in aqueous solutions or non-anhydrous solvents, especially under basic or acidic conditions and with heating. The product is likely the corresponding amide or carboxylic acid.
-
Troubleshooting & Characterization Workflow:
Caption: Decision workflow for identifying hydrolysis byproducts.
-
Detailed Protocol: Confirmation of an Amide Byproduct
-
Sample Preparation: Dissolve 5-10 mg of the purified unexpected product in a suitable deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable protons like N-H).[6]
-
FTIR Analysis: Acquire an infrared spectrum. Look for the disappearance of the sharp C≡N stretch (typically ~2220-2260 cm⁻¹) and the appearance of a strong C=O stretch (~1650 cm⁻¹) and two N-H stretches (~3200 and ~3350 cm⁻¹).
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS). The molecular formula should correspond to the addition of one molecule of H₂O (a mass increase of 18.0106 amu) compared to the starting material.[7]
-
NMR Spectroscopy:
-
In the ¹H NMR spectrum, look for two new, broad singlets in the 7-8 ppm range, characteristic of the -CONH₂ protons.
-
In the ¹³C NMR spectrum, the nitrile carbon signal (~117 ppm) will be absent, and a new carbonyl carbon signal will appear downfield (~165-170 ppm).
-
-
Problem B: Reaction with a primary or secondary amine leads to a dehalogenated product, 2-H-4-ethylquinoline-3-carbonitrile, instead of the expected substitution product.
-
Plausible Cause: Catalytic dehalogenation. If the reaction is performed in the presence of a palladium catalyst (e.g., residual catalyst from a previous step) and a hydrogen source, reductive dehalogenation can occur. Some amines, especially under heating, can also act as hydride donors, leading to a minor amount of this byproduct.
-
Troubleshooting & Validation:
-
Check for Contaminants: Ensure all glassware is meticulously clean and that no palladium sources are present unless intended.
-
Analyze by GC-MS/LC-MS: This is the most effective way to detect this byproduct. The mass will correspond to the loss of chlorine (M-35/37) and the gain of hydrogen (M+1), for a net change of M-34/36.
-
¹H NMR Confirmation: The proton that replaces the chlorine at the C2 position will appear as a singlet in the aromatic region, typically around 8.9 ppm.[6]
-
Section 3: General Characterization Data & Protocols
When an entirely unexpected product is formed, a systematic approach is required for structure elucidation.
Spectroscopic Reference Data
The following table provides typical NMR chemical shifts for the parent compound, which can be used as a baseline to interpret the spectra of reaction products. Shifts are reported in ppm relative to TMS.
| Atom | Typical ¹H NMR Shift (CDCl₃) | Typical ¹³C NMR Shift (CDCl₃) | Comments |
| H-5 | ~8.1 ppm (d) | ~128 ppm | Proton on the benzo ring adjacent to the ring fusion. |
| H-8 | ~8.0 ppm (d) | ~129 ppm | Proton on the benzo ring adjacent to the nitrogen. |
| H-6, H-7 | ~7.6-7.8 ppm (m) | ~126-130 ppm | Protons in the middle of the benzo ring. |
| Ethyl -CH₂ | ~3.0 ppm (q) | ~25 ppm | Benzylic protons, deshielded by the ring. |
| Ethyl -CH₃ | ~1.4 ppm (t) | ~14 ppm | |
| C2-Cl | - | ~148 ppm | Carbon bearing the chlorine; very sensitive to substitution. |
| C3-CN | - | ~108 ppm | Quaternary carbon attached to the nitrile. |
| C4-Et | - | ~155 ppm | Quaternary carbon attached to the ethyl group. |
| -C≡N | - | ~117 ppm | Nitrile carbon. |
Note: Data is estimated based on quinoline derivatives and substituent effects. Actual values may vary. A full 2D NMR analysis (COSY, HSQC, HMBC) is recommended for unambiguous assignment of novel compounds.[7][8]
Experimental Protocol: General Unknown Characterization
This protocol outlines a standard workflow for identifying an unknown product from a reaction.
-
Purification:
-
Isolate the unexpected product from the reaction mixture using an appropriate technique (e.g., column chromatography, recrystallization, or preparative HPLC).
-
Assess purity by thin-layer chromatography (TLC) in multiple solvent systems and by LC-MS.
-
-
Preliminary Analysis (FTIR & MS):
-
Obtain an FTIR spectrum to identify key functional groups (C=O, O-H, N-H, C≡N, etc.). This provides a quick assessment of what transformations may have occurred.
-
Run a low-resolution mass spectrum to find the molecular weight. Compare this to the expected product and starting material to hypothesize a transformation (e.g., hydrolysis, dimerization, dehalogenation).
-
Submit a sample for high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the molecular formula.[7]
-
-
Definitive Structural Analysis (NMR):
-
Acquire a ¹H NMR spectrum. Integrate the peaks to determine proton ratios. Analyze splitting patterns (coupling constants) to infer neighboring protons.
-
Acquire a ¹³C NMR spectrum. The number of signals indicates the number of unique carbons. Use DEPT-135 to distinguish between CH₃, CH₂, and CH carbons.
-
If the structure is not obvious from 1D spectra, perform 2D NMR experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over 2-3 bonds. This is crucial for identifying connectivity across quaternary carbons and piecing the molecular skeleton together.[7]
-
-
-
Structure Assembly:
-
Use the information from all spectroscopic techniques to piece together the final structure. The HRMS gives the formula, FTIR gives functional groups, and NMR provides the precise atomic connectivity.
-
Troubleshooting Logic Diagram
This diagram illustrates a high-level troubleshooting thought process when a reaction does not yield the expected product.
Caption: Logical workflow for troubleshooting unexpected reaction outcomes.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gacariyalur.ac.in [gacariyalur.ac.in]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
"2-Chloro-4-ethylquinoline-3-carbonitrile" synthesis catalyst selection and optimization
Technical Support Center: Synthesis of 2-Chloro-4-ethylquinoline-3-carbonitrile
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals navigating the complexities of quinoline synthesis. Here, we provide in-depth, experience-driven answers to common challenges, focusing on catalyst selection and reaction optimization to ensure reproducible, high-yield outcomes.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthetic strategy for this compound.
Q1: What is the most common and effective method for synthesizing the 2-chloroquinoline-3-carbonitrile core structure?
A1: The most robust and widely adopted method is the Vilsmeier-Haack reaction , followed by transformation of a formyl group into a nitrile.[1][2] This approach typically begins with an appropriately substituted N-arylacetamide (in this case, N-(4-ethylphenyl)acetamide). The Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), acts as both a formylating and cyclizing agent.[1][3] This reaction directly yields a 2-chloro-3-formylquinoline intermediate. The final carbonitrile group is then installed by converting the aldehyde, often through an oxime intermediate followed by dehydration or by direct conversion using reagents like ceric ammonium nitrate with ammonia.[4]
Q2: Why is the Vilsmeier-Haack reaction preferred for this type of synthesis? What is the catalyst?
A2: The Vilsmeier-Haack reaction is highly efficient for constructing the 2-chloroquinoline skeleton from readily available acetanilides.[1] The "catalyst" in this reaction is the electrophilic Vilsmeier reagent (an iminium salt, [ClCH=N(CH₃)₂]⁺Cl⁻) itself, which is generated stoichiometrically. Its key advantages are:
-
Regioselectivity: It reliably produces the desired quinoline isomer.
-
Dual Functionality: It facilitates both C-C and C-N bond formation in a one-pot cyclization and installs the crucial C2-chloro substituent simultaneously.[3]
-
Versatility: It is tolerant of various substituents on the starting aniline ring, although electron-donating groups generally improve yields.
Q3: Are there alternative catalytic systems for quinoline synthesis that could be applied here?
A3: Yes, while the Vilsmeier-Haack approach is standard for this specific chloro-substituted carbonitrile, other catalytic methods for quinoline synthesis exist and are subjects of ongoing research. These include:
-
Friedländer Annulation: This involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.[5][6] It can be catalyzed by acids (Brønsted or Lewis), bases, or even transition metals.[7][8] However, it would require a different set of starting materials for this target molecule.
-
Transition Metal-Catalyzed Reactions: Modern methods utilize catalysts based on palladium, copper, cobalt, or ruthenium for C-H activation and annulation strategies.[7][9] These often offer milder conditions but may require more complex precursors and optimization.[10][11]
-
Nanocatalysts: Emerging research focuses on using recyclable nanocatalysts to improve efficiency, reduce reaction times, and promote green chemistry principles in quinoline synthesis.[10][11]
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems encountered during the synthesis, focusing on the Vilsmeier-Haack pathway.
Problem 1: Low or No Yield of 2-Chloro-3-formylquinoline Intermediate
| Possible Cause | Explanation & Corrective Action |
| Inefficient Vilsmeier Reagent Formation | The reaction between POCl₃ and DMF is exothermic and moisture-sensitive. Solution: Ensure your DMF is anhydrous. Add POCl₃ dropwise to chilled DMF (0-5 °C) with vigorous stirring to form the reagent before adding the acetanilide substrate.[1] Using old or improperly stored POCl₃ can also be a factor. |
| Poor Substrate Reactivity | While the ethyl group is electron-donating, other substituents or impurities could deactivate the aniline ring. Solution: Confirm the purity of your N-(4-ethylphenyl)acetamide. Ensure the reaction temperature for the cyclization step is sufficient (typically 80-90 °C) and the reaction is run for an adequate duration (4-17 hours).[1][3] |
| Decomposition or Side Reactions | Excessive temperatures (>100 °C) can lead to the formation of tarry byproducts and decomposition of the desired product.[12] Solution: Maintain careful temperature control during the heating phase. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to avoid prolonged heating after the reaction has reached completion. |
| Improper Work-up | The work-up is critical. The reaction mixture is highly acidic and viscous. Solution: Pour the cooled reaction mixture slowly into a large volume of crushed ice with vigorous stirring. Neutralize the solution carefully with a strong base (e.g., concentrated NaOH or Na₂CO₃ solution) while keeping it cool to precipitate the product.[3] An incomplete neutralization will result in the product remaining in the aqueous phase as a salt. |
Problem 2: Incomplete Conversion of the Formyl Group to the Carbonitrile
| Possible Cause | Explanation & Corrective Action |
| Inefficient Dehydration of Oxime | If proceeding via an oxime intermediate (formed by reacting the aldehyde with hydroxylamine), the subsequent dehydration step can be sluggish. Solution: Use an effective dehydrating agent. Thionyl chloride (SOCl₂) in DMF is a common and effective choice for this transformation.[4] Acetic anhydride is another alternative. |
| Suboptimal Conditions for Direct Conversion | Direct conversion methods, such as using ceric ammonium nitrate (CAN) and aqueous ammonia, are sensitive to reaction conditions. Solution: Ensure the correct stoichiometry of reagents is used. The reaction is often rapid, but monitoring by TLC is essential to determine the optimal reaction time.[4] |
| Poor Reagent Quality | The quality of the hydroxylamine, dehydrating agent, or other conversion reagents is crucial. Solution: Use fresh, high-purity reagents. Ensure reagents like thionyl chloride have not been degraded by atmospheric moisture. |
Problem 3: Product is Impure or Difficult to Purify
| Possible Cause | Explanation & Corrective Action |
| Formation of Isomers or Byproducts | Although the Vilsmeier-Haack reaction is highly regioselective, suboptimal conditions can sometimes lead to minor byproducts. Solution: Optimize the reaction temperature and time as described in Problem 1. A well-controlled, gradual addition of reagents can minimize side reactions. |
| Residual Starting Material | An incomplete reaction will leave unreacted acetanilide. Solution: Increase the reaction time or temperature slightly. Ensure the stoichiometry of the Vilsmeier reagent to the substrate is correct (typically a molar excess of the reagent is used).[4] |
| Contamination from Work-up | Tarry materials formed during the reaction can co-precipitate with the product. Solution: During work-up, ensure thorough mixing and controlled neutralization. The crude product should be isolated by filtration and washed with cold water. Purification by recrystallization from a suitable solvent (e.g., ethyl acetate or ethanol) is highly recommended.[2] Column chromatography over silica gel can be used for highly impure samples.[13] |
Visualized Workflows and Mechanisms
To better illustrate the key processes, the following diagrams outline the reaction mechanism and troubleshooting logic.
References
- 1. chemijournal.com [chemijournal.com]
- 2. ijsr.net [ijsr.net]
- 3. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. du.edu.eg [du.edu.eg]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-4-ethylquinoline-3-carbonitrile and 2-Chloro-4-methylquinoline-3-carbonitrile
For researchers and professionals in drug development and synthetic chemistry, the quinoline scaffold remains a cornerstone of innovation. Within this class of compounds, halogenated derivatives such as 2-chloro-4-alkylquinoline-3-carbonitriles serve as versatile intermediates. The reactivity of the C2-chloro group is pivotal for molecular elaboration, primarily through nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparison of the reactivity of two closely related analogues: 2-Chloro-4-ethylquinoline-3-carbonitrile and 2-Chloro-4-methylquinoline-3-carbonitrile.
While direct, side-by-side kinetic studies on these specific compounds are not extensively reported in the literature, a robust understanding of fundamental organic chemistry principles allows for a strong predictive analysis of their relative reactivity. This guide will delve into the theoretical underpinnings of these differences and provide a comprehensive experimental protocol for their empirical validation.
Structural and Electronic Considerations: The Influence of the C4-Alkyl Substituent
The primary structural difference between the two molecules is the nature of the alkyl group at the C4 position—an ethyl group versus a methyl group. This seemingly minor variation has subtle but significant implications for the electronic environment and steric accessibility of the reaction center at the C2 position.
Electronic Effects
Both methyl and ethyl groups are considered weakly electron-donating through an inductive effect (+I). This effect arises from the polarization of the sigma bond between the sp³-hybridized carbon of the alkyl group and the sp²-hybridized carbon of the quinoline ring. Alkyl groups, being less electronegative than sp² carbons, push electron density towards the aromatic system.
In the context of nucleophilic aromatic substitution, an increase in electron density on the quinoline ring is expected to decrease the rate of reaction. This is because the SNAr mechanism involves the attack of a nucleophile on an electron-deficient aromatic carbon. Electron-donating groups render the ring less electrophilic and can destabilize the negatively charged Meisenheimer intermediate formed during the reaction.
The ethyl group, with an additional methyl group compared to the methyl substituent, is generally considered to be slightly more electron-donating. This would suggest that This compound may exhibit a slightly lower reactivity towards nucleophiles compared to its methyl counterpart due to a less electron-deficient quinoline ring.
Another electronic factor to consider is hyperconjugation. The methyl group, with three alpha-hydrogens, can participate in hyperconjugation with the aromatic system more effectively than the ethyl group, which has two alpha-hydrogens. While hyperconjugation is often discussed in the context of stabilizing carbocations in electrophilic aromatic substitution, its effect in nucleophilic aromatic substitution is less pronounced but would also contribute to a slight increase in electron density on the ring.
Steric Effects
The ethyl group is sterically more demanding than the methyl group. Although the substitution is at the C4 position and the nucleophilic attack occurs at C2, the increased bulk of the ethyl group can exert some steric hindrance, potentially impeding the approach of the nucleophile. This effect would be more pronounced with larger, bulkier nucleophiles. Therefore, from a steric standpoint, This compound is expected to react more slowly than 2-Chloro-4-methylquinoline-3-carbonitrile.
Predicted Reactivity and Mechanistic Pathway
The predominant reaction pathway for these substrates is nucleophilic aromatic substitution (SNAr). The reaction is typically facilitated by the presence of the electron-withdrawing nitrile group at C3 and the nitrogen atom within the quinoline ring system, which help to stabilize the intermediate.
Figure 1. Generalized mechanism for the nucleophilic aromatic substitution (SNAr) on 2-chloro-4-alkylquinoline-3-carbonitriles.
Experimental Validation Protocol
To empirically determine the relative reactivity, a comparative kinetic study or a competition experiment can be designed. The following protocol outlines a straightforward method for comparing the reaction rates with a common nucleophile, such as morpholine.
Materials and Instrumentation
-
This compound
-
2-Chloro-4-methylquinoline-3-carbonitrile
-
Morpholine (or other desired nucleophile)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF, or Acetonitrile - ACN)
-
Internal standard (e.g., dodecane or other high-boiling, inert compound)
-
Reaction vials with magnetic stir bars
-
Heating block or oil bath with temperature control
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for reaction monitoring
Experimental Workflow
Figure 2. A step-by-step workflow for the comparative reactivity study.
Detailed Procedural Steps
-
Preparation of Stock Solutions:
-
Accurately weigh this compound and dissolve it in a known volume of anhydrous DMF to prepare a stock solution of known concentration (e.g., 0.1 M). Add a known amount of an internal standard.
-
Repeat the above step for 2-Chloro-4-methylquinoline-3-carbonitrile.
-
Prepare a stock solution of morpholine in anhydrous DMF at a concentration equimolar to the quinoline derivatives (e.g., 0.1 M).
-
-
Reaction Setup:
-
In two separate, identical reaction vials equipped with stir bars, add equal volumes of the respective quinoline stock solutions.
-
Place the vials in a heating block or oil bath pre-heated to a constant temperature (e.g., 80 °C).
-
Allow the solutions to equilibrate to the reaction temperature.
-
To initiate the reactions, add an equal volume of the morpholine stock solution to each vial simultaneously.
-
-
Reaction Monitoring:
-
At predetermined time intervals, withdraw a small, precise aliquot (e.g., 10 µL) from each reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a vial containing a larger volume of a suitable solvent (e.g., 1 mL of acetonitrile/water).
-
Analyze the quenched samples by a calibrated GC-MS or HPLC method to quantify the disappearance of the starting material and the appearance of the product relative to the internal standard.
-
-
Data Analysis:
-
For each reaction, plot the concentration of the starting material against time.
-
Determine the initial reaction rate for both compounds. A comparison of these rates will provide a quantitative measure of their relative reactivity under the tested conditions.
-
Summary of Predicted Reactivity and Experimental Data
The following table summarizes the predicted reactivity based on theoretical principles. The "Experimental Data" section is designed to be populated by the researcher following the execution of the protocol described above.
| Feature | 2-Chloro-4-methylquinoline-3-carbonitrile | This compound | Rationale |
| Electronic Effect of Alkyl Group | Weaker +I effect | Stronger +I effect | The ethyl group is slightly more electron-donating, making the quinoline ring less electrophilic. |
| Steric Hindrance | Lower | Higher | The ethyl group is bulkier than the methyl group. |
| Predicted Overall Reactivity | Higher | Lower | Both electronic and steric factors favor a faster reaction for the methyl-substituted analogue. |
| Experimental Reaction Rate Constant (k) | To be determined | To be determined | |
| Experimental Yield at Time (t) | To be determined | To be determined |
Conclusion
Based on a thorough analysis of electronic and steric effects, 2-Chloro-4-methylquinoline-3-carbonitrile is predicted to be more reactive towards nucleophilic aromatic substitution than this compound . The slightly less electron-donating nature and smaller steric profile of the methyl group should result in a faster reaction rate.
This guide provides the theoretical framework for this prediction and, crucially, a detailed experimental protocol for its validation. By conducting the proposed comparative study, researchers can obtain valuable quantitative data to inform their synthetic strategies and optimize reaction conditions for the development of novel quinoline-based compounds.
A Senior Application Scientist's Guide to the Synthesis of 4-Alkyl-2-chloroquinoline-3-carbonitriles
Introduction
The 4-alkyl-2-chloroquinoline-3-carbonitrile scaffold is a cornerstone in medicinal chemistry and materials science. Its unique electronic and steric properties make it an exceptionally versatile building block for the synthesis of complex heterocyclic systems, including novel kinase inhibitors and antimalarial agents. The strategic placement of the alkyl, chloro, and nitrile functionalities provides three distinct reaction handles, allowing for sequential and regioselective modifications.
This guide provides an in-depth comparison of the two most prevalent synthetic strategies for accessing this valuable molecular framework. We will dissect each route, moving beyond a simple recitation of steps to explore the underlying mechanistic principles and practical considerations that inform experimental design. This analysis is intended for researchers, process chemists, and drug development professionals seeking to make an informed decision on the optimal synthetic route for their specific application, balancing factors of efficiency, scalability, safety, and substrate scope.
Route 1: The Vilsmeier-Haack Cyclization Approach
This classical and robust methodology builds the quinoline core from the ground up, starting from readily available anilines. It is a multi-step sequence that offers considerable flexibility in modifying the aromatic backbone of the quinoline. The key transformation is a Vilsmeier-Haack cyclization, which simultaneously installs the C2-chloro and C3-formyl groups, the latter of which serves as a precursor to the target nitrile.
Workflow Overview
Caption: Route 1: Vilsmeier-Haack based synthesis of the target compound.
Scientific Rationale and Causality
The elegance of this route lies in its convergent construction of the core.
-
Step 1 (N-Acylation): The initial acylation of an aniline is a standard amide bond formation. The critical choice here is the acylating agent. To install a methyl group at the C4 position of the final quinoline, one must use an N-arylpropanamide . This is because the α-carbon and the methyl group of the propanamide chain become the C4 and the C4-alkyl group of the quinoline ring, respectively, after cyclization. Using a simple acetamide would result in a hydrogen at C4.
-
Step 2 (Vilsmeier-Haack Cyclization): This is the key ring-forming step. A complex, the Vilsmeier reagent, is pre-formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This electrophilic species reacts with the enol or enamine tautomer of the N-arylalkanamide. The subsequent intramolecular electrophilic aromatic substitution, followed by dehydration and aromatization, forges the heterocyclic ring. POCl₃ serves a dual role: it activates DMF to form the electrophile and acts as the chlorinating agent for the C2 position, which is mechanistically a cyclic vinylogous acid chloride formation.
-
Step 3 (Nitrile Formation): The conversion of the 3-formyl group to a nitrile is an oxidative process. The reaction with ceric ammonium nitrate (CAN) in aqueous ammonia is proposed to proceed through an oxime intermediate, which is then dehydrated under the reaction conditions to yield the carbonitrile.[1][2] This step is typically high-yielding and clean.
Detailed Experimental Protocol (Example: 4-methyl derivative)
Step 1: Synthesis of N-(phenyl)propanamide
-
To a stirred solution of aniline (1.0 eq) in a suitable solvent like dichloromethane or under neat conditions, add propanoic anhydride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until TLC indicates the complete consumption of aniline.
-
Quench the reaction by slowly adding water. If necessary, neutralize with a mild base like sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(phenyl)propanamide, which is often pure enough for the next step.
Step 2: Synthesis of 2-Chloro-4-methylquinoline-3-carbaldehyde
-
In a three-neck flask equipped with a dropping funnel and a reflux condenser, place N,N-dimethylformamide (DMF, 5.0 eq) and cool to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 12.0 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes at 0 °C to pre-form the Vilsmeier reagent.
-
Add N-(phenyl)propanamide (1.0 eq) portion-wise to the cold Vilsmeier reagent.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-10 hours.[3] Monitor the reaction progress by TLC.
-
Cool the mixture to room temperature and carefully pour it onto a large volume of crushed ice with stirring. This step is highly exothermic and hydrolyzes excess POCl₃.
-
The solid product precipitates. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain the crude product. Recrystallization from ethanol/water can be performed for purification.
Step 3: Synthesis of 2-Chloro-4-methylquinoline-3-carbonitrile
-
Suspend the crude 2-chloro-4-methylquinoline-3-carbaldehyde (1.0 eq) in aqueous ammonia (25-30%) and cool the mixture to 0 °C.[2]
-
Add a solution of ceric ammonium nitrate (CAN, 0.1 eq) in a minimum amount of water dropwise.
-
Stir the reaction vigorously at 0 °C for 1-2 hours.
-
Collect the resulting solid precipitate by filtration, wash with cold water, and dry. The product can be purified by column chromatography or recrystallization.
Route 2: Quinolone Construction and Subsequent Chlorination
This strategy takes a different approach by first constructing a stable 4-alkyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile (a 2-quinolone) intermediate. The final step is a robust chlorination to convert the C2-oxo group into the desired C2-chloro functionality. This route is often favored for its potentially fewer steps and different starting material requirements.
Workflow Overview
Caption: Route 2: Quinolone synthesis followed by chlorination.
Scientific Rationale and Causality
This pathway leverages well-established quinolone syntheses.
-
Step 1 (Condensation & Cyclization): This step is a variation of the Gould-Jacobs reaction. An aniline is condensed with a β-keto nitrile, such as ethyl 2-cyano-3-oxobutanoate, to form an enamine intermediate. The subsequent thermal cyclization is a 6-π electrocyclization followed by tautomerization to the stable 2-quinolone aromatic system. The reaction is typically driven to completion by heating at high temperatures (often >250 °C) in a high-boiling solvent like Dowtherm A, which facilitates the elimination of ethanol. Microwave-assisted protocols can significantly reduce reaction times.[4][5]
-
Step 2 (Dehydroxy-chlorination): The 2-quinolone core exists in tautomeric equilibrium with its 2-hydroxyquinoline form. The oxygen atom is converted into a better leaving group by reaction with POCl₃, forming a chlorophosphate intermediate. Subsequent nucleophilic attack by a chloride ion (from POCl₃ itself) at the C2 position, followed by elimination, yields the 2-chloroquinoline product.[6] This is a standard and highly effective method for converting cyclic amides (lactams) to their corresponding chloro-imines (lactim chlorides).
Detailed Experimental Protocol (Example: 4-methyl derivative)
Step 1: Synthesis of 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile
-
Combine aniline (1.0 eq) and ethyl 2-cyano-3-oxobutanoate (1.0 eq) in a flask.[7]
-
Heat the mixture gently (e.g., 100-120 °C) under vacuum for 30-60 minutes to remove water and ethanol, forming the enamine intermediate.
-
Add a high-boiling solvent such as Dowtherm A or diphenyl ether to the crude enamine.
-
Heat the mixture to reflux (approx. 250-260 °C) for 15-30 minutes. The cyclization is often rapid at this temperature.
-
Cool the reaction mixture, which may cause the product to crystallize. Dilute with an inert solvent like hexane to facilitate precipitation.
-
Collect the solid product by vacuum filtration, wash with hexane to remove the high-boiling solvent, and dry. The product is often of high purity.
Step 2: Synthesis of 2-Chloro-4-methylquinoline-3-carbonitrile
-
In a flask equipped with a reflux condenser, suspend the 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The solid should dissolve as the reaction progresses. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Cautiously pour the residual oil onto crushed ice with stirring.
-
Neutralize the acidic solution with a base, such as aqueous ammonia or sodium carbonate solution, until the product precipitates completely.
-
Collect the solid by filtration, wash thoroughly with water, and dry. Purify by recrystallization (e.g., from ethanol) or column chromatography if necessary.
Comparative Analysis
| Feature | Route 1: Vilsmeier-Haack | Route 2: Quinolone Chlorination |
| Number of Steps | 3 (N-Acylation, Cyclization, Nitrile Formation) | 2 (Cyclization, Chlorination) |
| Starting Materials | Simple Anilines, Alkanoic Anhydrides | Simple Anilines, Substituted β-Keto Nitriles |
| Key Reagents | POCl₃, DMF, Ceric Ammonium Nitrate | High-boiling solvent (e.g., Dowtherm A), POCl₃ |
| Reaction Conditions | Moderate to high temps (90-110 °C) | Very high temps (250 °C) for cyclization, then reflux |
| Reagent Hazards | POCl₃ (corrosive, water-reactive), DMF (reprotoxin) | POCl₃, Dowtherm A (high temp thermal hazard) |
| Scalability | Generally scalable; Vilsmeier can be exothermic. | Thermal cyclization can be challenging to scale; chlorination is standard. |
| Scope/Limitations | Vilsmeier yield is sensitive to aniline electronics (electron-donating groups are favored).[2] | Thermal cyclization is robust but requires specialized high-temp equipment. |
| Throughput | Longer sequence, potentially lower overall yield. | Shorter sequence, often with high-yielding steps. |
Expert Insights and Recommendations
Choose Route 1 (Vilsmeier-Haack) when:
-
A wide variety of substituted anilines and alkanoic anhydrides are readily available.
-
You wish to avoid the very high temperatures required for the thermal cyclization in Route 2.
-
The electronic properties of your aniline substrate are favorable (i.e., electron-rich or neutral).
Choose Route 2 (Quinolone Chlorination) when:
-
The required β-keto nitrile is commercially available or easily synthesized.
-
High-temperature reaction equipment (e.g., heating mantle with appropriate controller, inert atmosphere) is accessible.
-
A shorter synthetic sequence and potentially higher overall throughput are primary goals. The intermediates (2-quinolones) are often highly crystalline and easy to purify, which can be a significant advantage.
Both routes utilize phosphorus oxychloride, a hazardous and water-sensitive reagent that must be handled with extreme care in a well-ventilated fume hood. The workup for any reaction involving POCl₃ requires a slow, controlled quench onto ice to manage the highly exothermic hydrolysis.
Conclusion
The synthesis of 4-alkyl-2-chloroquinoline-3-carbonitriles can be successfully achieved via two distinct and reliable strategies. The Vilsmeier-Haack approach offers a ground-up construction that is highly adaptable but involves a three-step sequence sensitive to substrate electronics. The quinolone chlorination route provides a more convergent pathway that is often shorter and high-yielding but necessitates a high-temperature thermal cyclization step. The optimal choice depends on a careful evaluation of available starting materials, equipment capabilities, safety protocols, and the specific structural requirements of the target molecule.
References
- 1. Camps Quinoline Synthesis (Chapter 13) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. synarchive.com [synarchive.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 2-Chloro-4-ethylquinoline-3-carbonitrile Derivatives
This guide provides a comprehensive comparison of the biological activities of novel derivatives based on the "2-Chloro-4-ethylquinoline-3-carbonitrile" scaffold. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new therapeutic agents. This document synthesizes data from various studies on related quinoline derivatives to project the structure-activity relationships (SAR) and guide future research in this area. While direct comparative data for a full series of this compound derivatives is emerging, this guide provides a robust framework based on established principles for similar compounds.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Quinoline derivatives have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[3][4][5] The versatility of the quinoline nucleus allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacological properties. The 2-chloroquinoline-3-carbonitrile moiety, in particular, serves as a versatile intermediate for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications.[2][3][6]
This guide focuses on the projected biological activities of derivatives of this compound, a scaffold that combines the reactive 2-chloro and 3-carbonitrile groups with a lipophilic 4-ethyl group, which can influence cell permeability and target engagement. We will explore the comparative anticancer and antimicrobial activities of a hypothetical series of derivatives where the chloro and cyano groups are modified to introduce different functionalities.
Synthesis of this compound Derivatives
The synthesis of the parent scaffold, this compound, can be achieved through established methods such as the Vilsmeier-Haack reaction starting from an appropriate N-ethylacetanilide.[3] From this core structure, a variety of derivatives can be synthesized to explore the structure-activity relationships. The primary sites for modification are the 2-chloro and 3-carbonitrile positions.
Hypothetical Derivative Series for Comparison:
For the purpose of this guide, we will consider a series of derivatives (compounds 1a-1e ) based on the this compound core, where the 2-chloro group is substituted with various nucleophiles, and the 3-carbonitrile group is hydrolyzed or converted to other functionalities.
-
Compound 1a: 2-Azido-4-ethylquinoline-3-carbonitrile
-
Compound 1b: 4-Ethyl-2-hydrazinylquinoline-3-carbonitrile
-
Compound 1c: 4-Ethyl-2-methoxyquinoline-3-carbonitrile
-
Compound 1d: 4-Ethyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile
-
Compound 1e: 4-Ethyl-2-thioxo-1,2-dihydroquinoline-3-carbonitrile
The following diagram illustrates a generalized synthetic workflow for generating such derivatives.
Caption: Generalized synthetic workflow for this compound derivatives.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis
Based on existing literature for similar quinoline derivatives, we can project the following biological activity profiles for our hypothetical series.
Anticancer Activity
The anticancer potential of quinoline derivatives is a well-established area of research.[2][7] The cytotoxicity of these compounds is often evaluated using the MTT assay against a panel of cancer cell lines.
Projected Anticancer Activity of Derivatives 1a-1e:
| Compound | Projected IC50 (µM) vs. MCF-7 (Breast Cancer) | Projected IC50 (µM) vs. HCT-116 (Colon Cancer) | Rationale for Projected Activity |
| 1a | 5 - 15 | 8 - 20 | The azido group can act as a bioisostere for other functional groups and may participate in cycloaddition reactions in situ. |
| 1b | 10 - 25 | 15 - 30 | The hydrazinyl group can form hydrogen bonds and may chelate metal ions, but its bulkiness might reduce activity compared to smaller groups. |
| 1c | > 50 | > 50 | The methoxy group is generally associated with reduced cytotoxicity in this class of compounds. |
| 1d | 2 - 10 | 5 - 15 | The 2-quinolone motif is a common feature in many biologically active compounds and is often associated with enhanced anticancer activity.[2] |
| 1e | 1 - 8 | 3 - 12 | The thioxo group often enhances lipophilicity and can interact with different biological targets compared to the oxo-analogue, potentially leading to higher potency. |
Structure-Activity Relationship Insights for Anticancer Activity:
-
Position 2: Substitution of the chloro group at the 2-position is crucial for modulating anticancer activity. The conversion of the 2-chloro group to a 2-oxo or 2-thioxo functionality is generally expected to enhance cytotoxicity.
-
Position 3: The presence of the electron-withdrawing carbonitrile group at the 3-position is often important for activity. Modifications that maintain or enhance this electron-withdrawing nature are likely to be beneficial.
-
Position 4: The ethyl group at the 4-position contributes to the lipophilicity of the molecule, which can influence its ability to cross cell membranes.
The following diagram illustrates the key structural features influencing the anticancer activity of these quinoline derivatives.
Caption: Structure-activity relationship for projected anticancer activity.
Antimicrobial Activity
Quinoline derivatives are known for their broad-spectrum antimicrobial properties.[5] Their efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains using the broth microdilution method.
Projected Antimicrobial Activity of Derivatives 1a-1e:
| Compound | Projected MIC (µg/mL) vs. S. aureus | Projected MIC (µg/mL) vs. E. coli | Rationale for Projected Activity |
| 1a | 8 - 32 | 16 - 64 | The azido group can contribute to antimicrobial activity, though it is generally less potent than other functionalities. |
| 1b | 4 - 16 | 8 - 32 | The hydrazinyl group can be a key pharmacophore for antimicrobial action, potentially by interfering with metabolic pathways. |
| 1c | 16 - 64 | 32 - 128 | The methoxy group often leads to a decrease in antimicrobial potency. |
| 1d | 2 - 8 | 4 - 16 | The 2-quinolone scaffold is present in several antibacterial agents and is expected to confer good activity. |
| 1e | 1 - 4 | 2 - 8 | The 2-thioxo group can enhance antimicrobial activity, possibly through increased membrane disruption or inhibition of specific enzymes. |
Structure-Activity Relationship Insights for Antimicrobial Activity:
-
Position 2: Similar to anticancer activity, the nature of the substituent at the 2-position is a critical determinant of antimicrobial potency. Thioxo and oxo functionalities are predicted to be the most active.
-
Lipophilicity: A balanced lipophilicity, influenced by the 4-ethyl group, is important for effective interaction with microbial cell membranes.
-
Target Interaction: The different functional groups at position 2 can lead to varied mechanisms of action, such as inhibition of DNA gyrase, disruption of cell wall synthesis, or interference with metabolic enzymes.
Experimental Protocols
To empirically validate the projected biological activities, the following standardized protocols are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the synthesized compounds against cancer cell lines.[8][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Quantification of 2-Chloro-4-ethylquinoline-3-carbonitrile
Introduction: 2-Chloro-4-ethylquinoline-3-carbonitrile is a substituted quinoline derivative that serves as a crucial intermediate in the synthesis of various therapeutic agents and functional materials.[1] The precise and accurate quantification of this molecule is paramount during drug discovery, process optimization, and quality control to ensure the efficacy and safety of the final product. This guide provides a comparative analysis of the principal analytical methodologies for the quantification of this compound, offering insights into the rationale behind experimental choices and presenting detailed protocols for researchers, scientists, and drug development professionals.
The selection of an appropriate analytical technique is contingent upon several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the available instrumentation. This document will explore and compare three primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method Comparison: At a Glance
The choice of analytical methodology for the quantification of this compound will fundamentally depend on the specific requirements of the analysis. Below is a summary of the key performance characteristics of the most applicable techniques.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation of volatile compounds followed by mass-based detection. | Chromatographic separation followed by highly selective and sensitive mass spectrometric detection. |
| Selectivity | Moderate | High | Very High |
| Sensitivity | µg/mL range | ng/mL range | pg/mL to ng/mL range |
| Sample Throughput | High | Moderate | Moderate to High |
| Matrix Effect | Low to Moderate | Moderate | Can be significant; requires careful management. |
| Cost (Instrument) | Low | Moderate | High |
| Cost (Operational) | Low | Moderate | High |
| Ease of Use | Relatively Simple | Requires expertise in derivatization and thermal stability. | Complex; requires significant expertise. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle of Operation: HPLC is a cornerstone technique in pharmaceutical analysis. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water), is the method of choice. Detection is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV-Vis detector. Quinoline derivatives typically exhibit strong UV absorbance, making this a suitable detection method.[2]
Causality in Experimental Choices:
-
Column Chemistry: A C18 column is selected for its versatility and proven efficacy in retaining and separating a wide range of moderately nonpolar organic molecules.[2]
-
Mobile Phase Composition: A mixture of acetonitrile and water provides good solvation for the analyte while allowing for gradient elution to ensure sharp peaks and efficient separation from impurities. The addition of a small amount of acid, like formic acid, can improve peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.
-
Detection Wavelength: The selection of the detection wavelength is critical for sensitivity. It should be set at the wavelength of maximum absorbance (λmax) of the analyte to achieve the highest signal-to-noise ratio. For quinoline derivatives, this is often in the UV region.[2]
Workflow Diagram:
Caption: Workflow for the quantification of this compound using HPLC-UV.
Detailed Experimental Protocol:
-
Preparation of Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan for λmax (typically around 230-250 nm for similar structures).
-
-
Analysis: Inject the standards and samples.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.
Advantages:
-
Robust and reliable methodology.
-
Lower cost of instrumentation and operation.
-
High sample throughput.
Disadvantages:
-
Lower sensitivity compared to mass spectrometry-based methods.
-
Potential for interference from co-eluting impurities with similar UV spectra.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Operation: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Samples are vaporized and separated in a gaseous mobile phase based on their boiling points and interactions with a stationary phase coated on the inside of a capillary column. The separated compounds then enter a mass spectrometer, where they are ionized (typically by electron impact, EI), fragmented, and detected based on their mass-to-charge ratio (m/z). The fragmentation pattern is a chemical fingerprint that provides high confidence in compound identification.
Causality in Experimental Choices:
-
Analyte Volatility: For a compound like this compound, its volatility and thermal stability must be considered. If it is not sufficiently volatile or prone to degradation at high temperatures, derivatization may be necessary. However, many quinoline derivatives are amenable to GC analysis.
-
Ionization Technique: Electron impact (EI) is a hard ionization technique that generates reproducible and extensive fragmentation patterns, which are invaluable for structural elucidation and library matching.[3][4]
-
Mass Analyzer: A quadrupole mass analyzer is commonly used for its robustness, speed, and cost-effectiveness.
Workflow Diagram:
Caption: Workflow for the quantification of this compound using GC-MS.
Detailed Experimental Protocol:
-
Standard and Sample Preparation: Prepare standards and samples in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification. For quantification, select characteristic ions of the analyte.
-
Advantages:
-
High chromatographic resolution.
-
High selectivity and sensitivity, especially in SIM mode.
-
Provides structural information from fragmentation patterns.
Disadvantages:
-
Limited to volatile and thermally stable compounds.
-
Potential for thermal degradation of the analyte in the injector or column.
-
Matrix effects can still be a concern.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of Operation: LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After separation by LC, the analyte is ionized, typically using electrospray ionization (ESI), to form a protonated molecule [M+H]+.[3][5] This precursor ion is then selected in the first mass analyzer (Q1), fragmented in a collision cell (q2), and the resulting product ions are analyzed in the second mass analyzer (Q3). This process, known as Selected Reaction Monitoring (SRM), is highly specific and provides excellent sensitivity.
Causality in Experimental Choices:
-
Ionization Source: ESI is a soft ionization technique ideal for polar and semi-polar molecules, minimizing fragmentation in the source and preserving the molecular ion for selection in Q1.[5]
-
Tandem Mass Spectrometry: The SRM approach provides a significant increase in selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise.
-
Mobile Phase: The mobile phase composition must be compatible with ESI, meaning volatile buffers (e.g., ammonium formate or acetate) are preferred over non-volatile salts (e.g., phosphate).
Workflow Diagram:
Caption: Workflow for the quantification of this compound using LC-MS/MS.
Detailed Experimental Protocol:
-
LC Conditions: Similar to the HPLC-UV method, but using a mobile phase compatible with MS (e.g., acetonitrile and water with 0.1% formic acid).
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
SRM Transitions: The precursor ion will be the protonated molecule [M+H]+. Product ions will be determined by infusing a standard solution and performing a product ion scan. The most intense and stable transitions will be selected for quantification.
-
Advantages:
-
Exceptional sensitivity and selectivity.
-
Applicable to a wide range of compounds, including those that are not amenable to GC.
-
High confidence in analyte identification.
Disadvantages:
-
High cost of instrumentation and maintenance.
-
Susceptible to matrix effects, which can cause ion suppression or enhancement.
-
Requires a higher level of operator expertise.
Conclusion and Recommendations
The choice of the optimal analytical method for the quantification of this compound is dictated by the specific analytical challenge.
-
For routine analysis in a quality control setting where high throughput and cost-effectiveness are critical, and when analyte concentrations are expected to be in the µg/mL range, HPLC-UV is the recommended method. Its robustness and ease of use make it a practical choice.
-
When higher sensitivity and selectivity are required, and for the identification of unknown impurities, GC-MS is a valuable tool, provided the analyte is thermally stable. The structural information from the mass spectra is a significant advantage.
-
For bioanalytical studies, trace-level impurity quantification, or in complex matrices where high selectivity is paramount, LC-MS/MS is the gold standard. Its superior sensitivity and specificity justify the higher cost and complexity for demanding applications.
Ultimately, method development and validation are crucial steps to ensure that the chosen method is fit for its intended purpose, providing accurate and reliable data for the quantification of this compound.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloroquinoline-3-carbonitrile Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs derived from the 2-chloroquinoline-3-carbonitrile scaffold. We will explore the synthetic versatility of this core structure and compare the biological performance of its derivatives, primarily focusing on anticancer and antimicrobial activities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising heterocyclic system for therapeutic innovation.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are integral to a wide array of therapeutic agents, demonstrating activities ranging from antimalarial and anticancer to antibacterial and anti-inflammatory.[2][3] The 2-chloroquinoline-3-carbonitrile core, in particular, serves as a highly versatile starting point for chemical exploration. The electron-withdrawing nature of the nitrile group and the reactivity of the C2-chloro substituent make it an ideal intermediate for generating diverse molecular libraries. The strategic placement of these functional groups allows for selective modifications, enabling a systematic investigation of how structural changes impact biological function.
The 2-Chloroquinoline-3-carbonitrile Core: Synthesis and Reactivity
The foundational step in any SAR study is the efficient synthesis of the core scaffold. The 2-chloroquinoline-3-carbonitrile framework is typically synthesized via the Vilsmeier-Haack reaction, a reliable method for formylating activated aromatic compounds.
Experimental Protocol: Synthesis of 2-Chloroquinoline-3-carbonitrile
This protocol describes a common synthetic route starting from acetanilide.
Step 1: Vilsmeier-Haack Cyclization
-
To a stirred solution of acetanilide (1 eq.) in dimethylformamide (DMF, 3 eq.), slowly add phosphorus oxychloride (POCl₃, 2 eq.) at 0°C.
-
Allow the mixture to warm to room temperature and then heat at 80-90°C for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of 2-chloroquinoline-3-carbaldehyde.
-
The solid is filtered, washed with water, and dried.
Causality Note: The Vilsmeier-Haack reagent, formed in situ from DMF and POCl₃, acts as an electrophile, leading to formylation and subsequent cyclization to form the quinoline ring. The use of excess POCl₃ also facilitates the chlorination at the C2 position.
Step 2: Conversion to Carbonitrile
-
The 2-chloroquinoline-3-carbaldehyde (1 eq.) is dissolved in ethanol.
-
An aqueous solution of hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) is added.
-
The mixture is refluxed for 2 hours to form the oxime intermediate.
-
The solvent is evaporated, and the residue is treated with a dehydrating agent like acetic anhydride or thionyl chloride to yield the final 2-chloroquinoline-3-carbonitrile.[4]
Causality Note: The conversion of the aldehyde to a nitrile via an oxime intermediate is a standard and efficient transformation, providing the key carbonitrile functional group for further derivatization or as a critical pharmacophoric element.
General Synthetic Workflow
The following diagram illustrates the general workflow for synthesizing the core scaffold and its subsequent derivatization.
Caption: Synthetic workflow for 2-chloroquinoline-3-carbonitrile and its analogs.
Comparative Analysis: Anticancer Activity
Derivatives of the 2-chloroquinoline scaffold have shown significant potential as anticancer agents.[5] The primary strategy involves the nucleophilic substitution of the C2-chloro group with various amine-containing moieties.
SAR at the C2-Position
Studies have shown that replacing the C2-chloro group with substituted hydrazides can lead to potent anticancer compounds. These intermediates can be further cyclized into various heterocycles like pyridones and 1,2,4-triazines.[5]
-
Key Insight: The introduction of extended heterocyclic systems at the C2 position appears to be a favorable modification. It is hypothesized that these larger, planar systems can facilitate intercalation with DNA or improve binding affinity to enzyme targets like kinases.[6]
Comparative Data: Anticancer Potency of Analogs
The following table summarizes the in vitro anticancer activity of representative analogs against a panel of human cancer cell lines.
| Compound ID | Core Scaffold Modification | Test Cell Line | Activity (GI₅₀/IC₅₀, µM) | Reference |
| Doxorubicin | (Reference Drug) | HCT-116, HepG2, MCF-7 | 0.45, 0.52, 0.87 | [5] |
| Analog A | C2 substituted with Pyridone moiety | HCT-116 | 1.50 | [5] |
| Analog B | C2 substituted with 1,2,4-Triazine moiety | HepG2 | 0.90 | [5] |
| Analog C | C2 substituted with 4-Anilino group | Leukemia (K-562) | 0.62 | [6] |
| Analog D | C2 substituted with 4-Anilino group | Breast (MCF7) | 1.81 | [6] |
Data is compiled from multiple sources for comparative purposes.
The data indicates that while the synthesized analogs do not surpass the potency of doxorubicin, they exhibit significant single-digit micromolar activity. Notably, compounds like Analog C show high potency against leukemia cell lines, suggesting a potential for selective activity.[6]
Comparative Analysis: Antimicrobial Activity
The quinoline core is famous for its antibacterial properties, with the fluoroquinolones being a major class of antibiotics.[3] Analogs of 2-chloroquinoline-3-carbonitrile have been explored as novel antibacterial agents, often targeting bacterial DNA gyrase.[7][8]
SAR for Antibacterial Effects
Modifications leading to potent antibacterial agents often involve the introduction of specific heterocyclic rings. For example, a one-pot reaction to create a furan-substituted quinoline-3-carbonitrile derivative resulted in a compound with broad-spectrum activity.[7]
-
Key Insight: The nature of the substituent at the C4 position (and other positions on the benzo ring) significantly influences antibacterial potency and spectrum. The presence of a furan ring in one study was critical for high activity, likely due to favorable interactions with the target enzyme's active site.[8] Molecular docking studies have supported the hypothesis that these analogs bind to DNA gyrase, a mechanism shared with established quinolone antibiotics.[8]
Comparative Data: Antibacterial Potency of Analogs
The table below compares the Minimum Inhibitory Concentration (MIC) of various quinoline-3-carbonitrile analogs against representative bacterial strains.
| Compound ID | Core Scaffold Modification | Gram-Positive (S. aureus) MIC (µg/mL) | Gram-Negative (E. coli) MIC (µg/mL) | Reference |
| Ciprofloxacin | (Reference Drug) | ~1 | ~0.5 | [9] |
| QD1 | Phenyl-substituted | >100 | >100 | [7][8] |
| QD4 | Furan-substituted | 12.5 | 25 | [7][8] |
| Analog E | 6-H, 2-thiohydantoin derivative | 1000 | >1000 | [5] |
| Analog F | 6-Bromo, 2-thiohydantoin derivative | >1000 | 1000 | [5] |
The results clearly demonstrate the importance of the substituent. While a simple phenyl group (QD1) confers no significant activity, the introduction of a furan ring (QD4) leads to a dramatic increase in potency against both Gram-positive and Gram-negative bacteria.[7][8] This highlights a critical SAR pivot point for antibacterial drug design.
Methodologies for Biological Evaluation
To ensure the trustworthiness and reproducibility of SAR data, standardized biological assays are essential.
Protocol: MTT Assay for Anticancer Activity Screening
The MTT assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized analogs are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations and incubated for 48-72 hours.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals formed by metabolically active cells.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The results are used to calculate the GI₅₀ (concentration for 50% growth inhibition).
MTT Assay Workflow Diagram
Caption: Workflow for determining anticancer activity using the MTT assay.
Conclusion and Future Directions
The 2-chloroquinoline-3-carbonitrile scaffold is a validated and highly tractable starting point for the development of novel therapeutic agents. SAR studies reveal distinct structural requirements for anticancer and antimicrobial activities:
-
For Anticancer Activity: Derivatization at the C2 position with bulky, planar heterocyclic systems appears to be a promising strategy.
-
For Antimicrobial Activity: The nature of substituents on the quinoline ring system is critical, with specific heterocycles like furan dramatically enhancing potency, likely through improved target engagement with DNA gyrase.
Future research should focus on creating dual-activity agents, exploring a wider range of substitutions at the C2 and C4 positions, and employing computational modeling to rationalize observed SAR trends and guide the design of next-generation analogs with improved potency and selectivity.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Computational Chemist's Guide to "2-Chloro-4-ethylquinoline-3-carbonitrile": A Predictive and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide is structured to provide a dual perspective: firstly, as a tutorial for researchers to conduct their own computational investigations on this or similar molecules, and secondly, as a comparative analysis of its predicted properties against known quinoline derivatives. We will delve into quantum chemical calculations to elucidate its structural and electronic properties, employ molecular docking to predict its binding affinity to relevant biological targets, and utilize in silico ADMET models to forecast its pharmacokinetic profile.
Diagrammatic Overview of the Computational Workflow
The following diagram illustrates the comprehensive computational workflow employed in this guide.
Caption: Computational workflow for the analysis of this compound.
PART 1: Proposed Synthesis and Structural Analogs
While a specific synthetic procedure for this compound is not detailed in the reviewed literature, a plausible route can be extrapolated from established methods for similar quinoline derivatives. The Vilsmeier-Haack reaction is a common method for the synthesis of 2-chloro-3-formylquinolines from the corresponding acetanilides.[1][2] The resulting 3-formyl group can then be converted to a carbonitrile.[1]
For comparative purposes, we will reference the experimentally characterized "2-Chloro-4-methylquinoline-3-carbonitrile" (CAS 101617-94-1), a commercially available and closely related analog. Other substituted quinolines with available crystal structures and spectroscopic data will also be used for benchmarking our computational results.[3][4][5]
PART 2: Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a good balance between accuracy and computational cost for predicting the properties of medium-sized organic molecules.
Methodology:
-
Software: A widely used quantum chemistry package such as Gaussian, ORCA, or the open-source GAMESS can be employed.[6][7][8]
-
Model Chemistry:
-
Functional: The B3LYP hybrid functional is a popular choice that often yields reliable results for organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for capturing subtle electronic effects.
-
-
Geometric Optimization: The molecular geometry will be fully optimized in the gas phase to find the lowest energy conformation.
-
Vibrational Frequency Analysis: A frequency calculation will be performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
NMR Spectroscopy Prediction: The Gauge-Including Atomic Orbital (GIAO) method will be used to calculate the isotropic shielding constants, which are then converted into ¹H and ¹³C NMR chemical shifts using a reference standard (e.g., TMS).
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and electronic properties.
Predicted Properties of this compound (Hypothetical Data for Illustrative Purposes):
| Property | Predicted Value |
| Optimized Energy | [Value] Hartree |
| Dipole Moment | [Value] Debye |
| HOMO Energy | [Value] eV |
| LUMO Energy | [Value] eV |
| HOMO-LUMO Gap | [Value] eV |
Comparison with Analogs:
The predicted IR and NMR spectra will be qualitatively and quantitatively compared with the experimental spectra of 2-chloro-4-methylquinoline-3-carbonitrile and other relevant quinoline derivatives.[9] Similarly, the calculated bond lengths and angles will be compared with available crystallographic data for similar structures to validate the accuracy of the computational model.[3][4]
PART 3: Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This is crucial for understanding the potential mechanism of action and for drug design.
Methodology:
-
Target Selection: Based on the known biological activities of quinoline derivatives, a relevant protein target will be selected. For instance, due to the antimicrobial potential of many quinolines, a bacterial enzyme such as DNA gyrase or a viral protein could be chosen.[10]
-
Software: Popular docking programs include AutoDock Vina, Schrödinger's Glide, or MOE.[11][12]
-
Ligand and Receptor Preparation: The 3D structure of this compound obtained from the DFT optimization will be prepared by adding charges and defining rotatable bonds. The crystal structure of the target protein will be obtained from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Docking Simulation: The docking algorithm will explore various conformations and orientations of the ligand within the protein's binding pocket and score them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The docking poses will be analyzed to identify the most favorable binding mode, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the predicted binding energy.
Hypothetical Docking Results:
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| [Example Protein] | [Value] | [List of Residues] |
Comparison with Known Inhibitors:
The predicted binding affinity and interaction pattern of this compound will be compared with those of known inhibitors of the selected target protein. This comparison will help to assess its potential as a lead compound.
PART 4: In Silico ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate at an early stage is critical to avoid costly failures in later stages of drug development.
Methodology:
-
Online Tools: Several reliable online platforms are available for ADMET prediction, such as SwissADME, admetSAR, and ADMET-AI.[13][14][15][16][17]
-
Input: The SMILES (Simplified Molecular Input Line Entry System) string or the 3D structure of this compound will be used as input.
-
Predicted Parameters: A wide range of properties will be calculated, including:
-
Physicochemical Properties: Molecular Weight, LogP, TPSA (Topological Polar Surface Area).
-
Pharmacokinetics: Human Intestinal Absorption, Blood-Brain Barrier (BBB) penetration, CYP450 enzyme inhibition.
-
Drug-likeness: Lipinski's Rule of Five, Veber's Rule.
-
Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity.
-
Predicted ADMET Profile:
| Parameter | Predicted Value/Classification |
| Molecular Weight | [Value] g/mol |
| LogP | [Value] |
| TPSA | [Value] Ų |
| Human Intestinal Absorption | [High/Low] |
| BBB Permeant | [Yes/No] |
| Lipinski's Rule of Five | [Compliant/Violations] |
| Ames Mutagenicity | [Positive/Negative] |
| hERG Inhibition | [High/Medium/Low risk] |
Comparison and Interpretation:
The predicted ADMET profile will be compared against the profiles of existing drugs with similar therapeutic indications. This will provide insights into the potential developability of this compound as a drug candidate and highlight potential liabilities that may need to be addressed through medicinal chemistry efforts.
Conclusion
This guide has outlined a comprehensive computational strategy for characterizing the properties of "this compound." By combining quantum chemical calculations, molecular docking, and ADMET prediction, a detailed in silico profile of the molecule can be generated. The comparison of these predicted properties with experimental data for analogous compounds is crucial for validating the computational models and for providing a realistic assessment of the molecule's potential. This approach not only provides valuable data for the specific compound of interest but also serves as a general framework for the computational evaluation of novel drug candidates, thereby accelerating the drug discovery process.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ias.ac.in [ias.ac.in]
- 10. mdpi.com [mdpi.com]
- 11. schrodinger.com [schrodinger.com]
- 12. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 13. ADMET-AI [admet.ai.greenstonebio.com]
- 14. tamarind.bio [tamarind.bio]
- 15. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 17. academic.oup.com [academic.oup.com]
Benchmarking the synthesis of "2-Chloro-4-ethylquinoline-3-carbonitrile" against other methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, quinoline scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The specific derivative, 2-Chloro-4-ethylquinoline-3-carbonitrile, is a key intermediate in the synthesis of various biologically active compounds. This guide provides a comprehensive comparison of the primary synthetic routes to this valuable molecule, offering an in-depth analysis of the methodologies, experimental data, and the underlying chemical principles.
Introduction: The Significance of this compound
The quinoline ring system is a privileged scaffold in drug discovery, exhibiting a broad spectrum of biological activities. The presence of a chlorine atom at the 2-position, a cyano group at the 3-position, and an ethyl group at the 4-position of the quinoline core in "this compound" offers multiple points for further chemical modification, making it a versatile building block for creating libraries of potential drug candidates. The chloro group can be readily displaced by various nucleophiles, the cyano group can be hydrolyzed or reduced, and the ethyl group influences the molecule's lipophilicity and steric profile.
This guide will focus on two principal synthetic strategies for obtaining this compound:
-
The Vilsmeier-Haack Approach: A two-step process involving the cyclization of a substituted acetanilide to form a 2-chloro-3-formylquinoline intermediate, followed by the conversion of the formyl group to a nitrile.
-
The Friedländer Annulation: A potential one-pot condensation reaction of a substituted 2-aminobenzonitrile with a ketone to directly form the quinoline ring system.
We will delve into the mechanistic details, provide step-by-step experimental protocols, and present a comparative analysis of these methods based on yield, reaction conditions, and substrate availability.
The Vilsmeier-Haack Approach: A Stepwise Synthesis
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of quinoline synthesis, it facilitates a cyclization and formylation cascade starting from readily available acetanilides.[1][2]
Mechanistic Rationale
The reaction proceeds in two key stages. First, the Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophilic species then reacts with the enol form of the acetanilide. Subsequent intramolecular cyclization, followed by dehydration and chlorination, leads to the formation of the 2-chloro-3-formylquinoline ring system. The second stage involves the conversion of the aldehyde functionality at the 3-position into a carbonitrile. This can be achieved through various methods, such as reaction with hydroxylamine hydrochloride to form an oxime, which is then dehydrated.[1]
Experimental Protocols
Step 1: Synthesis of 2-Chloro-4-ethylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
-
Materials: N-(3-ethylphenyl)acetamide, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Crushed ice, Sodium bicarbonate solution.
-
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (3 equivalents) to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (5 equivalents) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.
-
To this pre-formed reagent, add N-(3-ethylphenyl)acetamide (1 equivalent) portion-wise while maintaining the temperature below 10 °C.
-
After the addition is complete, slowly raise the temperature and heat the reaction mixture at 80-90 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the product precipitates.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2-Chloro-4-ethylquinoline-3-carbaldehyde.
-
Step 2: Conversion of 2-Chloro-4-ethylquinoline-3-carbaldehyde to this compound
-
Materials: 2-Chloro-4-ethylquinoline-3-carbaldehyde, Hydroxylamine hydrochloride, Thionyl chloride, N,N-Dimethylformamide (DMF), Crushed ice.
-
Procedure:
-
Dissolve 2-Chloro-4-ethylquinoline-3-carbaldehyde (1 equivalent) in N,N-dimethylformamide (DMF).
-
Add hydroxylamine hydrochloride (1.2 equivalents) to the solution and stir the mixture at room temperature for 1-2 hours to form the oxime intermediate.
-
Cool the reaction mixture in an ice bath and slowly add thionyl chloride (1.5 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for an additional 2-3 hours.
-
Pour the reaction mixture onto crushed ice. The product will precipitate out.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Workflow Diagram
References
The Strategic Advantage of 2-Chloro-4-ethylquinoline-3-carbonitrile: A Modern Precursor for Quinoline Scaffolds in Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline motif is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals. The synthesis of highly functionalized quinoline derivatives is therefore a critical endeavor in the pursuit of novel therapeutic agents. This guide presents an in-depth comparison of traditional quinoline synthesis methodologies with a modern, versatile precursor: 2-Chloro-4-ethylquinoline-3-carbonitrile . We will explore the synthetic advantages of this precursor, supported by detailed experimental protocols and comparative data, to provide a clear rationale for its adoption in contemporary drug discovery programs.
The Quinoline Scaffold: A Privileged Structure in Pharmacology
Quinoline and its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. This has led to the development of numerous quinoline-based drugs. The continued exploration of this chemical space necessitates efficient and adaptable synthetic strategies to generate diverse libraries of novel compounds for biological screening.
A Comparative Overview of Quinoline Synthesis Methods
Historically, the synthesis of the quinoline core has been dominated by several named reactions, each with its characteristic set of reactants, conditions, and limitations. While these methods have been instrumental in the development of quinoline chemistry, they often suffer from harsh reaction conditions, limited substrate scope, and low to moderate yields.
| Synthesis Method | Key Reactants | Typical Conditions | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Concentrated H₂SO₄, High Temperatures | 20-91[1][2] | Simple starting materials | Harsh, exothermic, often violent reaction; low yields for substituted anilines.[1] |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Strong Acid (e.g., HCl) | 42-89 | Access to 2- and 4-substituted quinolines | Acid-catalyzed polymerization of carbonyls can reduce yield.[3] |
| Combes Synthesis | Aniline, β-Diketone | Strong Acid (e.g., H₂SO₄) | Varies | Good for 2,4-disubstituted quinolines | Limited to specific substitution patterns.[4] |
| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Carbonyl Compound | Acid or Base Catalysis | 77-95[5][6] | Good yields, milder conditions, high versatility | Requires pre-functionalized anilines which may not be readily available.[7] |
The Modern Alternative: this compound
This compound emerges as a highly strategic precursor for the synthesis of diverse quinoline derivatives. Its utility lies in the presence of three key functional handles: the chloro group at the 2-position, the nitrile group at the 3-position, and the potential for further functionalization of the ethyl group at the 4-position. The chloro and nitrile groups are particularly valuable for introducing a wide range of substituents through nucleophilic substitution and other transformations.
Synthetic Approach to this compound
A robust and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, followed by conversion of the resulting 3-formyl group to a carbonitrile. This approach offers good yields and regioselectivity.
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is divided into three stages: synthesis of the N-arylacetamide precursor, the Vilsmeier-Haack cyclization to form the 2-chloro-3-formylquinoline intermediate, and the final conversion to the target carbonitrile.
Caption: Synthetic workflow for this compound via the Vilsmeier-Haack reaction.
-
Rationale: The Vilsmeier-Haack reaction proceeds via the cyclization of an N-arylacetamide. This initial step is a standard acylation of an aniline.
-
Procedure:
-
To a solution of 4-ethylaniline (1.0 eq) in a suitable solvent such as dichloromethane, add acetic anhydride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-ethylphenyl)acetamide. The product can be purified by recrystallization if necessary.
-
-
Rationale: The Vilsmeier-Haack reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as both a formylating and cyclizing agent. The presence of an electron-donating group (ethyl) on the acetanilide facilitates the cyclization.
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C.
-
Add phosphorus oxychloride (POCl₃) (12.0 eq) dropwise with stirring, maintaining the temperature below 5 °C.
-
To this pre-formed Vilsmeier reagent, add N-(4-ethylphenyl)acetamide (1.0 eq) portion-wise.
-
After the addition is complete, heat the reaction mixture to 90 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-4-ethylquinoline-3-carbaldehyde.
-
-
Expected Yield: 60-80% (based on analogous reactions)[10]
-
Rationale: The formyl group of the intermediate is readily converted to a nitrile using an oxidizing agent in the presence of ammonia. Ceric ammonium nitrate is an effective reagent for this transformation.
-
Procedure:
-
Dissolve 2-chloro-4-ethylquinoline-3-carbaldehyde (1.0 eq) in a suitable solvent such as aqueous ammonia.
-
Cool the solution to 0 °C.
-
Add a solution of ceric ammonium nitrate (CAN) (2.0 eq) in aqueous ammonia dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Protocol 2: Synthesis of this compound via Friedländer-type Synthesis
An alternative and convergent approach is the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone or nitrile with a compound containing an α-methylene group.
Caption: Synthetic workflow for this compound via a Friedländer-type synthesis.
-
Rationale: This step involves a base-catalyzed condensation of 2-amino-4-ethylbenzonitrile with ethyl cyanoacetate to form the quinoline ring.
-
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol), add 2-amino-4-ethylbenzonitrile (1.0 eq) and ethyl cyanoacetate (1.1 eq).
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into water and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2,4-dihydroxy-4-ethylquinoline-3-carbonitrile.
-
-
Rationale: The hydroxyl groups of the intermediate are converted to chloro groups using a standard chlorinating agent like phosphorus oxychloride.
-
Procedure:
-
In a round-bottom flask, suspend 2,4-dihydroxy-4-ethylquinoline-3-carbonitrile (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (approximately 100-110 °C) for 2-3 hours.
-
Monitor the reaction by TLC.
-
After cooling, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Comparative Analysis and Conclusion
| Parameter | Vilsmeier-Haack Route | Friedländer-type Route | Classical Methods (General) |
| Starting Materials | Readily available anilines and acetic anhydride. | Requires synthesis of a specific 2-aminobenzonitrile. | Generally simple, but can be limited for substituted derivatives. |
| Reaction Conditions | Moderate to high temperatures, use of POCl₃. | Reflux conditions, use of strong base and POCl₃. | Often harsh (strong acids, high temperatures, oxidizing agents). |
| Regioselectivity | Generally high and predictable. | Can be an issue with unsymmetrical ketones. | Can lead to mixtures of isomers. |
| Overall Yield | Good to excellent (multi-step). | Moderate to good (multi-step). | Often low to moderate. |
| Versatility | The 2-chloro-3-formyl intermediate is highly versatile for further functionalization. | Convergent approach, but relies on the availability of the aminobenzonitrile. | Varies significantly with the specific method. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. chemijournal.com [chemijournal.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-ethylquinoline-3-carbonitrile
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Chloro-4-ethylquinoline-3-carbonitrile. As a chlorinated heterocyclic compound containing a nitrile group, this substance requires careful management as hazardous waste to ensure the safety of laboratory personnel and protect the environment. The procedures outlined below are synthesized from established guidelines for handling cytotoxic agents, chlorinated organic compounds, and general hazardous laboratory waste.[1][2][3]
Hazard Assessment & Immediate Safety Imperatives
Table 1: Mandatory Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and potential dust, preventing serious eye irritation.[5][6] |
| Hand Protection | Chemical-resistant nitrile gloves (double-gloving recommended). | Prevents skin contact, irritation, and potential dermal absorption.[1][6] Gloves must be inspected for integrity before each use. |
| Body Protection | A fully-buttoned laboratory coat. An impervious apron is required when handling larger quantities. | Protects against contamination of personal clothing and skin.[2][7] |
| Respiratory Protection | All handling of solid material or solutions must occur within a certified chemical fume hood. | Prevents inhalation of dust or aerosols, mitigating the risk of respiratory tract irritation.[6][8] |
Spill & Emergency Response Protocol
Immediate and correct action during a spill is critical to prevent exposure and environmental contamination.
-
Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate the affected area. Restrict access to the spill zone.[3]
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs within a chemical fume hood, keep the sash at the appropriate height.[6]
-
Don PPE: Before attempting cleanup, don the full PPE outlined in Table 1.
-
Containment: For solid spills, gently cover the material with an inert absorbent like sand or vermiculite to prevent dust from becoming airborne.[6][9] For liquid spills, surround the area with absorbent pads or material. Do not use combustible materials like paper towels for initial containment. [6]
-
Collection: Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container.[6][8] Use non-sparking tools if a flammable solvent is involved.
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials (wipes, absorbent pads) must be collected and disposed of as hazardous waste.[1][6]
-
Reporting: Report all spills to your institution's Environmental Health & Safety (EHS) department, regardless of size.[6]
Step-by-Step Waste Segregation & Collection Protocol
Proper segregation of hazardous waste at the point of generation is crucial for safe and compliant disposal. Never dispose of this chemical or its related waste in standard trash or down the drain.[9][10][11]
Protocol for Solid Waste
-
Designate a Container: Use a dedicated, sealable, and puncture-resistant container clearly labeled "Hazardous Waste."
-
Add Waste Identification: The label must include the full chemical name: "this compound." List any other chemical constituents.
-
Collect Waste: Place all solid waste, including residual chemical, contaminated weigh boats, and pipette tips, directly into this container.
-
Seal Container: Keep the container sealed when not in use.
Protocol for Liquid Waste
-
Designate a Container: Use a dedicated, leak-proof, and shatter-resistant container (e.g., a plastic-coated glass bottle) with a screw cap.
-
Label Correctly: Label the container "Hazardous Waste" and list "this compound" and the full names of all solvents or other solutes present.
-
Segregate Streams: Do not mix this waste stream with other organic or aqueous wastes unless compatibility has been confirmed by your EHS department.[3] Quinolines are incompatible with strong oxidizing agents and strong acids.[9]
-
Fill Level: Do not fill waste containers beyond 90% capacity to allow for vapor expansion and prevent spills.[12]
-
External Cleanliness: Ensure the outside of the container remains free of contamination.[12]
Protocol for Contaminated Sharps & PPE
-
Sharps: Needles, syringes, or contaminated broken glass must be placed in a designated, puncture-proof sharps container labeled for hazardous chemical waste.
-
PPE: Contaminated gloves, gowns, and absorbent pads should be collected in a sealed bag or container labeled as hazardous waste.[2] Note that uncontaminated nitrile gloves may be recyclable in some programs, but any glove that comes into contact with this compound is considered hazardous waste and must not be recycled.[13]
Protocol for Decontamination of Labware and Surfaces
-
Initial Rinse: Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residue.
-
Collect Rinsate: This initial solvent rinse is considered hazardous waste and must be collected in the designated liquid waste container.[6]
-
Secondary Wash: Wash the rinsed labware with soap and warm water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Surface Cleaning: Wipe down all work surfaces, including the interior of the fume hood, with a solvent-dampened cloth followed by a soap and water wash. The cleaning cloths must be disposed of as solid hazardous waste.[1]
Disposal of Empty Reagent Containers
Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated via triple-rinsing.[6]
-
First Rinse: Add a small amount of a suitable solvent to the empty container, cap it, and shake thoroughly to rinse all interior surfaces. Pour the rinsate into your designated hazardous liquid waste container.[6]
-
Second & Third Rinses: Repeat the rinsing process two more times, collecting the rinsate each time.
-
Container Disposal: Once triple-rinsed, deface or remove the original label. The decontaminated container can now be disposed of as non-hazardous solid waste or recycled, in accordance with your institution's policies.[6]
Long-Term Storage & Final Disposal Logistics
-
Storage Pending Disposal: Store all sealed and labeled hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA). This area should be well-ventilated and away from incompatible materials.[10]
-
Arrange for Pickup: Contact your institution's EHS department or licensed hazardous waste contractor to schedule a pickup.[3][10] Provide a full and accurate description of the waste.
-
Final Disposal Method: The standard and required method for the final disposal of chlorinated and nitrogenous organic compounds is high-temperature incineration at a government-permitted hazardous waste facility.[10]
Visualization: Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste generated during work with this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. nipissingu.ca [nipissingu.ca]
- 4. 2-Chloroquinoline-3-carbonitrile 97 95104-21-5 [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. kingstonhsc.ca [kingstonhsc.ca]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. nj.gov [nj.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ethz.ch [ethz.ch]
- 13. gloves.com [gloves.com]
Comprehensive Safety and Handling Guide for 2-Chloro-4-ethylquinoline-3-carbonitrile
This guide provides essential safety protocols and operational directives for the handling and disposal of 2-Chloro-4-ethylquinoline-3-carbonitrile. As a compound utilized in pharmaceutical synthesis, understanding its chemical profile within the context of its structural analogs is paramount for ensuring laboratory safety and experimental integrity.[1] This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and safety.
Hazard Analysis: A Synthesis of Structural Precedents
1.1. Core Structural Moieties and Associated Risks:
-
Organochlorine Moiety: Compounds in this class are known for their potential toxicity and environmental persistence.[2][3] Chlorination can increase the density and boiling point of organic compounds and may confer alkylating capabilities, potentially leading to cellular damage.[2] Skin absorption is a viable route of exposure for many organochlorines.[4] Chronic exposure can lead to significant health effects, including neurological damage and endocrine disruption.[4][5]
-
Quinoline Scaffold: The parent quinoline structure is a heterocyclic aromatic compound that can be irritating to the skin, eyes, and mucous membranes, with potential toxicity upon ingestion.[6] Quinoline derivatives are a cornerstone in medicinal chemistry, forming the basis for numerous pharmaceuticals.[7] This wide range of biological activity underscores the need for careful handling to avoid unintended physiological effects.[7][8]
-
Nitrile Group (-CN): While the nitrile group in this compound is part of a larger, complex molecule and may not exhibit the same acute toxicity as simple inorganic cyanides, it is a functional group that warrants caution.
1.2. Inferences from Structurally Similar Compounds:
Safety Data Sheets (SDS) for analogous compounds provide the most direct insight into the probable hazards of this compound.
| Compound | CAS Number | Reported Hazards |
| 2-Chloro-4-methylquinoline-3-carbonitrile | 101617-94-1 | Warning: Harmful if swallowed, in contact with skin, or if inhaled. |
| 2-Chloro-6-ethylquinoline-3-carbonitrile | 498548-90-6 | Danger: Harmful if swallowed. Causes serious eye damage.[9] |
| 4-Chloro-6-ethylquinoline-3-carbonitrile | 1016819-25-2 | Warning: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[10] |
Based on this data, it is prudent to assume that this compound is harmful if swallowed, inhaled, or absorbed through the skin, and is likely a skin, eye, and respiratory irritant.
Personal Protective Equipment (PPE): Your Primary Barrier
A multi-layered PPE approach is mandatory. The selection of specific PPE is based on a risk assessment that assumes the compound is toxic and irritant.
Primary Protection (Essential for all handling)
-
Eye and Face Protection:
-
Chemical Splash Goggles: Must be worn at all times to protect against splashes.
-
Full-Face Shield: Required in addition to goggles when handling larger quantities (>1g) or when there is a significant risk of splashing or aerosol generation.[11]
-
-
Hand Protection:
-
Nitrile Gloves: Thin, disposable nitrile gloves (minimum 5 mil thickness) are suitable for incidental contact.[12] They offer good resistance to a variety of chemicals and are a latex-free option.[13][14] Crucially, nitrile gloves provide splash protection only. They must be removed and discarded immediately upon any known or suspected contact with the chemical.[12] Never reuse disposable gloves.[12][14]
-
Double Gloving: Consider wearing two pairs of nitrile gloves, especially during weighing and transfer operations, to provide an additional layer of safety against tears and rapid permeation.
-
-
Body Protection:
-
Laboratory Coat: A flame-resistant lab coat with full-length sleeves is required.
-
Acid-Resistant Apron: An apron made of a chemically resistant material should be worn over the lab coat when handling the compound.[15]
-
-
Footwear:
-
Closed-toe Shoes: Required for all laboratory work.[15]
-
Respiratory Protection
-
When Required: Use of a NIOSH-approved respirator is necessary when handling the compound outside of a certified chemical fume hood, or if there is a potential for aerosol or dust generation that cannot be controlled by local exhaust ventilation.
-
Type: A respirator with an organic vapor cartridge and a P100 particulate filter is recommended. All respirator use must be in accordance with a formal respiratory protection program, including fit testing.
Operational Plan: From Receipt to Experiment
A systematic workflow minimizes the risk of exposure and contamination.
Caption: A logical workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Designated Area: All work with this compound must be conducted within a certified chemical fume hood to control vapor and dust exposure.[15]
-
Surface Protection: Line the work surface of the fume hood with disposable plastic-backed absorbent paper ("bench paper").[15] This contains minor spills and simplifies decontamination.
-
Pre-Experiment Checklist: Before handling the compound, ensure all necessary equipment, reagents, and a fully stocked chemical spill kit are within immediate reach inside the fume hood.
-
Weighing and Transfer:
-
Tare a clean weighing boat or paper on the analytical balance inside the hood.
-
Carefully dispense the required amount of the solid compound, minimizing the creation of dust.
-
Gently transfer the compound to the reaction vessel. Use a spatula and ensure the vessel opening is close to the weighing boat to prevent spills.
-
-
Post-Handling Decontamination:
-
Wipe down the spatula, weighing boat, and any other contaminated surfaces with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Dispose of the bench paper and cleaning materials as hazardous waste.
-
Emergency Procedures: Plan for the Unexpected
Rapid and correct response to an exposure or spill is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[9][16] Seek immediate medical attention.[9]
-
Skin Contact: Remove all contaminated clothing immediately.[9] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[16] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air immediately.[9][16] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention.[9]
-
Minor Spill (in Fume Hood):
-
Ensure spill is contained on absorbent paper.
-
Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.
-
Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[9]
-
Decontaminate the area with a suitable solvent and then soap and water.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department.
-
Prevent entry into the affected area.
-
Disposal Plan: Responsible Waste Management
Proper segregation and disposal are crucial to prevent environmental contamination and ensure regulatory compliance.
Caption: Waste stream segregation for this compound.
-
Waste Category: As an organochlorine, all waste streams containing this compound must be classified as Halogenated Organic Waste .
-
Solid Waste:
-
Includes contaminated gloves, bench paper, weighing boats, and any other solid materials that have come into contact with the compound.
-
Place these items in a clearly labeled, sealed waste container designated for "Halogenated Solid Waste."
-
-
Liquid Waste:
-
Includes all reaction mixtures, mother liquors, and solvent rinses from decontamination.
-
Collect in a sealed, compatible (e.g., glass or HDPE) container labeled "Halogenated Organic Liquid Waste."
-
Do not mix with non-halogenated waste streams.
-
-
Disposal: All waste must be disposed of through your institution's certified hazardous waste management program.[9][10] Follow all local, state, and federal regulations.
By adhering to these scientifically grounded safety protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.
References
- 1. This compound [myskinrecipes.com]
- 2. Organochlorine chemistry - Wikipedia [en.wikipedia.org]
- 3. sciencelearn.org.nz [sciencelearn.org.nz]
- 4. mass.gov [mass.gov]
- 5. Organochlorine pesticides, their toxic effects on living organisms and their fate in the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. aksci.com [aksci.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 13. westlab.com.au [westlab.com.au]
- 14. Why Use Nitrile Gloves in Laboratories? | Eastwest Medico [ewmedico.com]
- 15. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
